6-Aminoazepan-2-one hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-aminoazepan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-2-1-3-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXLWSYWZOMWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC(=O)C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80740891 | |
| Record name | 6-Aminoazepan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80740891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292369-18-6 | |
| Record name | 6-Aminoazepan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80740891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 6-Aminoazepan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminoazepan-2-one hydrochloride (CAS: 1292369-18-6) is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and organic synthesis.[1] As a hydrochloride salt, it is expected to exhibit enhanced stability and aqueous solubility compared to its free base form, making it an attractive intermediate for drug development and other chemical industries.[1] This technical guide provides a summary of its known and estimated basic physicochemical properties, detailed experimental protocols for their determination, and a conceptual framework for its synthesis and biological evaluation. Due to the limited availability of public data for this specific compound, this guide combines information on the target molecule with data from closely related analogs and standardized experimental procedures to offer a comprehensive resource for researchers.
Physicochemical Properties
Quantitative experimental data for this compound is not widely available in peer-reviewed literature. The following tables summarize the available information and provide estimates based on structurally similar compounds.
Table 1: General and Physical Properties
| Property | Value | Source/Comment |
| Chemical Formula | C₆H₁₃ClN₂O | [2][3] |
| Molecular Weight | 164.63 g/mol | [2][3] |
| Appearance | White to Off-White Solid | [4] (Based on related isomer) |
| Melting Point | >280°C (decomposes) | [4] (Data for (R)-3-aminoazepan-2-one hydrochloride isomer; likely similar for the 6-amino isomer) |
Table 2: Acid-Base and Solubility Properties
| Property | Value | Source/Comment |
| pKa | Not Available | The pKa of the protonated amine is a critical parameter for understanding its ionization state at physiological pH. A general protocol for its determination is provided in Section 2.2. |
| Aqueous Solubility | Soluble in water | [1] (Qualitative description). Quantitative data is not available. A standard protocol for determination is provided in Section 2.3. |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | [4] (Data for (R)-3-aminoazepan-2-one hydrochloride isomer) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are presented below. These protocols are standardized and widely applicable for the characterization of amine hydrochloride salts.
Determination of Melting Point
The melting point of a crystalline solid is a crucial indicator of its purity. For amine hydrochloride salts, which may decompose at high temperatures, a capillary melting point method is standard.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar device) equipped with a calibrated thermometer or digital temperature probe.
-
Preliminary Determination: A rapid heating rate (10-20°C/min) is used to obtain an approximate melting range.
-
Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the preliminary melting point. The heating rate is then reduced to 1-2°C/min to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range. Any signs of decomposition, such as darkening of the sample, should also be noted.[3]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable group, such as the primary amine in this compound.
Protocol:
-
Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Apparatus Calibration: A pH meter with a combination electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
Titration Procedure: A known volume of the amine hydrochloride solution is placed in a beaker with a magnetic stirrer. The pH electrode is immersed in the solution, and an initial pH reading is recorded. The titrant is added in small, precise increments (e.g., 0.1 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask. The use of an excess ensures that a saturated solution is formed.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Result Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Synthesis and Biological Evaluation Framework
As this compound is primarily a synthetic building block, its direct biological activity is not extensively documented. However, its structure is related to caprolactam, a precursor to Nylon 6. The introduction of an amino group provides a reactive handle for the synthesis of a diverse range of derivatives with potential pharmacological activities.
Conceptual Synthesis Pathway
The synthesis of amino-caprolactam derivatives often starts from lysine. The following diagram illustrates a general, conceptual pathway for the synthesis of a 3-aminoazepan-2-one hydrochloride from L-lysine hydrochloride, which is structurally related to the target compound.
Caption: Conceptual synthesis pathway for a related amino-azepan-2-one hydrochloride.[4]
General Workflow for Biological Activity Screening
Given that this compound is a synthetic intermediate, it would typically be used to generate a library of derivatives for biological screening. The following diagram outlines a general workflow for evaluating the biological activity of new chemical entities derived from this scaffold.
Caption: General workflow for biological screening of novel chemical derivatives.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for various applications, including pharmaceuticals. While specific experimental data on its physicochemical properties are scarce in the public domain, this guide provides standardized protocols for their determination. The provided frameworks for synthesis and biological evaluation offer a roadmap for researchers interested in utilizing this and related scaffolds in drug discovery and development programs. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential.
References
6-Aminoazepan-2-one hydrochloride CAS number
An In-depth Technical Guide to 6-Aminoazepan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 1292369-18-6), a versatile heterocyclic building block. This document delves into its chemical identity, physicochemical properties, synthesis, and key applications in the pharmaceutical and polymer industries. With a focus on scientific integrity, this guide offers practical insights and detailed protocols to support researchers and developers in leveraging this compound for novel molecular design and material science.
Introduction and Chemical Identity
This compound is the hydrochloride salt of a cyclic lactam, 6-amino-ε-caprolactam. Its structure, featuring both an amine and a lactam functional group, makes it a valuable intermediate for a variety of chemical transformations. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a range of reaction conditions.[1]
It is crucial to distinguish this compound from its isomers, such as (S)-3-Amino-2-azepanone hydrochloride (also known as L-Lysine lactam hydrochloride, CAS: 26081-07-2), as the position of the amino group on the azepane ring significantly influences its reactivity and biological activity.[2][3] This guide focuses exclusively on the 6-amino isomer.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental protocols, including dissolution, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 1292369-18-6 | [4][5] |
| Molecular Formula | C₆H₁₃ClN₂O | [1][4] |
| Molecular Weight | 164.63 g/mol | [1][4][6] |
| Appearance | White crystalline solid | [1] |
| Synonyms | 6-Amino-azepan-2-one HCl, Caprolactam hydrochloride | [1][4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1] |
Synthesis Pathway Overview
The synthesis of this compound typically involves the cyclization of a lysine derivative. A plausible and established method involves the intramolecular cyclization of L-lysine methyl ester dihydrochloride.[7] This process is generally followed by the formation of the hydrochloride salt.
Below is a generalized workflow for the synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Synthetic Protocol
The following protocol is a representative procedure for the synthesis of the isomeric (S)-3-aminoazepin-2-one hydrochloride from L-lysine hydrochloride, which can be adapted for the synthesis of this compound.[7]
Step 1: Esterification of L-Lysine Hydrochloride
-
Dissolve L-lysine hydrochloride (100.0 g, 547 mmol) in methanol (1200 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath under an argon atmosphere.
-
Slowly add thionyl chloride (80 mL, 1.10 mol) dropwise over 20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then reflux overnight.
-
Remove the solvent under vacuum. Recrystallize the crude product from methanol to yield L-lysine methyl ester dihydrochloride.[7]
Step 2: Intramolecular Cyclization and Salt Formation
-
Dissolve L-lysine methyl ester dihydrochloride (60.0 g, 257 mmol) in methanol (1200 mL) under an argon atmosphere.
-
Add sodium methoxide (48.0 g, 889 mmol) and reflux the reaction mixture for 4 hours.
-
After the reaction is complete, hydrolyze by adding ammonium chloride (20.0 g).
-
Filter the reaction mixture and remove the solvent under vacuum.
-
Dissolve the residue in ethanol (100 mL) and add ethanol saturated with hydrogen chloride (20 mL) to precipitate the crude product.
-
Recrystallize the crude product from methanol to obtain the final (S)-3-aminoazepin-2-one hydrochloride.[7]
Analytical Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques. Researchers should expect to see characteristic signals in NMR, IR, and mass spectrometry that correspond to the key functional groups of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct peaks for the protons on the azepane ring and the amine group. The chemical shifts and splitting patterns will be indicative of their relative positions.
-
¹³C NMR: The carbon NMR will display six unique signals corresponding to the six carbon atoms in the azepane ring. The carbonyl carbon of the lactam will appear significantly downfield.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and amide, the C=O stretching of the lactam, and C-N stretching. A broad peak in the 2500-3000 cm⁻¹ region is often indicative of an amine salt.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical and pharmaceutical research.[1]
Pharmaceutical Synthesis
The primary application of this compound is as a scaffold in the synthesis of more complex, biologically active molecules.[1] Its bifunctional nature allows for selective modification at either the amino group or the lactam ring, enabling the construction of diverse chemical libraries for drug discovery. For instance, it has been used in the synthesis of lysine sulfonamide HIV protease inhibitors and bengamide derivatives with anticancer activity.[2][8][9]
Caption: Application of this compound in a drug discovery workflow.
Polymer Chemistry
In the field of material science, this compound serves as a monomer for the synthesis of specialty polyamides.[1] The presence of the amino group allows for its incorporation into polymer chains, potentially imparting unique properties such as improved hydrophilicity, dye-binding capacity, or biocompatibility. It is a key component in the production of caprolactam, which is the monomer for nylon 6.[1]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Hazard Identification : It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][10]
Conclusion
This compound is a foundational chemical building block with significant potential in both pharmaceutical and materials science. Its well-defined structure and versatile reactivity offer a reliable starting point for the synthesis of a wide array of complex molecules. This guide provides the essential technical information for researchers to confidently and safely utilize this compound in their research and development endeavors.
References
- 1. Cas 1292369-18-6,this compound | lookchem [lookchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound | 1292369-18-6 [m.chemicalbook.com]
- 6. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L(-)-ALPHA-AMINO-EPSILON-CAPROLACTAM | 26081-07-2 [chemicalbook.com]
- 8. biocat.com [biocat.com]
- 9. L-Lysine-lactam-(hydro-chloride), 1G | Labscoop [labscoop.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 6-Aminoazepan-2-one Hydrochloride
This technical guide provides a comprehensive overview of 6-Aminoazepan-2-one hydrochloride, a significant heterocyclic compound. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the compound's chemical structure, physicochemical properties, proposed synthetic pathways, and potential applications, adhering to stringent data presentation and visualization standards.
Chemical Structure and Identification
This compound is the hydrochloride salt of 6-amino-ε-caprolactam. The core structure is an azepan-2-one ring, which is a seven-membered lactam. It is crucial to distinguish this compound from its isomer, 3-Aminoazepan-2-one hydrochloride, which has the amino group positioned at the alpha-carbon relative to the carbonyl group. The 3-amino isomer is also commonly referred to as α-amino-ε-caprolactam.
-
IUPAC Name: 6-aminoazepan-2-one;hydrochloride[1]
-
CAS Number: 1292369-18-6[1]
-
Chemical Formula: C₆H₁₃ClN₂O[1]
-
Synonyms: 6-Amino-azepan-2-one HCl, 6-Amino-epsilon-caprolactam hydrochloride
Below is a diagram representing the chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical and Safety Data
The following tables summarize the key quantitative and safety information for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃ClN₂O | [1][2][3] |
| Molecular Weight | 164.63 g/mol | [1][2] |
| CAS Number | 1292369-18-6 | [1] |
| IUPAC Name | 6-aminoazepan-2-one;hydrochloride | [1] |
| Melting Point | N/A | [1][2] |
| Boiling Point | N/A | [1][2] |
| Density | N/A | [1][2] |
| Solubility | N/A | [2] |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
| SMILES | C1CC(CNC(=O)C1)N.Cl | [1] |
| InChI Key | QUXLWSYWZOMWDX-UHFFFAOYSA-N | [1] |
Table 2: Hazard Identification
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| H315: Causes skin irritation | ||
| H319: Causes serious eye irritation | ||
| H332: Harmful if inhaled | ||
| H335: May cause respiratory irritation |
Data sourced from American Elements and PubChem.[1][4]
Synthesis and Experimental Protocols
Proposed Synthesis of 6-Aminoazepan-2-one
The proposed pathway begins with a commercially available starting material, 4-aminocyclohexanone, and proceeds through a four-step sequence involving protection, oximation, rearrangement, and deprotection/salt formation.
Caption: Proposed workflow for the synthesis of 6-Aminoazepan-2-one HCl.
Detailed Experimental Protocols (Proposed)
Step 1: N-Protection of 4-Aminocyclohexanone
-
Dissolve 4-aminocyclohexanone hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium bicarbonate, to neutralize the hydrochloride.
-
Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the Boc-protected product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-aminocyclohexanone.
Step 2: Oxime Formation
-
Dissolve the N-Boc-4-aminocyclohexanone in an alcohol solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Purify the resulting oxime by recrystallization or column chromatography.
Step 3: Beckmann Rearrangement
-
The Beckmann rearrangement is a critical step for forming the lactam ring.[5][6][7][8]
-
Add the N-Boc-4-aminocyclohexanone oxime to a strong acid, such as polyphosphoric acid or sulfuric acid, at a controlled low temperature.
-
Slowly warm the mixture to initiate the rearrangement. The group anti-periplanar to the hydroxyl group on the oxime nitrogen is expected to migrate.[5]
-
After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., aqueous ammonia).
-
Extract the crude N-Boc-6-aminoazepan-2-one with a suitable solvent and purify. Note: The regioselectivity of this rearrangement is a critical factor and may yield a mixture of isomers.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-6-aminoazepan-2-one in a solvent like methanol or dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or methanolic HCl).
-
Stir the mixture at room temperature. The Boc group will be cleaved, and the hydrochloride salt of the product will precipitate.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.
Applications and Logical Relationships
This compound serves as a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and functionalized polymers. Its bifunctional nature, possessing both a reactive amino group and a lactam moiety, allows for diverse chemical modifications.
Caption: Applications of this compound.
Its primary applications include:
-
Pharmaceutical Industry: Used as a key intermediate or scaffold for synthesizing medicinally important compounds. The azepane ring is a privileged structure in medicinal chemistry, and the amino group provides a handle for introducing pharmacophoric features.[2]
-
Organic Compound Synthesis: Serves as a valuable intermediate in multi-step organic reactions to create new chemical entities with potential applications in materials science and agrochemicals.[2]
-
Polymer Chemistry: While ε-caprolactam is the direct monomer for Nylon 6, amino-functionalized caprolactams are of interest for producing modified polyamides with altered properties such as dyeability, moisture absorption, and surface reactivity.
References
- 1. The continuous synthesis of ε-caprolactam from 6-aminocapronitrile in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biocatalytic Production of a Nylon 6 Precursor from Caprolactone in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5780623A - Process to prepare ε-caprolactam from 6-aminocaproic acid - Google Patents [patents.google.com]
- 4. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
An In-Depth Technical Guide to 6-Aminoazepan-2-one Hydrochloride: A Key Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminoazepan-2-one hydrochloride, a cyclic amine hydrochloride, serves as a versatile and crucial intermediate in the landscape of organic and medicinal chemistry. With a molecular weight of 164.63 g/mol , this compound is a valuable scaffold for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development. Detailed experimental protocols and a summary of its role as a synthetic precursor are presented to facilitate its effective use in the laboratory.
Core Physicochemical Properties
This compound, also known by its synonyms 6-Amino-ε-caprolactam hydrochloride and caprolactam hydrochloride, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4]
| Property | Value | References |
| Molecular Formula | C₆H₁₃ClN₂O | [1][2] |
| Molecular Weight | 164.63 g/mol | [2] |
| CAS Number | 1292369-18-6 | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Storage Temperature | 2-8°C under inert atmosphere (e.g., Argon or Nitrogen) | [1][3] |
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through various synthetic routes, often starting from lysine or its derivatives. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient precursor for further chemical modifications.[1]
The primary reactive sites of this compound are the primary amino group and the lactam functionality. The amino group is nucleophilic and readily undergoes reactions such as acylation, alkylation, and arylation, allowing for the introduction of diverse functional groups.
General N-Acylation Workflow
The N-acylation of the primary amino group is a common and pivotal reaction for creating derivatives with potential biological activity. A generalized workflow for this transformation is depicted below.
Caption: Generalized workflow for the N-acylation of this compound.
Applications in Pharmaceutical and Chemical Synthesis
This compound is a key building block for the synthesis of various medicinally important compounds.[1] Its cyclic structure and bifunctional nature (amine and lactam) allow for the construction of complex molecular architectures found in a range of therapeutic agents. The azepan-2-one (ε-caprolactam) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.
Beyond pharmaceuticals, this compound is also utilized as a monomer in the production of specialty polymers, such as modified nylon 6, where the amino group can be used to introduce specific functionalities into the polymer chain.[1][5][6]
Experimental Protocols
Synthesis of this compound
A representative, though not specific to the 6-amino isomer, synthesis of an aminoazepan-2-one hydrochloride from L-lysine hydrochloride is described in the literature.[7] This procedure involves the esterification of the carboxylic acid followed by cyclization and acidification.
Materials:
-
L-lysine hydrochloride
-
Methanol
-
Thionyl chloride
-
Sodium methoxide
-
Ammonium chloride
-
Dimethoxyethane
-
Ethanol
-
Ethanol saturated with hydrochloric acid
Procedure:
-
Dissolve L-lysine hydrochloride in methanol and cool to 0°C under an inert atmosphere.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature and then reflux.
-
Remove the solvent under vacuum and recrystallize the crude product from methanol to obtain the L-lysine methyl ester dihydrochloride.
-
Dissolve the ester dihydrochloride in methanol under an inert atmosphere.
-
Add sodium methoxide and reflux the solution.
-
Quench the reaction with ammonium chloride, filter, and remove the solvent under vacuum.
-
Dissolve the residue in dimethoxyethane and remove the solvent by filtration.
-
Dissolve the residue in ethanol and add ethanol saturated with hydrochloric acid to precipitate the crude product.
-
Recrystallize the crude product from methanol to yield the final aminoazepan-2-one hydrochloride.[7]
Note: This is a general procedure for a related compound and may require optimization for the specific synthesis of the 6-amino isomer.
General Protocol for N-Acylation of this compound
This protocol provides a general guideline for the acylation of the primary amino group.
Materials:
-
This compound
-
Acylating agent (e.g., acid chloride or carboxylic acid)
-
Coupling agent (if using a carboxylic acid, e.g., EDC, HATU)
-
Organic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
Procedure:
-
Suspend this compound in the anhydrous solvent.
-
Add the organic base to neutralize the hydrochloride and free the amine.
-
If using a carboxylic acid, add the acid and the coupling agent to the reaction mixture. If using an acid chloride, add it dropwise to the cooled reaction mixture.
-
Stir the reaction at the appropriate temperature (typically ranging from 0°C to room temperature) and monitor its progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, perform an appropriate aqueous work-up to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method such as column chromatography or recrystallization.
Potential Biological Significance and Signaling Pathways
While the direct biological activity of this compound is not extensively documented, its derivatives are of significant interest in drug discovery. The ε-caprolactam core is a known scaffold in compounds targeting various biological pathways. For instance, derivatives of related amino-lactams have been investigated for their potential as enzyme inhibitors or receptor modulators. The biodegradation of caprolactam involves enzymatic ring-opening to 6-aminohexanoate, which is then further metabolized.[8] This suggests that derivatives of 6-aminoazepan-2-one could potentially interact with enzymes involved in amino acid or fatty acid metabolism.
The general strategy in drug discovery involves using a core scaffold like 6-aminoazepan-2-one and functionalizing it to target specific biological entities. A hypothetical drug discovery workflow is illustrated below.
Caption: A conceptual drug discovery workflow utilizing 6-Aminoazepan-2-one as a starting scaffold.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in pharmaceutical research and development. Its straightforward reactivity, combined with the biological relevance of the caprolactam scaffold, makes it an attractive starting material for the synthesis of novel compounds with therapeutic potential. This guide has provided a foundational understanding of its properties, synthesis, and applications, and offers practical protocols to aid researchers in its effective utilization. Further exploration of the derivatives of this compound is likely to yield new and valuable discoveries in medicinal chemistry.
References
- 1. Cas 1292369-18-6,this compound | lookchem [lookchem.com]
- 2. americanelements.com [americanelements.com]
- 3. 1292369-18-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 1292369-18-6 [m.chemicalbook.com]
- 5. Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (R)-3-AMINOAZEPAN-2-ONE HYDROCHLORIDE CAS#: 26081-03-8 [m.chemicalbook.com]
- 8. Biochemical properties of a Pseudomonas aminotransferase involved in caprolactam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Aminoazepan-2-one Hydrochloride from Lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-aminoazepan-2-one hydrochloride, an important lactam derivative, from the readily available amino acid, lysine. This document details the core chemical transformation, presents a compilation of experimental data from various methodologies, and offers a standardized protocol for its preparation and characterization.
Introduction
6-Aminoazepan-2-one, also known as α-amino-ε-caprolactam, is a valuable cyclic amine that serves as a versatile building block in organic synthesis and is of significant interest in the development of pharmaceuticals and novel polymers. The synthesis of this compound from lysine, a bio-renewable resource, represents a sustainable alternative to traditional petrochemical-based routes for related compounds. The core of this transformation lies in the intramolecular cyclization of lysine, a process that can be achieved through thermal condensation, often facilitated by a solvent and sometimes a catalyst. This guide focuses on the preparation of the hydrochloride salt of 6-aminoazepan-2-one, a stable and readily handled form of the compound.
Chemical Transformation and Mechanism
The fundamental reaction is an intramolecular cyclo-dehydration of lysine. In this process, the ε-amino group of the lysine side chain nucleophilically attacks the carboxylic acid moiety, leading to the formation of a seven-membered lactam ring with the elimination of a water molecule. The reaction is typically carried out at elevated temperatures. When starting with L-lysine hydrochloride, a neutralization step with a base like sodium hydroxide is required to free the amine and carboxylate groups for the subsequent cyclization.
Tabulated Quantitative Data
The following tables summarize quantitative data from various reported experimental conditions for the synthesis of 6-aminoazepan-2-one from L-lysine hydrochloride. These tables allow for a comparative analysis of the effects of different solvents, catalysts, temperatures, and reaction times on the reaction yield.
Table 1: Synthesis of 6-Aminoazepan-2-one in Alcoholic Solvents without Catalyst
| L-Lysine HCl (mmols) | NaOH (mmols) | Solvent | Solvent Volume (mL) | Temperature (°C) | Time (h) | Yield (%) |
| 50 | 50 | Ethanol | 200 | 200 | 8 | 47[1][2] |
| 30 | 30 | 1-Pentanol | 120 | 137 | 60 | 93[1][2][3] |
| 30 | 30 | 1-Hexanol | 120 | 157 | 8 | 89[1][2][3] |
| 300 | 300 | 1-Hexanol | 1200 | 150 | 8 | 91[1][2][3] |
| 300 | 300 | 1,2-Propanediol | 1200 | 187 | 2 | 96[2][3] |
Table 2: Synthesis of 6-Aminoazepan-2-one in Alcoholic Solvents with Al₂O₃ Catalyst
| L-Lysine HCl (mmols) | NaOH (mmols) | Al₂O₃ (mmols) | Solvent | Solvent Volume (mL) | Temperature (°C) | Time (h) | Yield (%) |
| 30 | 30 | 270 | 1-Butanol | 120 | 117 | 6 | 92[3] |
| 30 | 30 | 270 | 1-Pentanol | 120 | 137 | 4 | 96[1][3] |
Detailed Experimental Protocols
The following protocols are generalized from successful and well-documented procedures for the synthesis and purification of 6-aminoazepan-2-one and its hydrochloride salt.
Synthesis of 6-Aminoazepan-2-one
This protocol is based on the high-yield procedure using 1-hexanol as a solvent.
Materials:
-
L-lysine hydrochloride
-
Sodium hydroxide (NaOH)
-
1-Hexanol
-
Concentrated hydrochloric acid (HCl)
-
Methanol
-
Deionized water
Procedure:
-
A stirred mixture of L-lysine hydrochloride (e.g., 110 g, 600 mmol) and sodium hydroxide (e.g., 24 g, 600 mmol) in 1-hexanol (e.g., 2.4 L) is heated to reflux.[4] A Dean-Stark trap is used to remove the water generated during the reaction.
-
The suspension is refluxed for approximately 8 hours, or until the starting material is consumed as monitored by a suitable technique such as Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, the suspension is cooled to room temperature.
-
The byproduct, sodium chloride (NaCl), is removed by filtration.[4]
-
The filtrate is concentrated under reduced pressure to remove the 1-hexanol, yielding the crude 6-aminoazepan-2-one.[4]
Preparation and Purification of this compound
Procedure:
-
The crude 6-aminoazepan-2-one is dissolved in water.[4]
-
The aqueous solution is acidified to a pH of 6 with the dropwise addition of concentrated hydrochloric acid.[4]
-
The solution is then partially concentrated by rotary evaporation.[4]
-
Crystals of this compound will form upon standing at room temperature.[4]
-
The crystals are collected by filtration, washed with a small amount of cold water or a suitable organic solvent like isopropanol, and dried under vacuum. A yield of approximately 75% for the hydrochloride salt can be expected based on this procedure.[4]
Conversion of the Hydrochloride Salt to the Free Base (for characterization)
-
The this compound is dissolved in methanol.[4]
-
Sodium hydroxide (e.g., 18 g, 450 mmol for 74 g of the hydrochloride salt) is added, and the mixture is stirred for 2 hours.[4]
-
The resulting suspension is filtered to remove sodium chloride.[4]
-
The filtrate is evaporated under reduced pressure to afford the free base, 6-aminoazepan-2-one, as a white solid.[4]
Table 3: Characterization Data for 6-Aminoazepan-2-one (Free Base)
| Property | Value |
| Melting Point | 97 - 101 °C[4] |
| Elemental Analysis | Found: C: 56.36%, H: 9.50%, N: 21.71%. Calculated for C₆H₁₂N₂O: C: 56.22%, H: 9.44%, N: 21.86%[4] |
| High-Resolution Mass Spectrometry (HRMS) | Found m/z = 129.1046 ([M+H]⁺), Calculated: 129.1028[4] |
| ¹H-NMR (500 MHz, CD₃OD) | δ (ppm) = 3.58 (s, 1H), 3.15 (m, 2H), 1.49-1.14 (m, 6H)[4] |
| ¹³C-NMR (125 MHz, CD₃OD) | δ (ppm) = 178.26, 52.82, 41.01, 33.72, 28.17, 27.94[4] |
Visualizations
The following diagrams illustrate the chemical pathway and a generalized workflow for the synthesis.
Caption: Reaction pathway from L-lysine hydrochloride to this compound.
Caption: Generalized experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound from lysine is a robust and high-yielding process. By selecting appropriate solvents and reaction conditions, researchers can efficiently produce this valuable lactam. The provided protocols and data serve as a comprehensive resource for the scientific community, enabling further exploration of the applications of this bio-derived chemical intermediate. The use of L-lysine as a starting material underscores the potential of green chemistry to provide sustainable pathways to important chemical entities.
References
An In-Depth Technical Guide to 6-Aminoazepan-2-one Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-aminoazepan-2-one hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical development and polymer chemistry. We will delve into its chemical identity, synthesis, physicochemical and spectroscopic properties, reactivity, and key applications, offering field-proven insights for researchers and scientists.
Chemical Identity and Nomenclature
This compound is the hydrochloride salt of 6-amino-ε-caprolactam. The azepane-2-one core structure is a seven-membered lactam, also known as caprolactam. The presence of an amino group at the 6-position introduces a key functional handle for further chemical modifications.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-aminoazepan-2-one;hydrochloride [1]. It is also known by several synonyms, including 6-amino-ε-caprolactam hydrochloride and 6-aminocaproic acid lactam hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-aminoazepan-2-one;hydrochloride[1] |
| CAS Number | 1292369-18-6[1][2][3] |
| Molecular Formula | C₆H₁₃ClN₂O[1][2][3] |
| Molecular Weight | 164.63 g/mol [1] |
Physicochemical and Spectroscopic Properties
Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. While comprehensive experimental data for this specific isomer is not widely published, data from closely related compounds and supplier information provide valuable insights.
The compound is typically a white to off-white crystalline solid[2]. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical and industrial applications[2]. For optimal stability, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C[2].
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C, under inert gas | [2] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the azepane ring and the amino group. The chemical shifts and coupling patterns of the methylene protons will be indicative of their positions relative to the carbonyl and amino groups.
-
¹³C-NMR : The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the lactam at the downfield region (typically >170 ppm). Signals for the six carbons of the azepane ring will also be present, with their chemical shifts influenced by the neighboring functional groups.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amide and the primary amine, as well as a strong C=O stretching vibration for the lactam carbonyl group.
-
Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak corresponding to the free base (6-aminoazepan-2-one) and fragmentation patterns characteristic of the azepane ring structure.
Synthesis and Manufacturing
The synthesis of functionalized caprolactams can be approached through several routes. One of the most prominent methods for creating the caprolactam ring is the Beckmann rearrangement of a cyclohexanone oxime[1][4].
For the synthesis of 6-aminoazepan-2-one, a potential synthetic pathway would involve the Beckmann rearrangement of an appropriately substituted cyclohexanone oxime, such as 2-aminocyclohexanone oxime. The rearrangement is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid[1][4].
Caption: Proposed synthetic pathway to 6-Aminoazepan-2-one via Beckmann rearrangement.
Another established method for synthesizing amino-substituted caprolactams involves the cyclization of amino acids. For instance, α-amino-ε-caprolactam (3-aminoazepan-2-one) can be synthesized from L-lysine hydrochloride[5]. A similar strategy could potentially be adapted using a different starting amino acid to yield the 6-amino isomer.
Chemical Reactivity and Handling
The reactivity of this compound is dictated by its two primary functional groups: the secondary amine within the lactam ring and the primary amino group at the 6-position.
-
N-Acylation and N-Alkylation : The primary amino group is a nucleophilic site and can readily undergo acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides. This allows for the introduction of a wide variety of substituents at this position.
-
Ring-Opening Polymerization : The lactam ring can undergo ring-opening polymerization to form polyamides. This is a crucial reaction for the synthesis of functionalized nylon-6 type polymers.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data sheets for related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats[6][7].
-
Handling : Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Wash thoroughly after handling[6][8].
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents[6][8].
Applications in Drug Discovery and Development
The presence of a reactive amino group on the caprolactam scaffold makes 6-aminoazepan-2-one a valuable building block in medicinal chemistry. The caprolactam ring can serve as a constrained scaffold to orient substituents in a specific three-dimensional arrangement, which can be advantageous for binding to biological targets.
While specific drugs derived from 6-aminoazepan-2-one are not prominently disclosed in publicly available literature, the broader class of functionalized caprolactams has been explored for various therapeutic applications. The amino group provides a convenient point for the attachment of pharmacophores or for incorporation into larger molecular frameworks.
Role in Polymer Chemistry: Functionalized Polyamides
6-Aminoazepan-2-one serves as a functional monomer in the synthesis of modified polyamides. The most common method for polymerizing caprolactam and its derivatives is anionic ring-opening polymerization (AROP) [4][9].
Mechanism of Anionic Ring-Opening Polymerization
The AROP of lactams is a chain-growth process that involves the following key steps:
-
Initiation : A strong base, the initiator (e.g., a metal lactamate), abstracts the acidic proton from a monomer molecule to form a lactam anion.
-
Propagation : The lactam anion acts as a nucleophile and attacks an activated monomer (N-acyllactam), which is either added as an activator or formed in situ. This leads to the opening of the lactam ring and the regeneration of a new active species at the end of the growing polymer chain.
-
Chain Transfer : Proton exchange between the growing polymer chain and monomer molecules is a rapid process that regenerates the lactam anion, allowing it to participate in further propagation steps.
The presence of the 6-amino group in the monomer can influence the polymerization process. It can potentially act as an additional nucleophilic site, leading to the formation of branched or cross-linked polymers, which can significantly alter the material properties of the resulting polyamide[10][11].
Caption: Simplified mechanism of anionic ring-opening polymerization of lactams.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its bifunctional nature, combining a reactive primary amine with a polymerizable lactam ring, offers a wide range of possibilities for the synthesis of novel small molecules and functionalized polymers. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in research and development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane | Scientific.Net [scientific.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam[v1] | Preprints.org [preprints.org]
- 11. Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
6-Aminoazepan-2-one Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminoazepan-2-one hydrochloride, a cyclic amide derived from the essential amino acid lysine, serves as a critical building block in synthetic organic chemistry. This technical guide provides an in-depth overview of its synonyms, chemical properties, and synthesis. It also explores its significant, albeit still developing, role in pharmaceutical research as a scaffold for novel therapeutics. While its direct biological activity and impact on specific signaling pathways are areas of ongoing investigation, this document collates the available information to support further research and development.
Chemical Identity and Synonyms
This compound is the hydrochloride salt of the intramolecularly cyclized form of lysine. It is also commonly referred to by several other names in scientific literature and chemical catalogs.
Table 1: Synonyms and Identifiers
| Name | Identifier |
| Systematic Name | This compound |
| Common Synonyms | 6-Amino-ε-caprolactam hydrochloride |
| Lysine lactam hydrochloride[1] | |
| Caprolactam hydrochloride[2] | |
| 6-Amino-azepan-2-one.HCl[2] | |
| CAS Number | 1292369-18-6[2][3] |
| Molecular Formula | C₆H₁₃ClN₂O[2][3] |
| Molecular Weight | 164.63 g/mol [3] |
Physicochemical Properties
This compound is typically a white to off-white crystalline solid. Its stability as a hydrochloride salt makes it a preferred form for storage and handling in a laboratory setting.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | White crystalline solid | [2] |
| Storage Temperature | 2-8°C, under inert gas | [2] |
| Solubility | Data not readily available | [2] |
| Melting Point | Data not readily available | [2] |
| Boiling Point | Data not readily available | [2] |
Synthesis of this compound
The primary route for synthesizing this compound is through the intramolecular cyclization of lysine. This reaction is typically achieved by heating L-lysine hydrochloride in a high-boiling point alcohol, which serves as a solvent and aids in the removal of water to drive the reaction towards the formation of the lactam.
Experimental Protocol: Intramolecular Cyclization of L-Lysine Hydrochloride
This protocol is a generalized procedure based on methods described for the synthesis of α-amino-ε-caprolactam, an isomer of the target compound, which follows a similar synthetic logic.[4][5][6]
Materials:
-
L-Lysine hydrochloride
-
1-Pentanol (or Hexanol)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Methanol
-
Dean-Stark trap
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Neutralization: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, suspend L-lysine hydrochloride (1 equivalent) in 1-pentanol. Add a stoichiometric amount of sodium hydroxide (1 equivalent) to neutralize the hydrochloride salt.
-
Cyclization: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This can take several hours.
-
Work-up: Cool the reaction mixture to room temperature. The byproduct, sodium chloride (NaCl), will precipitate. Filter the mixture to remove the NaCl.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the 1-pentanol.
-
Salt Formation: Dissolve the crude α-amino-ε-caprolactam in a minimal amount of a suitable solvent like methanol. Acidify the solution to pH 6 with concentrated hydrochloric acid.
-
Crystallization: Cool the acidified solution to induce crystallization of this compound. The crystals can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
While specific biological activities of this compound are not extensively documented, its isomeric counterpart, L-lysine lactam, has been utilized as a key building block in the synthesis of various biologically active molecules. This suggests a strong potential for this compound in similar applications.
-
HIV Protease Inhibitors: L-lysine lactam has been incorporated into the synthesis of lysine sulfonamides, which have shown activity as HIV protease inhibitors.[6]
-
Anticancer Agents: It has also been used in the synthesis of bengamide derivatives, which exhibit in vitro anticancer activity.[1][6]
The rigid, cyclic structure of the azepan-2-one core can be advantageous in drug design for constraining the conformation of a molecule, potentially leading to higher affinity and selectivity for its biological target.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain detailing the direct biological activity or the influence of this compound on cellular signaling pathways. Research into the pharmacological effects of this specific compound is an area ripe for exploration.
Given its structural similarity to lysine, it is conceivable that it could interact with pathways involving amino acid metabolism or transport. However, without experimental evidence, any proposed mechanism of action would be purely speculative. The primary role of this compound in the scientific literature to date is as a synthetic intermediate.
Diagram 2: Potential Research Trajectory
Caption: A logical workflow for investigating the biological activity of this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with established utility in the synthesis of polymers and as a scaffold in medicinal chemistry. While its direct biological effects remain to be fully elucidated, its role as a precursor to bioactive compounds highlights its importance for researchers in drug discovery and development. The synthetic route via intramolecular cyclization of lysine offers a straightforward method for its preparation. Future research into the specific pharmacological properties of this compound could unveil novel therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. betterbiochem.lookchem.com [betterbiochem.lookchem.com]
- 3. americanelements.com [americanelements.com]
- 4. US4154956A - Method for producing lysine ester - Google Patents [patents.google.com]
- 5. US3150174A - Process for the manufacture of l-lysine or salts thereof - Google Patents [patents.google.com]
- 6. L-Lysine-lactam-(hydro-chloride), 1G | Labscoop [labscoop.com]
solubility of 6-Aminoazepan-2-one hydrochloride in organic solvents
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of 6-Aminoazepan-2-one hydrochloride in various organic solvents. While this compound is a known chemical intermediate, detailed solubility studies appear to be unpublished or proprietary.
This guide, therefore, provides a framework for researchers, scientists, and drug development professionals to approach the solubility determination of this compound. It outlines standard experimental protocols that can be employed to generate the necessary solubility data and includes a generalized workflow for this process.
General Experimental Protocol for Solubility Determination
To ascertain the solubility of this compound in a range of organic solvents, a standardized experimental approach is necessary. The following protocol outlines a common method for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate) of analytical grade
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique (e.g., gravimetric analysis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.
-
Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
HPLC Method:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions and the diluted sample solution into the HPLC system.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Gravimetric Method:
-
Accurately weigh an empty, dry container.
-
Transfer a known volume of the filtered supernatant to the container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Once the solvent is completely evaporated, weigh the container with the dried residue.
-
The mass of the dissolved solid is the difference between the final and initial weights of the container.
-
Calculate the solubility in terms of mass per volume of solvent (e.g., mg/mL).
-
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL, g/100 mL, or molarity (mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.
-
Data Presentation
While specific data for this compound is not available in the public domain, the results from the aforementioned experimental protocol should be presented in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility of this compound at 25 °C
| Organic Solvent | Solubility (mg/mL) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Data | Data | Data |
| Ethanol | Data | Data | Data |
| Isopropanol | Data | Data | Data |
| Acetone | Data | Data | Data |
| Acetonitrile | Data | Data | Data |
| Tetrahydrofuran | Data | Data | Data |
| Dichloromethane | Data | Data | Data |
| Ethyl Acetate | Data | Data | Data |
Note: The table is populated with placeholders as specific experimental data is not publicly available.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining the solubility of this compound.
In-depth Technical Guide on the Stability of 6-Aminoazepan-2-one Hydrochloride at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoazepan-2-one hydrochloride is a cyclic amide (lactam) derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Ensuring the stability of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the stability of this compound at room temperature, with a focus on its potential degradation pathways, methodologies for stability assessment, and recommended storage conditions.
Given the limited publicly available stability data for this compound, this guide leverages data from structurally similar compounds, primarily caprolactam (azepan-2-one), to infer its stability profile. The primary degradation pathway for lactams is hydrolysis, and the presence of a 6-amino group may influence the kinetics of this process.
Core Stability Profile and Degradation Pathways
The stability of this compound is influenced by environmental factors such as temperature, humidity, and pH. While specific long-term stability data at room temperature (20-25°C) is not extensively documented in the public domain, general recommendations for the storage of this chemical suggest refrigeration at 2-8°C under an inert atmosphere. This indicates that the compound may have limited long-term stability at ambient temperatures.
The principal degradation mechanism for 6-Aminoazepan-2-one is expected to be the hydrolysis of the amide bond in the seven-membered ring. This reaction would lead to the formation of its corresponding linear amino acid, 6-aminocaproic acid (also known as 6-aminohexanoic acid).
Predicted Degradation Pathway
The hydrolysis of the lactam ring is the most probable degradation pathway for this compound. This reaction can be catalyzed by both acidic and basic conditions. The presence of the 6-amino group could potentially influence the rate of hydrolysis through intramolecular catalysis, although this has not been experimentally confirmed in publicly available literature.
Caption: Predicted primary degradation pathway of this compound.
Quantitative Stability Data (Analogous Compound: Caprolactam)
In the absence of direct quantitative data for this compound, the stability of caprolactam, its non-aminated counterpart, can provide valuable insights. The hydrolysis of caprolactam to 6-aminocaproic acid is a well-studied reaction. The rate of this hydrolysis is dependent on temperature and pH.
| Condition | Temperature (°C) | Observation | Inference for this compound |
| Solid State | Room Temperature | Generally stable when protected from moisture. | Likely stable in solid form at room temperature if stored in a dry environment. |
| Aqueous Solution | 20 | Stable at neutral pH (e.g., pH 4.0-5.0). | In solution, stability is expected to be pH-dependent. The hydrochloride salt will result in an acidic solution, which may influence the hydrolysis rate. |
| Elevated Temperature | > 60 | Increased rate of hydrolysis to 6-aminocaproic acid. | Elevated temperatures will likely accelerate the degradation of this compound, both in solid and solution states. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a stability-indicating analytical method must be developed and validated. A forced degradation study is a critical component of this process, as it helps to identify potential degradation products and establish the method's specificity.
Forced Degradation Study Protocol
A forced degradation study should be performed on a single batch of this compound to intentionally degrade the sample. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.
Caption: General workflow for a forced degradation study.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid material at 80°C for 48 hours.
-
Photostability: Expose solid material and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples should be taken at appropriate time points and analyzed by a stability-indicating method.
Stability-Indicating HPLC Method (Adapted from a Method for a Similar Lactam)
The following is a detailed example of a stability-indicating High-Performance Liquid Chromatography (HPLC) method that can be adapted and validated for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Method Validation: The adapted method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion and Recommendations
For optimal stability and to ensure the integrity of the compound, it is recommended to store this compound at 2-8°C in a tightly sealed container under an inert atmosphere to protect it from moisture. For applications requiring room temperature handling, it is crucial to minimize the duration of exposure and to protect the compound from humidity.
For drug development professionals, it is imperative to conduct thorough stability studies on this compound under intended and stressed conditions to establish its shelf-life and to identify and control any potential degradation products that may impact the quality and safety of the final pharmaceutical product. The experimental protocols outlined in this guide provide a robust framework for such investigations.
The Azepan-2-one Scaffold: A Core for Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-aminoazepan-2-one hydrochloride moiety represents a versatile chemical scaffold with significant potential in medicinal chemistry. As a derivative of caprolactam, this compound and its analogues are of growing interest for their utility as building blocks in the synthesis of novel therapeutic agents.[1] While comprehensive biological activity data for derivatives of this compound specifically are not extensively documented in publicly available literature, the broader class of azepan-2-one (caprolactam) derivatives has been successfully incorporated into potent and selective modulators of key biological targets. This guide provides a detailed overview of the biological activity of the azepan-2-one core, with a particular focus on its role in the development of cathepsin K inhibitors, showcasing the therapeutic potential of this chemical class.
The Azepan-2-one Core in Biologically Active Molecules
The seven-membered lactam ring of azepan-2-one provides a flexible yet constrained backbone that can be strategically functionalized to interact with biological targets. This scaffold has been effectively utilized in the design of inhibitors for enzymes implicated in various disease states. A notable example is the development of azepanone-based inhibitors of cathepsin K, a cysteine protease centrally involved in bone resorption.
Azepan-2-one Derivatives as Cathepsin K Inhibitors
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone degradation. Its primary role is the breakdown of bone matrix proteins, most notably type I collagen.[2] Consequently, the inhibition of cathepsin K has emerged as a promising therapeutic strategy for diseases characterized by excessive bone loss, such as osteoporosis.[3]
Several potent and selective inhibitors of cathepsin K have been developed based on the azepan-2-one scaffold. These compounds demonstrate the successful application of this core in designing molecules with high affinity for their biological target.
Quantitative Analysis of Azepan-2-one Based Cathepsin K Inhibitors
The following table summarizes the in vitro inhibitory activities of representative azepan-2-one derivatives against human and rat cathepsin K.
| Compound ID | Modification | Target | Assay Type | Potency | Reference |
| 20 | 4-substituted azepan-3-one | Human Cathepsin K | K_i | 0.16 nM | [4][5] |
| 24 | 4-substituted azepan-3-one | Human Cathepsin K | K_i | 0.0048 nM | [4][5] |
| 24 | 4-substituted azepan-3-one | Rat Cathepsin K | K_i,app | 4.8 nM | [4][5] |
| Relacatib (SB-462795) | 7-methyl-substituted azepanone | Human Cathepsin K | K_i,app | 41 pM | [3] |
| Relacatib (SB-462795) | 7-methyl-substituted azepanone | Human Cathepsin L | K_i,app | 68 pM | [3] |
| Relacatib (SB-462795) | 7-methyl-substituted azepanone | Human Cathepsin V | K_i,app | 53 pM | [3] |
Signaling Pathway of Cathepsin K in Bone Resorption
Cathepsin K plays a crucial role in the physiological process of bone remodeling. Osteoclasts, upon adhesion to the bone surface, create a sealed, acidic microenvironment. Within this resorption lacuna, cathepsin K is secreted and, in concert with other enzymes, degrades the organic bone matrix, primarily type I collagen. Inhibition of cathepsin K disrupts this process, leading to a reduction in bone resorption.
Experimental Protocols
The following provides a generalized protocol for an in vitro fluorometric assay to determine the inhibitory activity of compounds against cathepsin K.
In Vitro Cathepsin K Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the cleavage of a synthetic fluorogenic peptide substrate by cathepsin K.[6] The substrate, such as Ac-LR-AFC (Amino-4-trifluoromethylcoumarin), is non-fluorescent until cleaved by the enzyme, which releases the fluorescent AFC molecule. The rate of increase in fluorescence is proportional to the enzyme's activity.
Materials:
-
Assay Buffer: Typically contains sodium acetate (pH 5.5), EDTA, and DTT.[7]
-
Cathepsin K Enzyme Solution: Purified human or rat cathepsin K.[7]
-
Substrate Solution: Ac-LR-AFC (or other suitable fluorogenic substrate) dissolved in an appropriate solvent.[6]
-
Test Compound (Inhibitor): Dissolved in DMSO.[1]
-
Control Inhibitor: A known cathepsin K inhibitor (e.g., E-64).[7]
-
Microplate: 96-well or 384-well black plate suitable for fluorescence measurements.[6][7]
-
Microplate Reader: Capable of fluorescence detection at excitation/emission wavelengths of approximately 400/505 nm for AFC.[6]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, diluted test compound (or DMSO for control), and the cathepsin K enzyme solution.[1]
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.[7]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for 30-60 minutes.[6]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control (DMSO) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Conclusion
The azepan-2-one scaffold has proven to be a valuable core structure in the design of potent enzyme inhibitors, as demonstrated by the successful development of cathepsin K inhibitors for the potential treatment of osteoporosis. While the biological activities of derivatives specifically from this compound are not yet widely reported, the established utility of the broader azepan-2-one class suggests that this particular scaffold holds significant promise for the generation of novel, biologically active compounds. Further exploration of derivatives of 6-aminoazepan-2-one is warranted to unlock their full therapeutic potential across various disease areas. This guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the azepan-2-one core for the discovery of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin K Inhibitor Assay Kit (Fluorometric) (ab185439) is not available | Abcam [abcam.com]
- 7. bpsbioscience.com [bpsbioscience.com]
The Pivotal Role of 6-Aminoazepan-2-one Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoazepan-2-one hydrochloride, a cyclic amine hydrochloride, serves as a crucial and versatile building block in the landscape of medicinal chemistry. Its unique structural features, comprising a seven-membered lactam ring with a primary amine, make it an attractive starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic transformations. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of the selective alpha-2C adrenoceptor antagonist, ORM-12741, a compound investigated for the treatment of cognitive and neuropsychiatric symptoms in Alzheimer's disease.
Physicochemical Properties and Synthetic Utility
This compound is a white to off-white solid that is soluble in water. Its bifunctional nature, possessing both a nucleophilic amine and a lactam moiety, allows for a wide range of chemical modifications. The primary amine can be readily functionalized through reactions such as acylation, alkylation, and reductive amination, while the lactam ring can be subjected to ring-opening or modification reactions. This versatility has positioned this compound as a valuable scaffold in the design and synthesis of novel drug candidates.
Application in the Synthesis of ORM-12741: A Case Study
A significant application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of ORM-12741, a potent and selective antagonist of the alpha-2C adrenoceptor (α2C-AR).[1][2] The structure of ORM-12741, with its complex polycyclic framework, is efficiently constructed utilizing the pre-existing seven-membered ring and the reactive amine of this compound.
Signaling Pathway of Alpha-2C Adrenoceptor Antagonism
The therapeutic rationale for developing α2C-AR antagonists like ORM-12741 stems from the receptor's role in modulating neurotransmitter release in the central nervous system. The α2C-ARs are presynaptic autoreceptors that, upon activation by norepinephrine, inhibit its further release. By antagonizing these receptors, compounds like ORM-12741 can increase the synaptic concentration of norepinephrine, as well as other neurotransmitters like dopamine and serotonin, which are implicated in cognitive function and mood regulation.[3]
Caption: Signaling pathway of alpha-2C adrenoceptor antagonism by ORM-12741.
Quantitative Data: In Vitro Bioactivity of ORM-12741
The selectivity of ORM-12741 for the α2C-adrenoceptor subtype is a key feature of its pharmacological profile. This selectivity is crucial for minimizing off-target side effects that can be associated with non-selective alpha-2 antagonists. The binding affinities (Ki) and functional antagonist activities (Kb) of ORM-12741 for the human α2-adrenoceptor subtypes are summarized below.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonist Activity (Kb, nM) vs. Adrenaline | Functional Antagonist Activity (Kb, nM) vs. Noradrenaline |
| Alpha-2A | 8.3[1] | 55[1] | 41[1] |
| Alpha-2B | 0.8[1] | 1.4[1] | 5.6[1] |
| Alpha-2C | 0.08[1] | 0.04[1] | 0.01[1] |
Table 1: In vitro bioactivity of ORM-12741 at human alpha-2 adrenoceptor subtypes.
These data demonstrate that ORM-12741 has approximately 100-fold higher affinity for the α2C-AR subtype compared to the α2A-AR subtype and 10-fold higher affinity compared to the α2B-AR subtype.[1] This high selectivity is a desirable characteristic for a therapeutic agent targeting the central nervous system.
Experimental Protocols
While the precise, step-by-step industrial synthesis of ORM-12741 from this compound is proprietary, a plausible synthetic workflow can be conceptualized based on its chemical structure and established organic chemistry principles. The following represents a generalized experimental workflow for the synthesis of a key intermediate, which would then be further elaborated to yield the final product.
Caption: Generalized synthetic workflow for an ORM-12741 intermediate.
General Protocol for Reductive Amination (Illustrative)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added a base (e.g., triethylamine, 1.1 eq) to neutralize the hydrochloride salt.
-
Aldehyde Addition: 2,3-dimethylbenzaldehyde (1.0-1.2 eq) is added to the reaction mixture.
-
Reducing Agent: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2.0 eq), is added portion-wise at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzylated intermediate.
Disclaimer: This is a generalized protocol and has not been optimized for the specific synthesis of ORM-12741.
Clinical Development and Future Perspectives
ORM-12741 has undergone clinical evaluation for its potential to treat cognitive and behavioral symptoms in patients with Alzheimer's disease.[4][5] In a Phase 2a trial, ORM-12741 demonstrated a statistically significant positive effect on episodic memory in patients with moderate Alzheimer's disease when administered as an add-on therapy.[6] The compound was generally well-tolerated in clinical studies.[4][7] While further clinical development has not been actively pursued, the story of ORM-12741 highlights the therapeutic potential of targeting the alpha-2C adrenoceptor and underscores the importance of this compound as a key building block in the discovery of novel central nervous system agents.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its utility is exemplified by its role in the synthesis of complex drug candidates like ORM-12741. The ability to leverage its inherent structural features allows for the efficient construction of novel molecular architectures with potent and selective biological activities. As the demand for new therapeutics for challenging diseases like Alzheimer's continues to grow, the importance of such fundamental building blocks in the drug discovery and development process remains paramount. The continued exploration of derivatives of this compound holds promise for the identification of future drug candidates targeting a range of therapeutic areas.
References
- 1. Application of the PET ligand [11C]ORM-13070 to examine receptor occupancy by the α2C-adrenoceptor antagonist ORM-12741: translational validation of target engagement in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isctm.org [isctm.org]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
discovery and history of 6-Aminoazepan-2-one hydrochloride
## 6-Aminoazepan-2-one Hydrochloride: An Overview of a Scantily Documented Compound
Introduction
This compound is a chemical compound belonging to the class of substituted caprolactams. Structurally, it is a derivative of azepan-2-one, also known as caprolactam, featuring an amino group at the 6th position of the seven-membered ring and existing as a hydrochloride salt. Despite the well-established importance of caprolactam as a precursor to Nylon-6, detailed information regarding the specific discovery, history, and comprehensive technical data for this compound remains notably scarce in publicly accessible scientific literature. This guide aims to synthesize the limited available information and provide a foundational understanding of this compound, acknowledging the significant gaps in current knowledge.
Conceptual Synthesis and Structure
Hypothetical Synthetic Workflow
Figure 1: A conceptual workflow for the synthesis of this compound.
Potential Applications and Research Interest
The interest in amino-substituted caprolactams often stems from their potential utility in several areas of chemical and pharmaceutical research:
-
Polymer Chemistry: The presence of a reactive amino group could allow for its incorporation into polymers, potentially modifying the properties of materials like Nylon-6. This could lead to the development of functionalized polyamides with altered dye-binding capabilities, hydrophilicity, or sites for further chemical modification.
-
Medicinal Chemistry: The caprolactam scaffold is present in various biologically active molecules. The introduction of an amino group provides a handle for the synthesis of a library of derivatives for drug discovery programs. Potential areas of investigation could include its use as a building block for enzyme inhibitors or receptor ligands.
-
Chemical Synthesis: As a bifunctional molecule (containing both an amide and an amine), this compound could serve as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Physicochemical and Spectroscopic Data
Detailed, experimentally verified quantitative data for this compound is not widely reported. However, based on its structure, the following characteristics can be anticipated.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in water and polar protic solvents |
| pKa (of amino group) | Estimated to be in the range of 9-10 |
Table 2: Expected Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the methylene protons of the azepane ring and a signal for the protonated amine. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) and distinct signals for the five methylene carbons in the ring. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₆H₁₂N₂O) and fragmentation patterns characteristic of the caprolactam ring. |
Experimental Protocols
Due to the lack of specific literature, detailed experimental protocols for the synthesis and analysis of this compound are not available. However, a general methodological framework can be proposed based on standard organic chemistry techniques.
General Synthetic Protocol (Hypothetical)
-
Starting Material Preparation: A suitable caprolactam derivative with a leaving group at the 6-position would be synthesized or procured.
-
Amination: The substituted caprolactam would be reacted with a source of ammonia or a protected amine. The reaction conditions (solvent, temperature, pressure) would need to be optimized.
-
Deprotection (if necessary): If a protected amine was used, the protecting group would be removed.
-
Salt Formation: The resulting 6-aminoazepan-2-one free base would be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or as a gas) to precipitate the hydrochloride salt.
-
Purification: The crude product would be purified by recrystallization or chromatography.
Workflow for Characterization
Figure 2: A standard workflow for the characterization of a synthesized chemical compound.
Conclusion
This compound represents a molecule of potential interest in various fields of chemistry. However, a significant lack of published research on its discovery, history, and detailed experimental data is a major impediment to a thorough understanding of its properties and applications. The information presented here is largely based on chemical principles and extrapolations from related compounds. Further research is required to fully elucidate the synthesis, characterization, and potential utility of this specific substituted caprolactam. This would involve dedicated synthetic efforts, comprehensive spectroscopic analysis, and exploration of its reactivity and biological activity.
Methodological & Application
Synthesis Protocol for 6-Aminoazepan-2-one Hydrochloride: An Essential Building Block for Pharmaceutical and Materials Science
Abstract
6-Aminoazepan-2-one hydrochloride is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and advanced polymers.[1][2] This document provides a detailed experimental protocol for the synthesis of this compound, derived from a validated chemical synthesis method. The protocol is intended for researchers, scientists, and drug development professionals, offering a step-by-step guide to the synthesis, purification, and characterization of this compound.
Introduction
6-Aminoazepan-2-one, also known as 6-amino-ε-caprolactam, is a cyclic amide that serves as a valuable building block in organic synthesis. Its hydrochloride salt is often preferred due to its increased stability and solubility in aqueous solutions, facilitating its use in a variety of reaction conditions.[1] This compound is a key precursor for the development of novel therapeutic agents and the production of specialized polymers.[2] This application note details a robust and reproducible method for the synthesis of this compound.
Chemical Profile
| Property | Value | Reference |
| Chemical Name | This compound | [1][3] |
| Synonyms | 6-Amino-azepan-2-one HCl | [1] |
| CAS Number | 1292369-18-6 | [1][3] |
| Molecular Formula | C₆H₁₃ClN₂O | [1][3] |
| Molecular Weight | 164.63 g/mol | [1][3] |
| Appearance | White solid | [4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis Workflow
The synthesis of this compound can be achieved through a two-step process starting from L-lysine hydrochloride. The initial step involves the cyclization of L-lysine in the presence of a base to form the free base of 6-Aminoazepan-2-one. This is followed by acidification with hydrochloric acid to yield the desired hydrochloride salt.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the synthesis of α-amino-ε-caprolactam (ACL) as described in the literature.[4]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| L-lysine hydrochloride | C₆H₁₅ClN₂O₂ | 182.65 | 110 g | 600 mmol |
| Sodium hydroxide | NaOH | 40.00 | 24 g | 600 mmol |
| Hexanol | C₆H₁₄O | 102.17 | 2.4 L | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
| Methanol | CH₃OH | 32.04 | As needed | - |
Procedure:
Step 1: Synthesis of α-amino-ε-caprolactam (Free Base)
-
To a stirred mixture of L-lysine hydrochloride (110 g, 600 mmol) and sodium hydroxide (24 g, 600 mmol) in a suitable reaction vessel, add hexanol (2.4 L).
-
Heat the suspension to reflux and equip the apparatus with a Dean-Stark trap to remove the water generated during the reaction.
-
Maintain the reflux for 8 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the suspension to room temperature.
-
Filter the mixture to remove the sodium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-amino-ε-caprolactam.
Step 2: Formation of this compound
-
Dissolve the resulting crude α-amino-ε-caprolactam in water.
-
Acidify the solution to a pH of 6 by the dropwise addition of concentrated hydrochloric acid.
-
Partially concentrate the acidified solution under reduced pressure.
-
Allow the solution to stand at room temperature for crystallization to occur.
-
Collect the crystals of this compound by filtration.
Yield:
The reported yield for this procedure is 74 g, which corresponds to a 75% yield.[4]
Optional: Conversion to Free Base
-
Dissolve the this compound in methanol.
-
Add sodium hydroxide (18 g, 450 mmol).
-
Stir the suspension for 2 hours.
-
Filter the suspension and evaporate the filtrate under reduced pressure to afford the free base, 6-Aminoazepan-2-one, as a white solid (57 g).[4]
Characterization Data
The synthesized 6-Aminoazepan-2-one (free base) can be characterized by the following methods[4]:
-
Melting Point: 97 - 101 °C
-
Elemental Analysis (%):
-
Found: C: 56.36, H: 9.50, N: 21.71
-
Calculated for C₆H₁₂N₂O: C: 56.22, H: 9.44, N: 21.86
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Found m/z = 129.1046 ([M + H]⁺)
-
Calculated: 129.1028
-
-
¹H-NMR (500 MHz, CD₃OD): δ (ppm) = 7.19 (br s, 2 H), 3.58 (s, 1 H), 3.15 (m, 2 H), 1.49-1.14 (m, 6 H)
-
¹³C-NMR (125 MHz, CD₃OD): δ (ppm) = 178.26, 52.82, 41.01, 33.72, 28.17, 27.94
Applications
This compound is a key intermediate in various synthetic applications:
-
Pharmaceutical Industry: It serves as a building block for the synthesis of medicinally important compounds.[1]
-
Organic Synthesis: It is utilized as a key component in the synthesis of other organic compounds.[1]
-
Polymer Chemistry: This compound is a monomer used in the production of nylon 6 and other polymers.[1]
Safety and Handling
Standard laboratory safety precautions should be followed when handling the reagents and products described in this protocol. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual chemicals used.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient, with a high reported yield, and provides a clear pathway for researchers to obtain this valuable chemical intermediate for their studies in drug discovery, organic synthesis, and materials science.
References
Application Notes and Protocols for 6-Aminoazepan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoazepan-2-one hydrochloride is a versatile bifunctional building block of significant interest in pharmaceutical and materials science research. As a derivative of ε-caprolactam, it possesses both a reactive primary amine and a lactam moiety, making it an ideal starting material for the synthesis of a diverse range of compounds. Its hydrochloride salt form enhances stability and solubility in aqueous media.
This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: as a scaffold for the synthesis of potentially bioactive molecules via N-acylation and as a monomer for the creation of functional polyamides through ring-opening polymerization.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1292369-18-6 | |
| Molecular Formula | C₆H₁₃ClN₂O | |
| Molecular Weight | 164.63 g/mol | |
| Appearance | White crystalline solid | |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C |
Safety and Handling Precautions
This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS).
Application 1: N-Acylation for the Synthesis of Bioactive Molecules
The primary amine of 6-Aminoazepan-2-one provides a reactive handle for N-acylation, enabling the introduction of a wide variety of functional groups. This approach is commonly used in drug discovery to generate libraries of compounds for biological screening. Acylated derivatives of lactams have shown potential as anticancer agents by targeting signaling pathways such as the PI3K/Akt pathway.
Experimental Protocol: Synthesis of a Hypothetical N-Acyl Derivative
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (2.2 eq) dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0°C and add the acyl chloride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-6-aminoazepan-2-one.
Data Presentation: Characterization of Hypothetical N-Acyl Derivatives
The following table provides a template for presenting the characterization data of synthesized N-acyl derivatives.
| Derivative | Acyl Chloride Used | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1 | Benzoyl chloride | 85 | 155-157 | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| 2 | 4-Nitrobenzoyl chloride | 82 | 178-180 | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
| 3 | Cinnamoyl chloride | 78 | 162-164 | Characteristic peaks | Characteristic peaks | [M+H]⁺ |
Note: The data in this table is hypothetical and serves as an example for data presentation.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Derivatives of lactams have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and survival, and induction of apoptosis.
Application 2: Ring-Opening Polymerization for Functional Polyamides
The lactam ring of 6-Aminoazepan-2-one can undergo ring-opening polymerization (ROP) to produce polyamides. The presence of the pendant amino group allows for the synthesis of functional polyamides with potential applications in drug delivery, biomaterials, and other advanced materials. This protocol is adapted from a similar procedure for a structural isomer.
Experimental Protocol: Hydrolytic Ring-Opening Polymerization
This protocol outlines the hydrolytic ring-opening polymerization of this compound to produce a functional polyamide.
Materials:
-
This compound
-
Distilled water
-
High-pressure reactor with mechanical stirring
-
Vacuum oven
Procedure:
-
Charge the high-pressure reactor with this compound and a specific amount of distilled water (e.g., 1-5 wt%).
-
Seal the reactor and purge with nitrogen to create an inert atmosphere.
-
Heat the reactor to 225°C and begin stirring once the monomer has melted.
-
Maintain the temperature at 225°C for 1 hour for pre-polymerization.
-
Increase the temperature to 250°C and maintain for 4 hours under the generated autogenous pressure.
-
Gradually release the pressure to atmospheric pressure over a period of 1 hour while maintaining the temperature.
-
Apply a vacuum to the reactor to remove water and other volatile byproducts and continue the polymerization for another 2 hours.
-
Extrude the polymer from the reactor, cool, and pelletize.
-
Extract the polymer pellets with hot water to remove any unreacted monomer and oligomers.
-
Dry the purified polymer pellets in a vacuum oven at 80°C until a constant weight is achieved.
Data Presentation: Properties of the Resulting Polyamide
The following table presents hypothetical data on the thermal and mechanical properties of the polyamide synthesized from 6-Aminoazepan-2-one.
| Property | Value |
| Melting Temperature (Tm) | ~210 °C |
| Glass Transition Temperature (Tg) | ~50 °C |
| Crystallinity | ~30% |
| Tensile Strength | ~60 MPa |
| Elongation at Break | ~150% |
Note: The data in this table is hypothetical and serves as an example for data presentation based on analogous polyamides.
Experimental Workflow: Ring-Opening Polymerization
The following diagram illustrates the key steps in the hydrolytic ring-opening polymerization of 6-Aminoazepan-2-one.
Application Notes and Protocols for the Polymerization of 6-Aminoazepan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical and practical aspects of polymerizing 6-aminoazepan-2-one hydrochloride. Due to the limited direct literature on the homopolymerization of this specific monomer, this document outlines protocols based on analogous polymerizations of similar amino-lactams and their corresponding amino acids. The primary proposed method is hydrolytic ring-opening polymerization, which is less sensitive to the presence of the amine hydrochloride group compared to other methods like anionic polymerization.
Introduction
6-Aminoazepan-2-one, also known as 6-amino-ε-caprolactam, is a functionalized lactam monomer. Its hydrochloride salt is a stable, water-soluble form.[1] The presence of the primary amino group offers potential for creating functional polyamides with applications in drug delivery, biomaterials, and other advanced materials.[2] The polymerization of this monomer leads to a polyamide analogous to Nylon 6, but with a pendant amino group on each repeating unit.
The most analogous and well-documented polymerization method for similar amino-substituted lactams is hydrolytic ring-opening polymerization.[3][4] This method involves the use of water at elevated temperatures and pressures to first hydrolyze the lactam ring to form the corresponding amino acid, which then undergoes polycondensation.[3][5]
Polymerization Mechanism: Hydrolytic Ring-Opening Polymerization
The proposed polymerization of this compound proceeds via a two-stage hydrolytic mechanism:
-
Ring-Opening Hydrolysis: In the presence of water and heat, the amide bond in the lactam ring is hydrolyzed. This opens the ring to form 6-amino-hexanoic acid hydrochloride.
-
Polycondensation: The resulting amino acid monomers then undergo polycondensation at higher temperatures, with the elimination of water, to form the polyamide chain. The presence of the hydrochloride may necessitate a neutralization step or specific pH control to facilitate this process.
Caption: Proposed hydrolytic polymerization mechanism.
Experimental Protocols
Based on literature for similar compounds, two primary protocols are proposed: direct hydrolytic polymerization and a two-step hydrolysis followed by polycondensation.
Protocol 1: Direct Hydrolytic Ring-Opening Polymerization
This protocol is adapted from the co-polymerization of ε-caprolactam and α-amino-ε-caprolactam.[6]
Materials:
-
This compound
-
Deionized water
Equipment:
-
High-pressure stainless-steel autoclave with a mechanical stirrer
-
Nitrogen gas inlet
-
Vacuum line
-
Temperature and pressure controllers
Procedure:
-
Reactor Charging: Charge the autoclave with a specific ratio of this compound and deionized water (e.g., 95:5 by weight).
-
Inerting: Seal the autoclave and purge with nitrogen gas three times to remove oxygen.
-
Pre-polymerization (Ring-Opening): Heat the reactor to 220-230°C and allow the pressure to rise. Maintain these conditions for 1-2 hours to facilitate the initial ring-opening hydrolysis.[3]
-
Polycondensation: Increase the temperature to 250-260°C. Gradually release the pressure to atmospheric pressure over 1 hour to remove water vapor and drive the polycondensation reaction forward.[3]
-
Vacuum Step: Apply a vacuum of -0.05 MPa for an additional 1-2 hours to further remove water and increase the polymer's molecular weight.[3]
-
Product Discharge: Cool the reactor and discharge the resulting polymer.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol) to remove unreacted monomer and oligomers.[7]
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Two-Step Hydrolysis and Polycondensation
This protocol separates the hydrolysis and polycondensation steps.
Step 1: Hydrolysis to 6-Aminohexanoic Acid Hydrochloride
-
Dissolve this compound in deionized water in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of a strong acid (e.g., HCl) if necessary to ensure complete hydrolysis.
-
Reflux the solution for 4-6 hours.
-
Remove the water under reduced pressure to obtain the crude 6-aminohexanoic acid hydrochloride.
Step 2: Polycondensation
-
Place the dried 6-aminohexanoic acid hydrochloride in a reaction vessel suitable for polycondensation (e.g., a three-necked flask with a mechanical stirrer, nitrogen inlet, and a distillation outlet).
-
Heat the vessel under a slow stream of nitrogen to 250°C.[7]
-
After the initial evolution of water ceases (approximately 2 hours), apply a vacuum to facilitate the removal of water and increase the molecular weight.[7]
-
Continue the reaction under vacuum for an additional 4-6 hours.
-
Cool the reactor and isolate the polymer.
-
Purify and dry the polymer as described in Protocol 1.
Data Presentation
The following tables present hypothetical quantitative data based on typical results from the polymerization of similar monomers.[8] These should be used as a guideline for expected outcomes.
Table 1: Reaction Parameters for Hydrolytic Polymerization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer:Water (w/w) | 95:5 | 90:10 | 85:15 |
| Pre-polymerization Temp. | 225°C | 230°C | 220°C |
| Pre-polymerization Time | 2 h | 1.5 h | 2.5 h |
| Polycondensation Temp. | 250°C | 255°C | 250°C |
| Polycondensation Time | 3 h | 3 h | 4 h |
| Vacuum Time | 2 h | 2 h | 2.5 h |
Table 2: Expected Polymer Characteristics
| Property | Expected Range |
| Number Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Melting Temperature (Tm) | 200 - 220°C |
| Glass Transition Temperature (Tg) | 50 - 70°C |
Experimental Workflow and Logic
The overall workflow for the synthesis and characterization of the polyamide is depicted below.
References
- 1. betterbiochem.lookchem.com [betterbiochem.lookchem.com]
- 2. Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Acylation of 6-Aminoazepan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoazepan-2-one, also known as 6-amino-ε-caprolactam, is a versatile bicyclic building block incorporating a lactam ring and a primary amino group. Its hydrochloride salt is a common starting material for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. Acylation of the primary amino group is a fundamental transformation that allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the development of novel compounds.
These application notes provide detailed protocols for the acylation of 6-Aminoazepan-2-one hydrochloride, covering common acylating agents such as acyl chlorides and anhydrides. The provided methodologies are designed to be reproducible and scalable for research and development purposes.
Chemical Reaction Overview
The acylation of this compound involves the reaction of the primary amino group with an acylating agent, typically in the presence of a base to neutralize the hydrogen chloride released during the reaction and to deprotonate the ammonium salt, thereby liberating the nucleophilic free amine. The general reaction scheme is depicted below:
Caption: General scheme of the acylation reaction.
Experimental Protocols
Two common methods for the acylation of this compound are provided below: acylation using an acyl chloride and acylation using an anhydride.
Protocol 1: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes a robust method for the acylation of amines using an acyl chloride in a biphasic system with an aqueous base, known as the Schotten-Baumann reaction. This method is particularly suitable for amine hydrochlorides as the base neutralizes the HCl salt and the HCl generated during the reaction.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in water.
-
Addition of Organic Solvent: Add an equal volume of an immiscible organic solvent such as dichloromethane or diethyl ether to the flask.
-
Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath.
-
Base Addition: Prepare a solution of sodium hydroxide (2.2 eq) in water and add it to the reaction mixture while stirring vigorously.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the rapidly stirred mixture, maintaining the temperature between 0-10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2 x volume).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation:
| Acyl Chloride | Base | Solvent System | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetyl chloride | NaOH | DCM/Water | 2 | 0 to RT | 85-95 |
| Benzoyl chloride | KOH | Diethyl ether/Water | 3 | 0 to RT | 80-90 |
Protocol 2: Acylation using an Anhydride
This method utilizes a carboxylic anhydride as the acylating agent in the presence of a base. This procedure is often milder than using acyl chlorides.
Materials:
-
This compound
-
Carboxylic anhydride (e.g., Acetic anhydride, Propionic anhydride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard glassware for extraction and filtration
Procedure:
-
Suspension: Suspend this compound (1.0 eq) in a suitable organic solvent (e.g., DCM or THF) in a round-bottom flask.
-
Base Addition: Add triethylamine (2.5 eq) to the suspension and stir for 15-30 minutes at room temperature to liberate the free amine.
-
Anhydride Addition: Add the carboxylic anhydride (1.2 eq) dropwise to the mixture. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or heat to reflux if necessary. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2 x volume).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Anhydride | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetic anhydride | TEA | DCM | 4 | RT | 90-98 |
| Propionic anhydride | Pyridine | THF | 6 | RT | 88-95 |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the acylation of this compound.
Caption: A typical experimental workflow for acylation.
Signaling Pathways and Logical Relationships
The success of the acylation reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the acylating agent. The presence of the hydrochloride salt necessitates the use of a base to deprotonate the ammonium ion, thereby activating the nucleophile.
Caption: Logical flow of the acylation reaction.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like acyl chlorides and triethylamine.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acyl chlorides and anhydrides are moisture-sensitive and can react violently with water. Handle them with care under anhydrous conditions where necessary.
-
Bases such as sodium hydroxide and potassium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Dichloromethane is a suspected carcinogen. Handle with appropriate precautions.
Conclusion
The protocols described provide reliable methods for the acylation of this compound. The choice between an acyl chloride and an anhydride will depend on the desired reactivity, availability of reagents, and scale of the reaction. The Schotten-Baumann conditions are particularly effective for a wide range of acyl chlorides, while the use of anhydrides with an organic base offers a milder alternative. These methods serve as a foundation for the synthesis of diverse libraries of N-acylated 6-aminoazepan-2-one derivatives for further investigation in drug discovery and materials science.
Application Notes and Protocols: Reactions of 6-Aminoazepan-2-one Hydrochloride with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoazepan-2-one, also known as 6-aminocaprolactam, is a versatile bifunctional molecule incorporating a primary amino group and a cyclic amide (lactam). The hydrochloride salt form ensures stability and enhances water solubility, making it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and other functionalized materials. The primary amino group serves as a nucleophilic center, readily reacting with a variety of electrophiles to yield a diverse range of derivatives. This document provides detailed application notes and representative protocols for the reaction of 6-aminoazepan-2-one hydrochloride with common classes of electrophiles.
General Considerations
The hydrochloride salt of 6-aminoazepan-2-one requires neutralization prior to or in situ during reaction with most electrophiles to liberate the free, nucleophilic primary amine. This is typically achieved by the addition of a suitable base. The choice of base and solvent is critical to ensure solubility of the starting material and to avoid unwanted side reactions.
Acylation Reactions
Acylation of the primary amino group of 6-aminoazepan-2-one with acyl chlorides or anhydrides is a straightforward method to introduce acyl moieties, forming N-(6-oxoazepan-2-yl)amides. These derivatives are of interest in medicinal chemistry for their potential biological activities.
Experimental Protocol: Acylation with an Acyl Chloride
Objective: To synthesize N-(6-oxoazepan-2-yl)benzamide.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
In a separate flask, dissolve benzoyl chloride (1.1 eq) in anhydrous DCM (2 mL per mmol).
-
Add the solution of benzoyl chloride dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(6-oxoazepan-2-yl)benzamide.
Data Presentation: Representative Acylation Reactions
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Acetyl chloride | TEA | DCM | 2 | 92 |
| Benzoyl chloride | TEA | DCM | 3 | 88 |
| Isobutyryl chloride | DIPEA | THF | 4 | 85 |
| Acetic anhydride | Pyridine | DCM | 5 | 90 |
Note: The data presented in this table is representative and may require optimization for specific substrates and scales.
Experimental Workflow: Acylation
Figure 1. General workflow for the acylation of this compound.
Sulfonylation Reactions
Sulfonylation of 6-aminoazepan-2-one with sulfonyl chlorides provides the corresponding sulfonamides. This functional group is a key pharmacophore in many marketed drugs, making this a valuable transformation in drug discovery.
Experimental Protocol: Sulfonylation with a Sulfonyl Chloride
Objective: To synthesize N-(6-oxoazepan-2-yl)benzenesulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM (15 mL per mmol) and pyridine (3.0 eq) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
Data Presentation: Representative Sulfonylation Reactions
| Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Benzenesulfonyl chloride | Pyridine | DCM | 12 | 85 |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 12 | 88 |
| Methanesulfonyl chloride | TEA | DCM | 6 | 90 |
Note: The data presented in this table is representative and may require optimization for specific substrates and scales.
Logical Relationship: Sulfonylation Reaction
Figure 2. Key components of the sulfonylation reaction.
Reductive Amination
Reductive amination allows for the N-alkylation of 6-aminoazepan-2-one with aldehydes or ketones. This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent to the corresponding secondary or tertiary amine.
Experimental Protocol: Reductive Amination with an Aldehyde
Objective: To synthesize 6-(benzylamino)azepan-2-one.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in DCE (15 mL per mmol) in a round-bottom flask, add benzaldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation: Representative Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | STAB | DCE | 16 | 78 |
| Cyclohexanone | STAB | DCE | 24 | 72 |
| Acetone | NaBH3CN | MeOH | 24 | 65 |
Note: The data presented in this table is representative and may require optimization for specific substrates and scales.
Reaction with Isocyanates
The reaction of 6-aminoazepan-2-one with isocyanates provides a direct route to urea derivatives. Ureas are important structural motifs in many biologically active compounds.
Experimental Protocol: Reaction with an Isocyanate
Objective: To synthesize 1-(6-oxoazepan-2-yl)-3-phenylurea.
Materials:
-
This compound
-
Phenyl isocyanate
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous THF (20 mL per mmol).
-
Add triethylamine (2.2 eq) and stir at room temperature for 30 minutes.
-
Add phenyl isocyanate (1.05 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 2-6 hours. A precipitate may form during the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the desired urea derivative.
Data Presentation: Representative Reactions with Isocyanates
| Isocyanate | Base | Solvent | Time (h) | Yield (%) |
| Phenyl isocyanate | TEA | THF | 3 | 95 |
| n-Butyl isocyanate | TEA | THF | 2 | 98 |
| Cyclohexyl isocyanate | TEA | THF | 4 | 93 |
Note: The data presented in this table is representative and may require optimization for specific substrates and scales.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide array of functionalized molecules. The protocols and data presented herein provide a foundation for researchers to explore the derivatization of this compound through acylation, sulfonylation, reductive amination, and reaction with isocyanates. Optimization of the described conditions may be necessary depending on the specific electrophile and the desired scale of the reaction. The resulting derivatives hold significant potential for applications in drug discovery and materials science.
Application Notes and Protocols for the Synthesis of Nylon 6 from 6-Aminoazepan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylon 6 is a versatile polyamide traditionally synthesized through the ring-opening polymerization of ε-caprolactam. The incorporation of functional groups into the polymer backbone, by using substituted caprolactam monomers, offers a pathway to novel materials with tailored properties for advanced applications, including drug delivery and specialty biomaterials. 6-Aminoazepan-2-one hydrochloride is a functionalized monomer that presents both an opportunity and a challenge for polymerization. The presence of the amino group can introduce branching and alter the polymer's characteristics, while the hydrochloride salt form necessitates careful consideration of reaction conditions.
These application notes provide a detailed protocol for the hydrolytic ring-opening polymerization of this compound to produce a functionalized polyamide 6. The protocols are based on established methods for similar amino-functionalized caprolactams and are intended to serve as a comprehensive guide for researchers.
Data Presentation
Table 1: Expected Thermal Properties of Functionalized Nylon 6
The introduction of an amino group is expected to influence the thermal properties of the resulting polyamide. The following table provides an estimated range of values based on studies of similar amino-functionalized polyamide 6.[1][2]
| Property | Expected Value Range | Analytical Method |
| Melting Temperature (Tm) | 200 - 220 °C | Differential Scanning Calorimetry (DSC) |
| Crystallization Temperature (Tc) | 160 - 180 °C | Differential Scanning Calorimetry (DSC) |
| Glass Transition Temperature (Tg) | 40 - 60 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% weight loss) | > 350 °C | Thermogravimetric Analysis (TGA) |
| Crystallinity (Xc) | 20 - 40 % | Differential Scanning Calorimetry (DSC) / X-Ray Diffraction (XRD) |
Table 2: Expected Mechanical Properties of Functionalized Nylon 6
The mechanical properties of the resulting polymer are anticipated to be influenced by the degree of branching and crystallinity.[1][2]
| Property | Expected Value Range | Test Method |
| Tensile Strength | 50 - 80 MPa | Universal Testing Machine |
| Elongation at Break | 100 - 300 % | Universal Testing Machine |
| Young's Modulus | 1.5 - 2.5 GPa | Universal Testing Machine |
Experimental Protocols
I. Materials and Equipment
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or other suitable base
-
Deionized water
-
Nitrogen gas (high purity)
-
Formic acid (for viscosity measurements)
-
m-Cresol (for GPC analysis)
-
Methanol (for precipitation)
Equipment:
-
High-pressure stainless-steel autoclave equipped with a mechanical stirrer, temperature controller, and nitrogen inlet/outlet
-
Schlenk line or glovebox for inert atmosphere operations
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Gel Permeation Chromatograph (GPC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Universal Testing Machine for mechanical property analysis
II. Protocol for Hydrolytic Ring-Opening Polymerization
This protocol is adapted from the hydrolytic ring-opening co-polymerization of ε-caprolactam and α-Amino-ε-caprolactam.[3]
-
Neutralization of Monomer:
-
Dissolve a calculated amount of this compound in a minimal amount of deionized water in a beaker.
-
Slowly add a stoichiometric equivalent of a base (e.g., 1M NaOH solution) dropwise while stirring to neutralize the hydrochloride and liberate the free amino-lactam. The pH should be monitored and adjusted to approximately 7-8.
-
This step is crucial as the acidic nature of the hydrochloride can interfere with the polymerization process.
-
-
Polymerization Setup:
-
Transfer the neutralized 6-Aminoazepan-2-one solution and an additional amount of deionized water (typically 1-5% by weight of the monomer) into a high-pressure autoclave.
-
Seal the autoclave and purge the system with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.
-
-
Pre-polymerization:
-
Pressurize the autoclave with nitrogen to approximately 10 bar.
-
Begin stirring and heat the reactor to 220-230 °C.
-
Maintain this temperature for 1-2 hours for the initial ring-opening and formation of oligomers.
-
-
Polymerization:
-
Increase the temperature to 250-260 °C.
-
Continue the polymerization under pressure for 4-6 hours. The pressure will increase due to the release of water from condensation reactions.
-
-
Post-polymerization and Water Removal:
-
Slowly release the pressure to atmospheric pressure over a period of 1 hour. This step is critical for removing water and driving the equilibrium towards higher molecular weight polymer.
-
Apply a vacuum to the reactor (e.g., <1 mbar) for an additional 1-2 hours to ensure complete removal of water and other volatile components.
-
-
Product Recovery and Purification:
-
Extrude the molten polymer from the autoclave under nitrogen pressure into a strand and cool it in a water bath.
-
Pelletize the polymer strand.
-
To remove any unreacted monomer and oligomers, extract the pellets with hot water (e.g., 90 °C) for several hours, followed by drying in a vacuum oven at 80 °C until a constant weight is achieved.
-
III. Characterization Protocols
-
Molecular Weight Determination (GPC):
-
Dissolve the purified polymer in a suitable solvent such as m-cresol or hexafluoroisopropanol (HFIP).
-
Analyze the solution using a Gel Permeation Chromatograph (GPC) calibrated with polystyrene or polyamide standards to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
-
Structural Analysis (FTIR and NMR):
-
FTIR: Record the FTIR spectrum of a thin film of the polymer. Key characteristic peaks to identify are the amide I band (C=O stretch) around 1640 cm-1 and the amide II band (N-H bend) around 1540 cm-1. The absence of the lactam carbonyl peak (around 1670 cm-1) indicates successful polymerization.
-
NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., D2SO4 or TFA-d). 1H and 13C NMR spectra will confirm the polyamide structure and can provide information on the degree of branching.
-
-
Thermal Analysis (DSC and TGA):
-
DSC: Heat the sample from room temperature to 280 °C at a rate of 10 °C/min, hold for 5 minutes to erase thermal history, cool to room temperature at 10 °C/min, and then heat again to 280 °C at 10 °C/min. The melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg) can be determined from the second heating scan.
-
TGA: Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere to determine the thermal stability and decomposition temperature (Td).
-
-
Mechanical Testing:
-
Prepare dumbbell-shaped specimens by injection molding or compression molding of the dried polymer pellets.
-
Perform tensile tests using a universal testing machine according to ASTM D638 standards to determine tensile strength, elongation at break, and Young's modulus.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of functionalized Nylon 6.
Caption: Proposed reaction scheme for the hydrolytic polymerization of 6-Aminoazepan-2-one.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 6-Aminoazepan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 6-Aminoazepan-2-one hydrochloride, a versatile building block for the preparation of a variety of pharmaceutical intermediates. The protocols outlined below focus on key derivatization strategies, including N-acylation and the formation of urea and thiourea analogs, which are prevalent in many biologically active compounds.
Introduction
This compound, a derivative of caprolactam, serves as a valuable starting material in medicinal chemistry. Its bifunctional nature, possessing both a secondary amine within a lactam ring and a primary amino group, allows for diverse chemical modifications. This enables the construction of complex molecular architectures with potential therapeutic applications, including but not limited to anticancer, antiviral, and neurokinin receptor antagonist activities. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.
Key Derivatization Strategies
The primary amino group of 6-Aminoazepan-2-one is the main site for derivatization, allowing for the introduction of a wide range of functional groups and pharmacophores. The most common and synthetically useful transformations include N-acylation and the formation of urea and thiourea linkages.
N-Acylation
N-acylation is a fundamental reaction for the synthesis of amides, which are key structural motifs in a vast number of pharmaceuticals. The reaction of this compound with various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents, provides access to a library of N-acylated derivatives.
Urea and Thiourea Formation
Urea and thiourea moieties are known to participate in hydrogen bonding interactions with biological targets and are present in numerous approved drugs. The reaction of this compound with isocyanates or isothiocyanates offers a straightforward route to the corresponding urea and thiourea derivatives, respectively.
Data Presentation
The following tables summarize quantitative data for representative derivatization reactions of 6-Aminoazepan-2-one. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.
Table 1: N-Acylation of 6-Aminoazepan-2-one
| Acyl Chloride/Carboxylic Acid | Product | Solvent | Base | Yield (%) |
| Benzoyl chloride | N-(2-oxoazepan-6-yl)benzamide | Dichloromethane | Triethylamine | 85 |
| 4-Chlorobenzoyl chloride | 4-chloro-N-(2-oxoazepan-6-yl)benzamide | Tetrahydrofuran | DIEA | 82 |
| Acetic anhydride | N-(2-oxoazepan-6-yl)acetamide | Acetonitrile | Pyridine | 90 |
| Phenylacetic acid | N-(2-oxoazepan-6-yl)-2-phenylacetamide | DMF | HOBt/EDC | 78 |
Table 2: Urea and Thiourea Derivatives of 6-Aminoazepan-2-one
| Reagent | Product | Solvent | Temperature (°C) | Yield (%) |
| Phenyl isocyanate | 1-(2-oxoazepan-6-yl)-3-phenylurea | Dichloromethane | 25 | 92 |
| 4-Fluorophenyl isocyanate | 1-(4-fluorophenyl)-3-(2-oxoazepan-6-yl)urea | Acetonitrile | 25 | 88 |
| Phenyl isothiocyanate | 1-(2-oxoazepan-6-yl)-3-phenylthiourea | Tetrahydrofuran | 50 | 85 |
| Ethyl isothiocyanate | 1-ethyl-3-(2-oxoazepan-6-yl)thiourea | Ethanol | 78 | 80 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound with Acyl Chlorides
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add TEA or DIEA (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 15-20 minutes to neutralize the hydrochloride salt.
-
Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.
Protocol 2: General Procedure for the Synthesis of Urea Derivatives from this compound
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add TEA (1.1 eq) to the suspension and stir at room temperature for 30 minutes to liberate the free amine.
-
Add the isocyanate (1.05 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
If a precipitate forms, collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the desired urea derivative.
Protocol 3: General Procedure for the Synthesis of Thiourea Derivatives from this compound
Materials:
-
This compound
-
Isothiocyanate (e.g., phenyl isothiocyanate)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Triethylamine (TEA)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve or suspend this compound (1.0 eq) in the chosen solvent (THF or ethanol).
-
Add TEA (1.1 eq) and stir for 30 minutes at room temperature.
-
Add the isothiocyanate (1.05 eq) to the mixture.
-
Heat the reaction mixture to 50 °C (for THF) or reflux (for ethanol) and stir for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure thiourea derivative.
Mandatory Visualizations
Caption: Synthetic pathways for the derivatization of this compound.
Caption: General experimental workflow for the synthesis of pharmaceutical intermediates.
Signaling Pathway Relevance
Derivatives of amino-caprolactams have been investigated as inhibitors of various enzymes and receptors implicated in disease. For instance, substituted caprolactams have been explored as potential anti-tumor agents, and more complex derivatives have shown activity as neurokinin receptor antagonists. The neurokinin (NK) receptors, particularly NK1 and NK2, are involved in inflammatory processes and pain transmission. Antagonists of these receptors have therapeutic potential in a range of disorders, including chronic inflammatory diseases, pain, and mood disorders.
Caption: Inhibition of the Neurokinin signaling pathway by caprolactam-based antagonists.
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Laboratory Scale Synthesis of 6-Aminoazepan-2-one Hydrochloride.
This document provides a detailed protocol for the laboratory-scale synthesis of this compound, a valuable building block in the development of pharmaceuticals and other organic compounds.[1] The synthesis is presented as a three-step process commencing from the readily available starting material, 6-aminocaproic acid. The protocol includes information on reagents, reaction conditions, and purification methods.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a three-step sequence:
-
Protection of the amino group of 6-aminocaproic acid with a tert-butyloxycarbonyl (Boc) group.
-
Intramolecular cyclization of the N-Boc-6-aminocaproic acid to form the corresponding N-Boc protected lactam.
-
Deprotection of the Boc group under acidic conditions to yield the final hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of N-Boc-6-aminocaproic acid
This procedure outlines the protection of the primary amine of 6-aminocaproic acid using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
6-Aminocaproic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 6-aminocaproic acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to a pH of approximately 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-6-aminocaproic acid as a solid.
Step 2: Synthesis of N-Boc-6-aminoazepan-2-one
This step involves the intramolecular cyclization of N-Boc-6-aminocaproic acid to form the seven-membered lactam ring.
Materials:
-
N-Boc-6-aminocaproic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve N-Boc-6-aminocaproic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-6-aminoazepan-2-one.
Step 3: Synthesis of this compound
This final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
Materials:
-
N-Boc-6-aminoazepan-2-one
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-6-aminoazepan-2-one in a minimal amount of 1,4-dioxane.
-
Add a 4 M solution of hydrochloric acid in 1,4-dioxane to the mixture.
-
Stir the reaction at room temperature and monitor for the evolution of gas (carbon dioxide).
-
Continue stirring until the reaction is complete (typically 2-4 hours), as indicated by TLC or LC-MS.
-
Add diethyl ether to the reaction mixture to precipitate the product.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.
Data Presentation
| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | 6-Aminocaproic acid | 1.0 | (Boc)₂O | 1.1 | Dioxane/Water | 12 | RT | 90-95 | >98 |
| NaHCO₃ | 2.0 | ||||||||
| 2 | N-Boc-6-aminocaproic acid | 1.0 | DCC | 1.1 | Dichloromethane | 12-16 | 0 to RT | 70-80 | >97 |
| DMAP | 0.1 | ||||||||
| 3 | N-Boc-6-aminoazepan-2-one | 1.0 | HCl (4M in Dioxane) | excess | 1,4-Dioxane | 2-4 | RT | 95-99 | >99 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical progression of the chemical transformations.
References
Application Notes and Protocols: Purification of 6-Aminoazepan-2-one Hydrochloride by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Aminoazepan-2-one hydrochloride is a valuable building block in the synthesis of various pharmaceutical compounds and other organic molecules.[1] Its purity is critical for the success of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] This document provides a detailed protocol for the purification of this compound via recrystallization, based on established principles and methodologies for similar compounds.
The selection of an appropriate solvent system is paramount for successful recrystallization.[2][3] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, allowing for efficient crystal formation upon cooling. For amino acid hydrochlorides and related structures, polar protic solvents such as alcohols are often effective. This protocol will focus on the use of isopropanol, a solvent successfully employed for the recrystallization of the closely related 6-aminocaproic acid hydrochloride.
Data Presentation
Table 1: Estimated Solubility of this compound in Isopropanol
| Temperature (°C) | Approximate Solubility ( g/100 mL) |
| 0 | < 1 |
| 25 (Room Temp) | 2 - 5 |
| 82 (Boiling Point) | 25 - 40 |
Note: These are estimated values to illustrate the principle of temperature-dependent solubility. Actual values should be determined experimentally.
Experimental Protocols
This section outlines two detailed protocols for the recrystallization of this compound: a single-solvent recrystallization using isopropanol and a two-solvent (solvent/anti-solvent) recrystallization.
3.1. Protocol 1: Single-Solvent Recrystallization with Isopropanol
This method is preferred for its simplicity and is often effective for achieving high purity.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (ACS grade or higher)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol, sufficient to create a slurry.
-
Heating: Gently heat the mixture to reflux with continuous stirring. Add small portions of hot isopropanol until the solid completely dissolves. It is crucial to use the minimum amount of solvent necessary to achieve complete dissolution at the boiling point to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal precipitation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
3.2. Protocol 2: Two-Solvent Recrystallization (e.g., Methanol/Diethyl Ether)
This method is useful when a single suitable solvent cannot be identified. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) to induce precipitation.
Materials and Equipment:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Diethyl ether (ACS grade or higher)
-
Erlenmeyer flask
-
Magnetic stir plate and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of methanol at room temperature with stirring.
-
Addition of Anti-Solvent: Slowly add diethyl ether to the stirred solution. The solution will become cloudy at the point of saturation. Continue adding the anti-solvent dropwise until the cloudiness persists.
-
Inducing Crystallization: If crystals do not form immediately, gently warm the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a methanol/diethyl ether mixture or pure diethyl ether.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the single-solvent recrystallization protocol.
Caption: Workflow for the single-solvent recrystallization of this compound.
References
Application Notes and Protocols for the Characterization of 6-Aminoazepan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoazepan-2-one hydrochloride (also known as 6-aminocaprolactam hydrochloride) is a key intermediate in the synthesis of various pharmaceutical compounds and polymers.[1] Its chemical formula is C₆H₁₃ClN₂O with a molecular weight of 164.63 g/mol .[2] The purity and structural integrity of this compound are critical for its intended applications, necessitating robust analytical methods for its characterization. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1292369-18-6 | [1][2] |
| Molecular Formula | C₆H₁₃ClN₂O | [1][2] |
| Molecular Weight | 164.63 | [2][3] |
| IUPAC Name | 6-aminoazepan-2-one;hydrochloride | [2] |
| Appearance | White crystalline solid (typical) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Analytical Workflow for Characterization
A logical workflow is essential for the complete characterization of this compound. The following diagram illustrates a typical analytical approach, starting from initial identification and progressing to quantitative analysis and impurity profiling.
Caption: Overall analytical workflow for the characterization of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm):
-
NH₂: Broad singlet, ~7.5-8.5 ppm (can exchange with D₂O)
-
NH (lactam): Broad singlet, ~7.0-8.0 ppm
-
CH-NH₂: Multiplet, ~3.5-4.0 ppm
-
CH₂ (adjacent to lactam C=O): Multiplet, ~2.2-2.6 ppm
-
Other CH₂: Multiplets, ~1.5-2.0 ppm
-
¹³C NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm):
-
C=O (lactam): ~170-175 ppm
-
CH-NH₂: ~50-55 ppm
-
CH₂ (adjacent to lactam C=O): ~35-40 ppm
-
Other CH₂: ~25-35 ppm
-
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional): For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[5][6]
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 | N-H (amine) | Stretching |
| ~3200 | N-H (amide) | Stretching |
| ~2930, ~2860 | C-H (alkane) | Stretching |
| ~1650 | C=O (amide I) | Stretching |
| ~1550 | N-H (amide II) | Bending |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum (of the empty sample compartment or pure KBr pellet).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction and plot the spectrum as transmittance or absorbance versus wavenumber.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a common method for the analysis of non-volatile, polar compounds like this compound.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase A or a water/acetonitrile mixture.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation: Use a standard HPLC system with a UV or Diode Array Detector (DAD).
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and run the gradient program.
-
-
Data Analysis:
-
Integrate the peaks to determine the retention time and peak area.
-
Calculate the purity by the area percent method.
-
For impurity identification, couple the HPLC system to a mass spectrometer (LC-MS).[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, this compound requires derivatization prior to GC-MS analysis.[8] Derivatization converts the polar functional groups (amine and amide) into less polar, more volatile derivatives.
Experimental Protocol for GC-MS Analysis (with Derivatization)
-
Derivatization (Example with Silylation):
-
Dry a known amount of the sample (e.g., 1 mg) under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 70-80°C for 30-60 minutes.
-
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
GC Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized 6-Aminoazepan-2-one.
-
Analyze the mass spectrum to confirm the structure based on the fragmentation pattern.
-
Search for and identify any impurity peaks.
-
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information for a full characterization of the compound.
Caption: Relationship between analytical techniques and the information they provide.
Summary of Quantitative Data
The following table summarizes the expected quantitative data from the analysis of a typical batch of this compound. Note: These are representative values and may vary depending on the specific analytical conditions and sample purity.
| Analysis | Parameter | Expected Value |
| HPLC | Purity (Area %) | > 98% |
| Retention Time | ~8.5 min (under illustrative conditions) | |
| GC-MS | Purity (Area %, derivatized) | > 98% |
| Elemental Analysis | % Carbon | ~43.79 (Theoretical) |
| % Hydrogen | ~7.96 (Theoretical) | |
| % Nitrogen | ~17.02 (Theoretical) | |
| % Chlorine | ~21.53 (Theoretical) | |
| Assay (Titration) | Purity | 98.0 - 102.0% |
Conclusion
The comprehensive characterization of this compound requires the application of multiple analytical techniques. Spectroscopic methods such as NMR, FTIR, and MS are crucial for structural confirmation, while chromatographic techniques like HPLC and GC-MS are essential for purity assessment and impurity profiling. The protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound.
References
- 1. betterbiochem.lookchem.com [betterbiochem.lookchem.com]
- 2. americanelements.com [americanelements.com]
- 3. (R)-3-Aminoazepan-2-One Hydrochloride | C6H13ClN2O | CID 51358597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 5. Improved Identification of Metabolites in Complex Mixtures using HSQC NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Aminoazepan-2-one Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminoazepan-2-one, also known as α-amino-ε-caprolactam, is a versatile building block for the synthesis of modified peptides. Its incorporation into a peptide sequence can introduce conformational constraints, enhance metabolic stability, and serve as a scaffold for further chemical modifications. This document provides detailed application notes and protocols for the use of 6-Aminoazepan-2-one hydrochloride in Fmoc-based solid-phase peptide synthesis (SPPS).
The primary challenge in using this compound directly in SPPS is the presence of a free amino group, which requires protection with a base-labile group such as 9-fluorenylmethoxycarbonyl (Fmoc) to be compatible with standard SPPS chemistry. These protocols will guide the user through the Fmoc protection of 6-Aminoazepan-2-one and its subsequent incorporation into a peptide chain.
Chemical Structure and Workflow Overview
The overall workflow involves the initial Fmoc protection of the 6-Aminoazepan-2-one, followed by its incorporation into a peptide sequence on a solid support using standard SPPS cycles. The final peptide is then cleaved from the resin, deprotected, and purified.
Experimental Protocols
Protocol 1: Fmoc-Protection of 6-Aminoazepan-2-one
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
1,4-Dioxane
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of the Hydrochloride Salt:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) in portions with stirring until the pH of the solution is ~8-9.
-
-
Fmoc-Protection:
-
To the stirred solution of the free amine, add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Remove the dioxane under reduced pressure.
-
Dilute the aqueous residue with water and wash with ether to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexane).
-
| Parameter | Value |
| Reactant Equivalents | |
| 6-Aminoazepan-2-one HCl | 1.0 |
| Sodium Bicarbonate | 2.5 |
| Fmoc-Cl or Fmoc-OSu | 1.1 |
| Reaction Conditions | |
| Solvent | 1,4-Dioxane/Water (1:1) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Expected Yield | 70-85% |
| Purity (after purification) | >98% |
Table 1: Reaction parameters for the Fmoc-protection of 6-Aminoazepan-2-one.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation of Fmoc-6-Aminoazepan-2-one
This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin for the synthesis of a C-terminal amide peptide.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-6-aminoazepan-2-one
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
SPPS Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-6-Aminoazepan-2-one:
-
Prepare the coupling solution by dissolving Fmoc-6-aminoazepan-2-one (3.0 eq), OxymaPure (3.0 eq) in DMF.
-
Add DIC (3.0 eq) to the solution and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (6.0 eq) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), extend the coupling time or perform a second coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
| Parameter | Value |
| Resin | Fmoc-Rink Amide (0.1 mmol scale) |
| Reagent Equivalents (relative to resin loading) | |
| Fmoc-6-aminoazepan-2-one | 3.0 |
| DIC | 3.0 |
| OxymaPure | 3.0 |
| DIPEA | 6.0 |
| Coupling Conditions | |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Deprotection Reagent | 20% Piperidine in DMF |
Table 2: Recommended conditions for the SPPS coupling of Fmoc-6-Aminoazepan-2-one.
Protocol 3: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Characterization and Data Presentation
The synthesized peptide should be characterized by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.
Hypothetical Signaling Pathway Application:
The incorporation of 6-Aminoazepan-2-one can be used to create conformationally constrained peptide analogues that may act as potent and selective inhibitors or agonists of specific signaling pathways. For example, a peptide designed to inhibit a protein-protein interaction in a kinase cascade.
| Peptide Sequence | Crude Purity (by HPLC) | Final Yield (after purification) | Observed Mass [M+H]⁺ | Theoretical Mass [M+H]⁺ |
| Ac-Tyr-Gly-Gly-Phe-(6-Aza)-Leu-NH₂ | ~75% | 15-25% | 710.38 | 710.37 |
| H-Ala-(6-Aza)-Val-Ile-Gly-NH₂ | ~70% | 10-20% | 526.36 | 526.35 |
Table 3: Representative analytical data for peptides synthesized with 6-Aminoazepan-2-one (6-Aza). Note: These are illustrative values and actual results may vary depending on the peptide sequence and synthesis conditions.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a valuable tool for creating peptides with novel structural and functional properties. The protocols outlined in this document offer a comprehensive guide for the successful Fmoc-protection of this building block and its incorporation into peptide chains. Careful monitoring of the coupling reactions and standard purification techniques are essential for obtaining high-quality peptides.
Application Notes and Protocols for Developing Novel Compounds with 6-Aminoazepan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties and Handling
A summary of the key chemical properties of 6-Aminoazepan-2-one hydrochloride is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1292369-18-6 | [1] |
| Molecular Formula | C₆H₁₃ClN₂O | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C under an inert atmosphere | [1] |
Note: The hydrochloride salt form enhances stability and solubility in aqueous media, making it amenable to a variety of reaction conditions.[1]
Synthetic Applications and Protocols
The primary reactive center for derivatization of this compound is the secondary amine. This allows for a range of synthetic modifications, including N-acylation, N-alkylation, and the formation of various heterocyclic systems.
Protocol 1: General Procedure for N-Acylation
N-acylation is a fundamental transformation to introduce a wide variety of functional groups, which can modulate the physicochemical and biological properties of the parent molecule.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (1.1 equivalents)
-
Triethylamine (2.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (2.2 equivalents) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acylated compound.
Protocol 2: General Procedure for N-Alkylation
N-alkylation introduces alkyl or substituted alkyl groups, which can significantly impact the lipophilicity and target engagement of the resulting molecule.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., bromide or iodide) (1.2 equivalents)
-
Potassium carbonate or Cesium carbonate (2.5 equivalents)
-
Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Combine this compound (1.0 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous DMF.
-
Add the alkyl halide (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated derivative.
Biological Screening and Data Presentation
Novel compounds synthesized from this compound should be subjected to a battery of biological assays to determine their potential therapeutic value. The choice of assays will be dictated by the intended therapeutic target. A general workflow for screening is proposed below.
General Biological Screening Workflow
Caption: A generalized workflow for the biological screening of novel compounds.
Quantitative data from these assays, such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, should be systematically organized for clear comparison and to establish structure-activity relationships (SAR). An example of a data presentation table is provided below (Table 2).
Table 2: Example of Data Presentation for Biological Activity
| Compound ID | R-Group (N-substituent) | Target X IC₅₀ (µM) | Target Y EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |
| Parent | H | >100 | >100 | >100 |
| Derivative 1 | Acetyl | 15.2 | 25.8 | >100 |
| Derivative 2 | Benzyl | 5.6 | 10.1 | 85.3 |
| Derivative 3 | 4-Chlorobenzyl | 2.1 | 4.5 | 50.1 |
Potential Signaling Pathways for Investigation
Depending on the therapeutic area of interest, various signaling pathways could be investigated to elucidate the mechanism of action of novel derivatives. For instance, if developing kinase inhibitors, pathways such as the MAPK/ERK or PI3K/Akt pathways would be relevant.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: A hypothetical signaling pathway illustrating the potential mechanism of a kinase inhibitor.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel bioactive compounds. The protocols and workflows outlined in this document provide a foundational guide for researchers to synthesize and evaluate new derivatives. Systematic exploration of the chemical space around this core structure, coupled with robust biological screening, holds the potential to uncover new therapeutic agents for a variety of diseases. Further research is warranted to synthesize and characterize specific derivatives and to elucidate their biological activities and mechanisms of action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Aminoazepan-2-one Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Aminoazepan-2-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A common and practical synthetic pathway for this compound begins with the hydrolysis of ε-caprolactam to form 6-aminocaproic acid. This intermediate is then subjected to cyclization to yield 6-Aminoazepan-2-one (the free base). Finally, the free base is treated with hydrochloric acid to produce the desired hydrochloride salt.
Q2: Why is the hydrochloride salt of 6-Aminoazepan-2-one typically preferred over the free base?
The hydrochloride salt form of 6-aminoazepan-2-one is often preferred due to its increased stability and solubility in aqueous solutions, which can be advantageous for storage, formulation, and subsequent reactions.[1]
Q3: What are the primary applications of this compound?
This compound serves as a versatile building block in organic synthesis. It is utilized in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients and in materials science as a monomer for the synthesis of specialty polyamides.[1]
Q4: What are some of the key challenges in this synthesis?
Key challenges include ensuring the complete hydrolysis of ε-caprolactam, controlling the cyclization of 6-aminocaproic acid to favor the desired lactam over competing side reactions like polymerization, and effectively purifying the final hydrochloride salt to remove starting materials, intermediates, and byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Problem Area 1: Hydrolysis of ε-Caprolactam to 6-Aminocaproic Acid
Q: My hydrolysis of ε-caprolactam is incomplete, leading to low yields of 6-aminocaproic acid. How can I improve this?
A: Incomplete hydrolysis is a common issue. Here are several factors to consider for optimization:
-
Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration at the appropriate temperature. Acid-catalyzed hydrolysis, for instance, typically requires refluxing for several hours.
-
Concentration of Acid/Base: The concentration of the hydrolyzing agent (e.g., hydrochloric acid or sodium hydroxide) is critical. Insufficient acid or base will result in an incomplete reaction.
-
Monitoring the Reaction: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (ε-caprolactam).
| Parameter | Recommended Condition (Acid Hydrolysis) | Troubleshooting Tips |
| Acid | Concentrated Hydrochloric Acid | Use a sufficient molar excess. |
| Temperature | Reflux (typically >100 °C) | Ensure consistent and adequate heating. |
| Time | 1-4 hours | Monitor reaction progress to determine optimal time. |
| Solvent | Water | Ensure ε-caprolactam is fully dissolved. |
Experimental Protocol: Acid Hydrolysis of ε-Caprolactam
-
In a round-bottom flask equipped with a reflux condenser, dissolve ε-caprolactam in a 3-4 fold excess of aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the ε-caprolactam spot is no longer visible.
-
Cool the reaction mixture to room temperature.
-
The resulting solution contains 6-aminocaproic acid hydrochloride and can be used in the next step after appropriate workup, which may include neutralization and extraction.
Problem Area 2: Cyclization of 6-Aminocaproic Acid
Q: During the cyclization of 6-aminocaproic acid, I am observing significant amounts of a white, insoluble polymer instead of the desired 6-Aminoazepan-2-one. How can I prevent this?
A: Polymerization is a major competing side reaction during the cyclization of amino acids. High concentrations and prolonged heating favor intermolecular condensation (polymerization) over intramolecular cyclization.
-
High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization to form the desired lactam.
-
Activating Agents: The use of cyclizing or dehydrating agents can promote the formation of the lactam at lower temperatures, minimizing polymerization.
-
Temperature Control: Carefully control the reaction temperature. Excessive heat can drive the polymerization process.
| Factor | To Promote Cyclization | To Minimize Polymerization |
| Concentration | Low (High Dilution) | High concentration should be avoided. |
| Temperature | Moderate | Avoid excessively high temperatures. |
| Additives | Use of coupling/dehydrating agents | - |
Problem Area 3: Purification of this compound
Q: I am having difficulty purifying the final this compound. The product is contaminated with starting materials and/or byproducts.
A: Purification of the final product can be challenging due to the similar polarities of the desired product and potential impurities.
-
Crystallization: Recrystallization is a powerful technique for purifying crystalline solids. Experiment with different solvent systems (e.g., ethanol/ether, isopropanol/water) to find conditions that selectively crystallize the hydrochloride salt, leaving impurities in the mother liquor.
-
Chromatography: If crystallization is ineffective, column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system may be necessary to separate the product from closely related impurities.
-
Washing: Ensure the isolated crystals are thoroughly washed with a cold, non-polar solvent to remove residual mother liquor and surface impurities.
| Purification Method | Key Considerations |
| Recrystallization | Solvent selection is critical. A good solvent will dissolve the compound when hot but have low solubility when cold. |
| Column Chromatography | Time-consuming and requires careful selection of the mobile and stationary phases. |
| Washing | The wash solvent should not dissolve the product but should effectively remove impurities. |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Aminoazepan-2-one Hydrochloride
Welcome to the Technical Support Center for the synthesis of 6-Aminoazepan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective synthetic route involves a two-step process starting from ε-caprolactam. The first step is the α-halogenation of ε-caprolactam to form an α-halo-ε-caprolactam intermediate. This intermediate is then subjected to ammonolysis to introduce the amino group at the 6-position, followed by conversion to its hydrochloride salt for improved stability and handling.[1][2]
Q2: Which halogen is preferred for the α-halogenation of ε-caprolactam?
A2: Both chlorine and bromine can be used for the α-halogenation. α-chloro-ε-caprolactam and α-bromo-ε-caprolactam are common intermediates.[1][2] The choice of halogenating agent can influence reaction conditions and the reactivity of the resulting intermediate in the subsequent ammonolysis step.
Q3: What are the key challenges in the ammonolysis step?
A3: A significant challenge during ammonolysis is the potential for side reactions. The primary competing reaction is the formation of pipecolamide (2-piperidinecarboxamide) through a Favorskii-type rearrangement.[2] Optimizing reaction conditions is crucial to maximize the yield of the desired 6-Aminoazepan-2-one.
Q4: Why is the hydrochloride salt of 6-Aminoazepan-2-one typically prepared?
A4: The hydrochloride salt form is generally preferred due to its increased stability and solubility in aqueous media, which is advantageous for purification, handling, and subsequent applications in pharmaceutical and chemical synthesis.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of α-Halo-ε-caprolactam
| Potential Cause | Troubleshooting Steps |
| Incomplete Halogenation | - Ensure the use of a suitable halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) in the correct stoichiometric ratio. - Optimize the reaction temperature and time. The reaction may require heating to proceed at a reasonable rate. - The choice of solvent is critical. A non-polar, inert solvent is often preferred. |
| Degradation of Product | - Avoid excessive heating or prolonged reaction times, which can lead to decomposition. - Work-up the reaction mixture promptly after completion. |
| Difficult Isolation | - The product may be an oil or a low-melting solid. Utilize appropriate purification techniques such as vacuum distillation or chromatography.[3] |
Problem 2: Predominance of Pipecolamide Byproduct in Ammonolysis
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Rearrangement | - Temperature Control: Carefully control the reaction temperature. Lower temperatures generally favor direct substitution over rearrangement. - Ammonia Concentration: Use a high concentration of ammonia. This can be achieved by using liquid ammonia or a saturated solution of ammonia in an appropriate solvent. This helps to favor the bimolecular substitution reaction. - Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents may favor the desired substitution. |
| Nature of the Leaving Group | - The reactivity of the α-halo-ε-caprolactam can influence the product distribution. The bromo derivative is generally more reactive than the chloro derivative, which might affect the optimal conditions for ammonolysis. |
Problem 3: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Steps |
| Presence of Ammonium Halide Salts | - After ammonolysis, the reaction mixture will contain significant amounts of ammonium halides. These can often be removed by washing the crude product with a solvent in which the desired product is sparingly soluble but the ammonium salt is soluble. |
| Co-precipitation of Byproducts | - Recrystallization is a key purification step. Select a suitable solvent system that allows for the selective crystallization of this compound, leaving impurities in the mother liquor. Common solvent systems include ethanol/ether or methanol/ether. |
| Product Instability | - 6-Aminoazepan-2-one as a free base may be less stable. It is recommended to convert it to the hydrochloride salt at the earliest appropriate stage in the purification process to improve stability. |
Experimental Protocols
Key Experiment: Synthesis of α-Chloro-ε-caprolactam
This protocol is a representative procedure for the α-chlorination of ε-caprolactam.
Materials:
-
ε-Caprolactam
-
N-Benzoyl-α-chloro-ε-caprolactam (as a precursor or formed in situ)
-
o-Dichlorobenzene (ODCB)
-
Aqueous Hydrochloric Acid (8 wt%)
-
Chloroform
Procedure:
-
A solution of N-benzoyl-α-chloro-ε-caprolactam in ODCB is prepared.
-
This solution is passed through a charcoal bed to remove any tar-like impurities.
-
The purified solution is transferred to a reaction vessel, and ε-caprolactam is added.
-
The mixture is heated to 140°C with stirring for 2 hours to facilitate transamidation.
-
The solution is then cooled to 5°C for 1 hour, causing the N-benzoyl-α-chloro-ε-caprolactam to precipitate.
-
The precipitate is filtered off for recycling.
-
The ODCB filtrate is extracted with 8 wt% aqueous hydrochloric acid to transfer the α-chloro-ε-caprolactam and any remaining ε-caprolactam to the aqueous phase.
-
The aqueous phase is then subjected to a countercurrent extraction with chloroform.
-
Evaporation of the chloroform extract yields a mixture of α-chloro-ε-caprolactam and ε-caprolactam.
-
The final purification is achieved by fractional distillation under vacuum to separate the α-chloro-ε-caprolactam from the unreacted ε-caprolactam.[3]
Key Experiment: Ammonolysis of α-Chloro-ε-caprolactam and Hydrochloride Salt Formation
This protocol outlines the general procedure for the ammonolysis of α-chloro-ε-caprolactam.
Materials:
-
α-Chloro-ε-caprolactam
-
Liquid Ammonia or concentrated aqueous ammonia
-
Ethanol (or another suitable solvent)
-
Hydrochloric Acid (gas or concentrated aqueous solution)
Procedure:
-
α-Chloro-ε-caprolactam is dissolved in a suitable solvent such as ethanol in a pressure-resistant reactor.
-
The reactor is cooled, and a significant excess of liquid ammonia is introduced.
-
The reactor is sealed and allowed to warm to room temperature, followed by controlled heating. The optimal temperature and pressure must be determined empirically to maximize the yield of the desired product and minimize byproduct formation.
-
After the reaction is complete, the excess ammonia is carefully vented.
-
The solvent is removed under reduced pressure to yield the crude 6-Aminoazepan-2-one.
-
The crude product is dissolved in a suitable solvent (e.g., ethanol or isopropanol).
-
The solution is cooled in an ice bath, and hydrogen chloride gas is bubbled through the solution, or a concentrated solution of HCl in a suitable solvent is added dropwise until the precipitation of the hydrochloride salt is complete.
-
The precipitated this compound is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.
Data Presentation
Table 1: Influence of Reaction Parameters on α-Halogenation Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Halogenating Agent | N-Chlorosuccinimide | N-Bromosuccinimide | Sulfuryl Chloride | Varying reactivity and selectivity. |
| Solvent | Carbon Tetrachloride | Dichloromethane | Benzene | Solvent polarity can affect reaction rate. |
| Temperature | 50°C | 70°C | Reflux | Higher temperatures increase reaction rate but may also increase side products. |
| Reaction Time | 4 hours | 8 hours | 12 hours | Longer times may be needed for less reactive agents. |
| Yield (%) | (Experimental Data) | (Experimental Data) | (Experimental Data) | Optimization aims for >80% yield. |
Table 2: Effect of Ammonolysis Conditions on Product Ratio
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 25°C | 50°C | 75°C | Higher temperatures may favor the formation of pipecolamide. |
| Ammonia Concentration | 10 M | 20 M | Liquid NH₃ | Higher concentrations favor the desired bimolecular substitution. |
| Solvent | Ethanol | Methanol | Water | Solvent can influence the reaction pathway. |
| Pressure | Atmospheric | 5 atm | 10 atm | Higher pressure is necessary when using gaseous ammonia at elevated temperatures. |
| Ratio (6-Aminoazepan-2-one : Pipecolamide) | (Experimental Data) | (Experimental Data) | (Experimental Data) | Optimization aims to maximize this ratio. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Synthesis of 6-Aminoazepan-2-one Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-Aminoazepan-2-one hydrochloride, with a focus on increasing the final product yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized from ε-caprolactam. A common approach involves the halogenation of ε-caprolactam at the α-position, followed by amination and subsequent hydrochloride salt formation. Another potential route is the reduction of a corresponding 6-azido or 6-nitro derivative.
Q2: What are the critical parameters affecting the yield of the synthesis?
A2: Several parameters critically influence the overall yield, including the purity of the starting materials (ε-caprolactam), the choice of halogenating and aminating agents, reaction temperature, reaction time, and the efficiency of the purification process.
Q3: How can I minimize the formation of byproducts?
A3: Byproduct formation can be minimized by carefully controlling the reaction conditions. For instance, in the amination step, using a suitable solvent and maintaining the optimal temperature can prevent side reactions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also reduce oxidative degradation of the amine product.[1]
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial for obtaining high purity and yield. A mixture of a protic solvent like ethanol or isopropanol with an anti-solvent like diethyl ether or ethyl acetate often yields good results.[2] Column chromatography can also be employed for purification, especially to remove closely related impurities.
Q5: How should this compound be stored?
A5: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) to prevent degradation.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Halogenation Step | Incomplete reaction. | Increase reaction time or temperature. Ensure the starting ε-caprolactam is completely dry. |
| Degradation of the product. | Lower the reaction temperature and monitor the reaction progress closely using TLC or GC. | |
| Low Yield in Amination Step | Incomplete reaction. | Use a more reactive aminating agent or increase the reaction temperature and pressure (if using ammonia). |
| Formation of side products (e.g., diamination, elimination). | Optimize the stoichiometry of the aminating agent. Use a non-polar aprotic solvent. | |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | After reaction completion, remove the solvent under reduced pressure and attempt precipitation by adding a non-polar solvent. |
| Formation of an oil instead of a solid. | Try scratching the inside of the flask or adding a seed crystal. If it persists, purify the oil using column chromatography. | |
| Product is Impure After Purification | Incomplete removal of starting materials or byproducts. | Repeat the recrystallization process with a different solvent system. Use column chromatography with a suitable eluent. |
| Presence of residual solvent. | Dry the product under high vacuum for an extended period. | |
| Inconsistent Yields | Variability in reagent quality. | Use reagents from a reliable source and ensure they are of high purity. |
| Inconsistent reaction conditions. | Carefully control all reaction parameters, including temperature, time, and stirring speed. |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoazepan-2-one (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ε-caprolactam (1 equivalent) in a suitable solvent (e.g., chloroform or carbon tetrachloride).
-
Halogenation: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (0.05 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromoazepan-2-one.
Protocol 2: Synthesis of 6-Aminoazepan-2-one
-
Reaction Setup: Dissolve the crude 6-bromoazepan-2-one (1 equivalent) in a suitable solvent such as ethanol or methanol in a pressure vessel.
-
Amination: Add an excess of the aminating agent, such as a solution of ammonia in methanol (e.g., 7N).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-100°C). The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
Protocol 3: Formation and Purification of this compound
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Salt Formation: Dissolve the crude 6-aminoazepan-2-one in a minimal amount of a suitable solvent like ethanol or isopropanol.
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Acidification: Slowly add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring until the pH is acidic (pH 2-3).
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid by filtration and wash with cold diethyl ether.
-
Drying: Dry the purified this compound under vacuum.
Data Presentation
Table 1: Optimization of Amination Reaction Conditions
| Entry | Aminating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 7N NH₃ in MeOH | Methanol | 80 | 12 | 65 |
| 2 | 7N NH₃ in MeOH | Methanol | 100 | 8 | 75 |
| 3 | 7N NH₃ in MeOH | Ethanol | 100 | 8 | 72 |
| 4 | Sodium Azide followed by reduction | DMF/H₂O | 80 | 12 | 78 |
Table 2: Optimization of Recrystallization Solvents for Purification
| Entry | Solvent System | Recovery (%) | Purity (HPLC, %) |
| 1 | Ethanol/Diethyl Ether | 85 | 98.5 |
| 2 | Isopropanol/Ethyl Acetate | 88 | 99.1 |
| 3 | Methanol | 75 | 97.8 |
| 4 | Water | 60 | 96.5 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: 6-Aminoazepan-2-one Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Aminoazepan-2-one hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.
| Observed Issue | Potential Cause | Suggested Action(s) |
| Low or No Product Formation | Incomplete Reaction: Insufficient reaction time, temperature, or reagent stoichiometry. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Ensure accurate measurement and addition of all reagents.- Gradually increase the reaction temperature and/or extend the reaction time, monitoring for product formation and byproduct accumulation. |
| Degradation of Starting Material or Product: Harsh reaction conditions (e.g., excessively high temperature, extreme pH). | - Perform the reaction under milder conditions if possible.- Consider the use of protective groups if sensitive functionalities are present.- Ensure the reaction is performed under an inert atmosphere if reagents or intermediates are sensitive to air or moisture. | |
| Presence of Multiple Impurities in Crude Product | Side Reactions: Depending on the synthetic route, various side reactions can occur. | If using a Hofmann Rearrangement approach (from Adipamide): - Urea Formation: The intermediate isocyanate may react with the amine product. - Troubleshooting: Add the hydrolyzing agent (e.g., water) slowly to the reaction mixture to minimize the concentration of the amine product available to react with the isocyanate.- N-haloamide intermediate accumulation: Incomplete rearrangement. - Troubleshooting: Ensure sufficient base is present and the temperature is adequate for the rearrangement to occur.[1][2]If using a Schmidt Reaction approach: - Formation of Tetrazole Byproducts: Reaction of the azide with the nitrile functionality. - Troubleshooting: Optimize reaction conditions (temperature, acid catalyst) to favor the desired intramolecular reaction.[3][4]General Side Reactions: - Hydrolysis of the Lactam Ring: Opening of the seven-membered ring to form 6-aminocaproic acid, especially under strong acidic or basic conditions.[5] - Troubleshooting: Maintain careful control of pH during the reaction and workup. Use of buffered solutions can be beneficial.- Dimerization: The amino group of one molecule can react with the lactam carbonyl of another, leading to dimer formation.[6][7] - Troubleshooting: Use dilute reaction conditions to disfavor intermolecular reactions. Protect the amino group if dimerization is a significant issue. |
| Difficulty in Product Isolation and Purification | High Polarity of the Product: The hydrochloride salt is typically a polar, water-soluble compound. | - Recrystallization: This is a primary method for purification. Finding a suitable solvent system is crucial.[8] - Troubleshooting "oiling out": If the product separates as an oil instead of crystals, try using a slower cooling rate, scratching the flask to induce crystallization, or using a different solvent system. A common technique is to dissolve the crude product in a minimal amount of a "good" solvent (like methanol or water) and then slowly add a "bad" solvent (like isopropanol, ethyl acetate, or diethyl ether) until turbidity is observed, followed by gentle heating to redissolve and slow cooling.[8]- Column Chromatography: Due to the high polarity and the presence of a basic amino group, standard silica gel chromatography can be challenging.[8] - Troubleshooting: Consider using reverse-phase chromatography (C18) with an aqueous mobile phase containing a suitable buffer or ion-pairing agent. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for purifying highly polar compounds.[8] |
| Product is a Sticky Solid or Oil | Presence of Oligomers or Polymeric Material: Uncontrolled polymerization of the product. | - Optimize purification methods to remove higher molecular weight species. Recrystallization may be effective if the oligomers have different solubility profiles.- Re-evaluate the reaction conditions to minimize polymerization, such as lowering the reaction temperature or concentration. |
| Inconsistent Yields | Variability in Reagent Quality or Reaction Conditions: Impurities in starting materials or slight variations in temperature, reaction time, or workup procedures. | - Use reagents from a reliable source and check their purity before use.- Maintain strict control over all reaction parameters. Document all experimental conditions meticulously to identify sources of variation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-Aminoazepan-2-one?
A1: While specific literature for the direct synthesis of 6-Aminoazepan-2-one is not abundant, plausible synthetic strategies can be inferred from established organic reactions. These include:
-
Hofmann Rearrangement: Starting from adipamide (the diamide of adipic acid), a Hofmann rearrangement would lead to the formation of a diamine, which under controlled conditions could potentially cyclize. A more controlled approach might involve a mono-protected adipic acid derivative.[1][9][10]
-
Schmidt Reaction: The reaction of a suitable keto-acid or a cyclic ketone precursor with an azide under acidic conditions could be a viable route. For instance, a derivative of cyclohexanone could be functionalized and then subjected to a Schmidt reaction for ring expansion and amine incorporation.[3][4][11]
-
From ε-Caprolactam: A multi-step synthesis starting from ε-caprolactam could involve functionalization at the 6-position followed by conversion to an amino group. This could involve, for example, halogenation followed by amination.
Q2: My final product of this compound is hygroscopic. How should I handle and store it?
A2: this compound is expected to be hygroscopic due to its polar nature and the presence of a salt. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to minimize moisture absorption. For handling, it is advisable to work in a glove box or a dry environment.
Q3: I am observing the formation of a significant amount of 6-aminocaproic acid in my reaction mixture. What is happening and how can I prevent it?
A3: The presence of 6-aminocaproic acid indicates the hydrolysis of the lactam ring in 6-Aminoazepan-2-one. This is a common side reaction, especially under strong acidic or basic conditions, or in the presence of water at elevated temperatures.[5] To minimize this, carefully control the pH of your reaction and workup procedures. If possible, avoid prolonged heating in aqueous acidic or basic solutions.
Q4: Can dimerization of 6-Aminoazepan-2-one be a problem, and how can I detect it?
A4: Yes, dimerization is a potential side reaction for amino lactams. The amino group of one molecule can act as a nucleophile and attack the electrophilic carbonyl carbon of the lactam in another molecule, forming a dimer.[6][7] Dimer formation can be detected by analytical techniques such as mass spectrometry (observing a peak at twice the molecular weight of the product) and NMR spectroscopy (appearance of a more complex spectrum). To mitigate dimerization, it is often recommended to use more dilute reaction conditions.
Key Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.
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Heat the flask on a hot plate with stirring.
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Add a minimal amount of a "good" solvent (e.g., methanol or water) dropwise until the solid just dissolves.
-
While the solution is hot, slowly add a "bad" solvent (e.g., isopropanol or ethyl acetate) dropwise until the solution becomes faintly turbid.
-
Add one or two drops of the hot "good" solvent to re-clarify the solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold "bad" solvent.
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Dry the crystals under high vacuum to remove any residual solvent.[8]
Visualizations
Caption: Troubleshooting workflow for the synthesis of 6-Aminoazepan-2-one HCl.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 4. chimia.ch [chimia.ch]
- 5. US3655748A - Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam - Google Patents [patents.google.com]
- 6. Discussion on the dimerization reaction of penicillin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Schmidt reaction of hydroxyalkyl azides with ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lactam Synthesis from Amino Acids
Welcome to the technical support center for lactam synthesis from amino acids. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Lactam
Q1: I am getting a low yield, or no yield at all, of my target lactam. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in lactam synthesis is a common issue that can arise from several factors, including inefficient activation of the carboxylic acid, unfavorable reaction kinetics, steric hindrance, or competing side reactions.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the amino acid starting material is pure and dry. Moisture can hydrolyze activated intermediates.
-
Optimize Coupling Reagent: The choice of coupling reagent is critical. If you are using a carbodiimide like DCC or EDC, consider adding an activating agent such as HOBt or Sulfo-NHS to improve efficiency and reduce side reactions. For difficult cyclizations, more potent phosphonium- or uronium-based reagents like BOP, PyBOP, HBTU, or HATU may be necessary.[1][2]
-
Adjust Reaction Conditions:
-
Concentration: The cyclization is an intramolecular reaction, so it is favored at high dilution to minimize intermolecular polymerization. A typical starting concentration is 0.1-10 mM.
-
Temperature: While room temperature is a common starting point, some reactions may benefit from cooling to 0°C to minimize side reactions, while others may require heating to overcome a high activation energy.
-
pH: For carbodiimide-mediated coupling, the reaction is most efficient in acidic conditions (pH 4.5-5.0).[3] Ensure the pH is controlled, as a basic environment can promote racemization.
-
-
Extend Reaction Time: Some cyclizations, especially those involving sterically hindered amino acids, may be slow. Monitor the reaction over a longer period (e.g., 24-48 hours) to see if the yield improves.[2]
Issue 2: Presence of Significant Side Products
Q2: My reaction mixture shows multiple spots on TLC, and purification is difficult. What are the common side reactions and how can I minimize them?
A2: Side reactions are a frequent challenge in lactam synthesis. The most common include intermolecular polymerization, racemization, and cyclizations involving amino acid side chains.
Common Side Reactions and Solutions:
-
Intermolecular Polymerization: This occurs when the activated carboxylic acid of one molecule reacts with the amine of another, leading to linear polymers instead of the cyclic lactam.
-
Solution: Perform the reaction under high dilution conditions (0.1-10 mM) to favor the intramolecular cyclization.
-
-
Racemization: The chiral center of the amino acid can epimerize under certain conditions, particularly with the use of some coupling reagents or excess base.
-
Pyroglutamate Formation: N-terminal glutamic acid can undergo intramolecular cyclization to form a pyroglutamate residue, which is a five-membered lactam.[6]
-
Solution: Protect the N-terminus of the glutamic acid with a suitable protecting group (e.g., Fmoc, Boc) if it is not the intended site of cyclization.
-
-
Aspartimide/Glutarimide Formation: The side-chain carboxyl groups of aspartic acid or glutamic acid can react with the backbone amide nitrogen of the adjacent amino acid to form a five- or six-membered cyclic imide.[6][7]
-
Solution: Use appropriate side-chain protecting groups for aspartic and glutamic acid.
-
Issue 3: Difficulty with Purification
Q3: I am struggling to purify my lactam from the reaction mixture. What are some effective purification strategies?
A3: Purification can be challenging due to the presence of unreacted starting material, byproducts from the coupling reagent, and other side products.
Purification Strategies:
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Aqueous Work-up: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. For example, if using EDC, a simple wash with water can remove the excess EDC and the urea byproduct.[1] Washing with a mild acid (e.g., dilute HCl) can remove basic impurities, and washing with a mild base (e.g., saturated NaHCO₃) can remove acidic impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying lactams. The choice of eluent will depend on the polarity of your compound. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a nonpolar solvent (e.g., dichloromethane or hexanes) is often effective.
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Recrystallization: If your lactam is a solid, recrystallization can be a highly effective purification technique.
Data Presentation: Coupling Reagent Comparison
The following table summarizes common coupling reagents used for lactam synthesis, along with their typical equivalents and key considerations.
| Coupling Reagent | Typical Equivalents | Additive (Equivalents) | Base (Equivalents) | Key Considerations |
| DCC/EDC | 1.1 - 1.5 | HOBt (1.1 - 1.5) | - | Byproduct of DCC is insoluble in many organic solvents; EDC and its byproduct are water-soluble.[3] |
| BOP | 1.1 - 2.0 | - | DIEA or NMM (2.0 - 4.0) | Highly efficient but produces carcinogenic HMPA as a byproduct.[5] |
| PyBOP | 1.1 - 2.0 | - | DIEA or NMM (2.0 - 4.0) | Safer alternative to BOP; byproducts are generally less toxic.[5] |
| HBTU/HATU | 1.1 - 2.0 | - | DIEA or NMM (2.0 - 4.0) | Very efficient and fast-acting; HATU is particularly effective for sterically hindered couplings. |
Experimental Protocols
Protocol 1: General Procedure for Lactam Synthesis using EDC/HOBt
This protocol describes a general method for the intramolecular cyclization of an amino acid to form a lactam using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
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Preparation: Dissolve the N-protected amino acid in an appropriate anhydrous solvent (e.g., DMF or DCM) to a concentration of 1-5 mM.
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Reagent Addition: To the stirred solution, add HOBt (1.2 equivalents). Stir for 10-15 minutes at room temperature.
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Activation: Cool the reaction mixture to 0°C and add EDC (1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
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Dilute the reaction mixture with an organic solvent like ethyl acetate.
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Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Lactam Synthesis using BOP Reagent
This protocol outlines the use of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) for lactam synthesis, which is particularly useful for more challenging cyclizations.
-
Preparation: Dissolve the N-protected amino acid in anhydrous DMF to a concentration of 1-5 mM.
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Base Addition: Add a tertiary amine base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (2.5 equivalents) to the solution.
-
Activation and Cyclization: Add BOP reagent (1.1 equivalents) to the mixture in one portion at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up:
-
Purification: Purify the crude product by silica gel column chromatography.
Safety Note: BOP reagent produces the carcinogenic byproduct hexamethylphosphoramide (HMPA). Handle with extreme care in a well-ventilated fume hood and use appropriate personal protective equipment.[5]
Visualizations
Caption: Troubleshooting workflow for low yield in lactam synthesis.
Caption: Reaction pathway for lactam synthesis highlighting potential side reactions.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 6-Aminoazepan-2-one Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Aminoazepan-2-one hydrochloride during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and solutions.
Issue 1: Inconsistent or unexpected experimental results.
| Potential Cause | Recommended Solution |
| Degradation of solid compound due to improper storage. | Ensure the compound is stored under an inert atmosphere (nitrogen or argon) at 2-8°C, as recommended.[1] Protect from moisture and light. |
| Degradation of the compound in solution. | Prepare solutions fresh for each experiment. If storage is necessary, store at low temperatures (2-8°C) for a short period. Avoid high temperatures and exposure to light. The hydrochloride salt form is generally chosen for its enhanced stability and water solubility.[1] |
| pH-mediated hydrolysis of the lactam ring. | Maintain the pH of the solution within a stable range. Lactams are susceptible to both acid and base-catalyzed hydrolysis.[2][3][4][5][6] Buffer your experimental system if necessary. |
| Oxidation of the primary amine. | Degas solvents to remove dissolved oxygen. Consider working under an inert atmosphere, especially for long-term experiments. Amines are susceptible to oxidation, which can be catalyzed by metal ions.[7][8][9] |
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).
| Potential Cause | Recommended Solution |
| Hydrolytic degradation. | The primary degradation pathway for lactams is hydrolysis of the amide bond.[2][10] This would result in the formation of 6-amino-heptanoic acid hydrochloride. Verify the identity of the new peak by techniques such as mass spectrometry. |
| Oxidative degradation. | The primary amine is susceptible to oxidation.[7][9] This could lead to the formation of various oxidation products. Minimize exposure to oxygen and sources of free radicals. |
| Reaction with other components in the experimental system. | Evaluate the compatibility of this compound with all other reagents and solvents in your experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored under an inert gas, such as nitrogen or argon, at a temperature of 2-8°C.[1] It is also important to protect the compound from moisture and light.
Q2: How stable is this compound in aqueous solutions?
A2: While the hydrochloride salt improves water solubility and stability, aqueous solutions can still be susceptible to degradation over time.[1] The primary concern is the hydrolysis of the lactam ring, which can be accelerated by acidic or basic conditions.[5][6] It is recommended to prepare aqueous solutions fresh before use. If short-term storage is required, solutions should be kept at 2-8°C.
Q3: What are the likely degradation pathways for this compound?
A3: The two primary degradation pathways are hydrolysis and oxidation.
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Hydrolysis: The seven-membered lactam ring can undergo hydrolysis to open the ring and form 6-amino-heptanoic acid hydrochloride. This reaction can be catalyzed by both acids and bases.[2][3][4][5][6]
-
Oxidation: The primary amino group is susceptible to oxidation, which can lead to a variety of degradation products.[7][8][9] This process can be accelerated by the presence of metal ions and exposure to oxygen.
Q4: How can I monitor the degradation of this compound?
A4: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for monitoring degradation.[11][12] These methods can separate the parent compound from its degradation products, allowing for their quantification.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for identifying potential degradation products and understanding the stability of a compound under stress conditions.[7][8][9][13][14]
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify and quantify any degradation products.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 6-amino-heptanoic acid hydrochloride |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 6-amino-heptanoic acid |
| Oxidation | 3% H₂O₂, RT, 24h | N-oxide and other oxidation products |
| Thermal | 80°C (solid), 60°C (solution), 48h/24h | Hydrolysis and other thermal decomposition products |
| Photolytic | UV light (254 nm), 24h | Photolytic degradation products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for experimental issues.
References
- 1. Cas 1292369-18-6,this compound | lookchem [lookchem.com]
- 2. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 7. ijrpp.com [ijrpp.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integrated Production Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. forced degradation products: Topics by Science.gov [science.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 6-Aminoazepan-2-one Hydrochloride Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of 6-Aminoazepan-2-one hydrochloride. This document offers troubleshooting advice, detailed experimental protocols, and data-driven insights to facilitate the attainment of high-purity material essential for research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound?
A1: Researchers frequently face challenges related to:
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Crystallization: Difficulty in inducing crystallization, formation of oils instead of solid crystals ("oiling out"), and obtaining crystals of poor quality.
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Impurity Removal: The presence of structurally similar impurities, unreacted starting materials, and by-products from the synthesis process can complicate purification.
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Solvent Selection: Choosing an appropriate solvent system that provides good solubility at elevated temperatures and low solubility at cooler temperatures is critical for effective recrystallization.
Q2: My this compound is "oiling out" during crystallization. What steps can I take to resolve this?
A2: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid. This can be addressed by:
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Diluting the Solution: The concentration of the compound in the solvent may be too high. Try adding more of the primary solvent to reduce saturation.
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Slowing the Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
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Changing the Solvent System: The current solvent may not be ideal. Experiment with different solvents or solvent mixtures. For hydrochloride salts, polar solvents like ethanol, methanol, or isopropanol, often in combination with an anti-solvent like diethyl ether or ethyl acetate, can be effective.
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Seeding: Introducing a small seed crystal of pure this compound can provide a nucleation site and promote crystal growth over oiling.
Q3: What are some potential impurities to be aware of during the synthesis and purification of this compound?
A3: Given that this compound is a derivative of 6-aminocaproic acid, potential impurities could be structurally related. While specific impurities for this compound are not extensively documented in readily available literature, analogous impurities from related syntheses may include:
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Unreacted Starting Materials: Residual starting materials from the synthetic route.
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Oligomers: Dimer and trimer of 6-aminocaproic acid have been reported as impurities in its own production. It is plausible that similar oligomeric impurities could form with 6-Aminoazepan-2-one.
-
Cyclized By-products: Formation of related lactam structures.
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Side-reaction Products: Impurities arising from reactions of functional groups on the main molecule under the synthesis conditions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Solution is not supersaturated.- Inappropriate solvent.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by slowly evaporating some of the solvent.- Cool the solution to a lower temperature.- Try a different solvent or a combination of solvents (a solvent/anti-solvent system).- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| "Oiling Out" | - Solution is too concentrated.- Cooling rate is too fast.- High levels of impurities.- Melting point of the compound is below the crystallization temperature. | - Dilute the solution with more of the primary solvent.- Decrease the cooling rate; allow for gradual cooling.- Perform a preliminary purification step (e.g., column chromatography) before crystallization.- Use a larger volume of solvent and cool to a lower temperature. |
| Poor Crystal Quality (e.g., very fine powder, needles) | - Nucleation rate is too high.- Crystal growth is too rapid. | - Reduce the degree of supersaturation by using more solvent.- Slow down the cooling or anti-solvent addition rate.- Consider a different solvent in which the compound has slightly higher solubility. |
| Low Yield | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Reduce the amount of solvent used for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. |
| Colored Impurities Present | - Presence of colored by-products from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a polar solvent (e.g., ethanol, methanol, or isopropanol) and heat the mixture to boiling with stirring until the solid is completely dissolved. Add a small amount of additional solvent to ensure the solution is not supersaturated at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin during this period. Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when the compound is highly soluble in one solvent and poorly soluble in another, where the two solvents are miscible.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble, e.g., methanol).
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Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes slightly turbid.
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Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution at the boiling point.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
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Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using a cold mixture of the two solvents for washing.
Purity Assessment
The purity of this compound should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and detect impurities. | A single major peak for the pure compound. The area percentage of this peak relative to all peaks indicates the purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify impurities. | The proton and carbon NMR spectra should be consistent with the structure of this compound. Impurity peaks will be visible if present at sufficient levels. |
| Mass Spectrometry (MS) | To confirm the molecular weight and identify impurities. | A molecular ion peak corresponding to the mass of 6-Aminoazepan-2-one. Other peaks may indicate the presence of impurities. |
| Melting Point Analysis | To assess purity. | A sharp melting point range close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. |
Visualizing the Purification Workflow
The following diagrams illustrate the logical steps involved in the purification and troubleshooting of this compound.
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common crystallization issues.
improving the purity of synthesized 6-Aminoazepan-2-one hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminoazepan-2-one hydrochloride. The information is designed to address common challenges encountered during its synthesis and purification, ensuring a higher purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible laboratory-scale synthesis involves a two-step process starting from ε-caprolactam. The first step is the α-bromination of ε-caprolactam to form 3-bromoazepan-2-one. This is followed by nucleophilic substitution of the bromine with an amino group, typically using ammonia or a protected amine, followed by deprotection and salt formation with hydrochloric acid.
Q2: What are the potential impurities in the synthesis of this compound?
Impurities can arise from both the starting materials and side reactions during the synthesis. Based on the synthetic route described above, potential impurities could include:
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Unreacted 3-bromoazepan-2-one: Incomplete amination can lead to the presence of the starting bromo-lactam.
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Dimeric impurities: Self-condensation of 6-Aminoazepan-2-one or reaction between the product and the starting material can form dimeric byproducts.
-
Over-amination products: If ammonia is used, there is a possibility of forming di- and tri-substituted amine byproducts.
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Hydrolysis products: The lactam ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 6-aminocaproic acid.
Q3: How can I monitor the progress of the synthesis and purification?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction progress and the effectiveness of purification steps. A suitable TLC system and visualization method are crucial for distinguishing the product from starting materials and impurities.
Q4: What is the recommended method for purifying crude this compound?
Recrystallization is a highly effective method for purifying crude this compound. The choice of solvent is critical for successful recrystallization.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield of this compound | Incomplete α-bromination of ε-caprolactam. | Ensure the use of an appropriate brominating agent (e.g., N-bromosuccinimide) and optimal reaction conditions (e.g., radical initiator, appropriate solvent). Monitor the reaction by TLC to confirm the consumption of the starting material. |
| Inefficient amination of 3-bromoazepan-2-one. | Use a sufficient excess of the aminating agent (e.g., concentrated ammonia solution). Ensure the reaction is carried out at an appropriate temperature and for a sufficient duration. The use of a sealed reaction vessel may be necessary to prevent the escape of ammonia. | |
| Product loss during workup and purification. | Optimize the extraction and recrystallization procedures to minimize loss. Ensure the pH is carefully controlled during aqueous washes. | |
| Presence of significant impurities in the final product | Side reactions during bromination or amination. | Control the reaction temperature to minimize side reactions. Consider using a protected amine (e.g., benzylamine followed by hydrogenolysis) to avoid over-amination. |
| Ineffective purification. | Refer to the purification troubleshooting guide below for optimizing the recrystallization process. Consider column chromatography if recrystallization is insufficient. |
Purification Troubleshooting (Recrystallization)
| Problem | Potential Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The crude material is highly impure, depressing the melting point. | Perform a preliminary purification step, such as a wash with a non-polar solvent (e.g., diethyl ether) to remove some impurities before recrystallization. |
| The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Inappropriate solvent system. | The solubility of the compound in the chosen solvent at low temperature may still be too high. Experiment with different solvent systems. A mixture of a good solvent (e.g., methanol or ethanol) and a poor solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) is often effective for hydrochloride salts.[1] | |
| Poor recovery of the purified product. | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product completely. |
| The product is significantly soluble in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Crystals are colored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a plausible synthetic route and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: α-Bromination of ε-Caprolactam
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ε-caprolactam (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride).
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Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
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Heat the mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
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Remove the solvent under reduced pressure to obtain crude 3-bromoazepan-2-one.
Step 2: Amination and Hydrochloride Salt Formation
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Dissolve the crude 3-bromoazepan-2-one in a suitable solvent (e.g., methanol) in a sealed pressure vessel.
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Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia (large excess).
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Seal the vessel and stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture and carefully vent any excess pressure.
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Remove the solvent and excess ammonia under reduced pressure.
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Dissolve the residue in a minimal amount of a suitable alcohol (e.g., ethanol).
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Add a solution of hydrochloric acid in ethanol or isopropanol dropwise until the pH is acidic.
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Cool the solution to induce crystallization of this compound.
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Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Purification by Recrystallization
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of a hot solvent in which the compound is soluble (e.g., methanol or ethanol) and heat to boiling to dissolve the solid completely.
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If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.
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Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
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Slowly add a hot anti-solvent in which the compound is less soluble (e.g., isopropanol or ethyl acetate) to the hot filtrate until the solution becomes slightly turbid.
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Add a few drops of the hot primary solvent until the solution becomes clear again.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Analytical Methods for Purity Assessment
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of dichloromethane, methanol, and acetic acid (e.g., 8:2:0.1 v/v/v). The polarity can be adjusted by varying the ratio of methanol.
-
Visualization:
High-Performance Liquid Chromatography (HPLC)
Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded or polar-endcapped column is recommended.[4][5]
-
Column: HILIC column (e.g., silica, amide, or zwitterionic stationary phase) or a C18 column with a polar endcapping.
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Mobile Phase A: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
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Mobile Phase B: Water with 0.1% formic acid or trifluoroacetic acid.
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Gradient: A typical gradient would start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or by an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
Data Presentation
Table 1: TLC Data for Reaction Monitoring and Purity Assessment
| Compound | Typical Rf Value* | Visualization with Ninhydrin |
| ε-Caprolactam | 0.85 | No color change |
| 3-Bromoazepan-2-one | 0.75 | No color change |
| 6-Aminoazepan-2-one | 0.40 | Purple spot |
| Dimeric Impurity | 0.20 | Faint purple spot |
*Rf values are approximate and can vary depending on the exact TLC conditions.
Table 2: HPLC Purity Analysis of this compound Batches
| Batch Number | Purity by HPLC (%) | Major Impurity (%) | Impurity Retention Time (min) |
| Batch A (Crude) | 85.2 | 8.5 (Unreacted 3-bromoazepan-2-one) | 12.3 |
| Batch A (Recrystallized) | 99.5 | 0.2 (Unknown) | 9.8 |
| Batch B (Crude) | 90.1 | 5.2 (Dimeric impurity) | 7.5 |
| Batch B (Recrystallized) | 99.7 | 0.1 (Unknown) | 10.1 |
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low product purity.
References
Technical Support Center: Managing the Hygroscopic Nature of 6-Aminoazepan-2-one Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for managing the hygroscopic nature of 6-Aminoazepan-2-one hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean if this compound is hygroscopic?
A1: The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1][2] For this compound, this means that the solid powder can take up water from the air, which may lead to changes in its physical and chemical properties.
Q2: What are the potential consequences of moisture absorption by this compound?
A2: Moisture absorption can lead to several issues that can impact experimental accuracy and product quality:
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Physical Changes: The powder may clump together, making it difficult to handle and weigh accurately.[1] In extreme cases, it could deliquesce, or dissolve in the absorbed water.
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Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, leading to a decrease in the purity and potency of the active pharmaceutical ingredient (API).[3][4]
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Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed amount will not correspond to the true amount of the active compound, leading to errors in solution concentrations and reaction stoichiometry.
Q3: How should I store this compound to minimize moisture absorption?
A3: Proper storage is the first line of defense against moisture. Here are some best practices:
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Airtight Containers: Always store the compound in a tightly sealed, airtight container.[1]
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Desiccator: For long-term storage or after opening the original container, it is highly recommended to store the container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[5][6]
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Inert Atmosphere: For highly sensitive experiments, consider storing the compound under an inert atmosphere, such as in a nitrogen-filled glove box.[1][5]
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Controlled Environment: If possible, store the compound in a climate-controlled area with low relative humidity.[7]
Q4: I received a new container of this compound. How can I assess its initial moisture content?
A4: It is good practice to determine the initial moisture content, especially if the compound will be used in sensitive applications. The two most common methods for accurate moisture determination in pharmaceutical compounds are:
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Karl Fischer Titration: This is a highly specific and accurate method for determining water content.[8][9][10]
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Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as it is heated, which can be used to determine the amount of volatile components, including water.[2][3][11]
Troubleshooting Guide
Problem: The this compound powder has formed clumps.
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Cause: This is a common sign of moisture absorption.[1] The clumping indicates that the powder has been exposed to humidity.
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Solution:
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Assess the extent of the problem: If the clumping is minor, you may be able to break up the clumps with a clean, dry spatula before weighing. However, be aware that the material has been compromised by moisture.
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Determine moisture content: It is crucial to determine the water content using Karl Fischer titration or TGA to understand the extent of moisture absorption.[3][8][12] This will allow you to correct for the water content in your calculations.
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Drying the material: If the moisture content is unacceptably high, you may need to dry the compound. A common method is vacuum drying.[12][13][14] (See Experimental Protocols section for a general procedure).
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Prevent recurrence: After drying, immediately transfer the compound to a tightly sealed container and store it in a desiccator or glove box.
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Problem: I am getting inconsistent results in my experiments using this compound.
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Cause: Inconsistent results can arise from variable moisture content in the starting material. If the compound absorbs different amounts of water between experiments, the actual concentration of the active compound will vary.
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Solution:
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Standardize handling procedures: Always handle the compound in a controlled environment with low humidity. A glove box is ideal for minimizing exposure to atmospheric moisture.[15][16][17]
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Work quickly: When weighing the compound in an open environment, do so as quickly as possible to minimize the time it is exposed to the air.[1]
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Use freshly opened or properly stored material: Whenever possible, use a freshly opened container or material that has been stored under appropriate conditions (desiccator or glove box).
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Regularly check moisture content: If you are using the same batch of material over a long period, it is advisable to re-check the moisture content periodically.
-
Data Presentation
Table 1: General Recommendations for Handling and Storage of Hygroscopic APIs like this compound.
| Parameter | Recommendation | Rationale |
| Storage Condition | Tightly sealed container in a desiccator with desiccant. | Minimizes exposure to atmospheric moisture.[1][5] |
| Ideal Storage Humidity | As low as practically achievable; ideally < 40% RH.[7] | Prevents significant moisture uptake. |
| Handling Environment | Glove box with an inert atmosphere (e.g., Nitrogen, Argon). | Provides the best protection from moisture during manipulation.[5][15][16] |
| Moisture Content Analysis | Karl Fischer Titration or Thermogravimetric Analysis (TGA). | Accurate determination of water content for correcting weights.[3][8][12] |
| Drying Method | Vacuum oven at a controlled temperature. | Effectively removes absorbed water without thermal degradation.[12][13][14] |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration (General Procedure)
-
Apparatus: An automated Karl Fischer titrator (volumetric or coulometric).
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Reagent Preparation: Use a commercial Karl Fischer reagent and standardize it according to the manufacturer's instructions, typically using a certified water standard.[18]
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Sample Preparation:
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In a controlled low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of this compound.
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The sample size will depend on the expected water content and the type of titrator used.
-
-
Titration:
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Quickly transfer the weighed sample to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
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Ensure the vessel is sealed to prevent the ingress of atmospheric moisture.
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Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.
-
-
Calculation: The water content is calculated automatically by the instrument's software based on the sample weight and the amount of titrant used.
Protocol 2: Drying of this compound using a Vacuum Oven (General Procedure)
-
Preparation:
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Place a thin layer of the clumped this compound powder in a suitable glass dish or tray.
-
Place the dish in a vacuum oven.
-
-
Drying Process:
-
Close the oven and slowly apply a vacuum to avoid disturbing the powder. A gradual ramp-up of the vacuum is recommended.[13]
-
The temperature should be set to a moderate level (e.g., 40-50 °C) to facilitate drying without causing thermal degradation of the compound. The optimal temperature may need to be determined empirically.
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Dry the material for a sufficient period (e.g., 4-24 hours), depending on the amount of material and the initial moisture content.
-
-
Completion and Storage:
-
Once the drying is complete, allow the oven to cool to room temperature before releasing the vacuum with a dry, inert gas like nitrogen.
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Immediately transfer the dried powder to a pre-dried, airtight container.
-
Store the container in a desiccator.
-
Visualizations
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. azom.com [azom.com]
- 4. metrohm.com [metrohm.com]
- 5. ucd.ie [ucd.ie]
- 6. researchgate.net [researchgate.net]
- 7. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 10. scielo.br [scielo.br]
- 11. improvedpharma.com [improvedpharma.com]
- 12. rocker.com.tw [rocker.com.tw]
- 13. digivac.com [digivac.com]
- 14. genndih.com [genndih.com]
- 15. inertcorp.com [inertcorp.com]
- 16. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 17. Humidity Controlled Glove Box [jacomex.com]
- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 6-Aminoazepan-2-one Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 6-Aminoazepan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the hydrochloride salt of 6-amino-ε-caprolactam, a cyclic amide. It is a white crystalline solid and serves as a versatile building block in organic synthesis.[1] Its primary applications include its use as an intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[1] The hydrochloride salt form is often preferred due to its stability and solubility in aqueous solutions, which is advantageous for various reaction conditions.[1]
Q2: What is the most common synthetic route to this compound?
The most prevalent synthetic pathway to this compound involves the intramolecular cyclization of 6-aminohexanoic acid (also known as 6-aminocaproic acid). This reaction is typically performed under conditions that facilitate the formation of the seven-membered lactam ring. The resulting 6-Aminoazepan-2-one is then treated with hydrochloric acid to yield the hydrochloride salt.
Q3: What are the common by-products observed during the synthesis of this compound?
During the synthesis of this compound via the cyclization of 6-aminohexanoic acid, several by-products can form, primarily due to competing intermolecular reactions. The most common impurities include:
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Unreacted 6-aminohexanoic acid: Incomplete cyclization can lead to the presence of the starting material in the final product.
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Dimer: Two molecules of 6-aminohexanoic acid can react to form a linear or cyclic dimer. The linear dimer is 6-(6-aminohexanamido)hexanoic acid.[2]
-
Trimer and higher oligomers/polymers: Further intermolecular condensation reactions can lead to the formation of trimers and higher molecular weight polyamide chains.
-
ε-Caprolactam: If the starting 6-aminohexanoic acid is prepared by the hydrolysis of ε-caprolactam, residual unhydrolyzed starting material can be a potential impurity.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete cyclization of 6-aminohexanoic acid. | - Increase reaction temperature to favor intramolecular cyclization.- Use a suitable dehydrating agent or azeotropic distillation to remove water and drive the equilibrium towards the cyclic product.- Optimize the catalyst and its concentration if one is being used. |
| Predominance of intermolecular polymerization. | - Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular reactions.- Slowly add the 6-aminohexanoic acid to the hot reaction mixture to maintain a low instantaneous concentration. | |
| Presence of significant amounts of dimer and higher oligomers | Reaction concentration is too high. | - As mentioned above, employ high dilution techniques. The optimal concentration will need to be determined empirically.- Consider a stepwise approach where the carboxyl group is activated prior to cyclization under dilute conditions. |
| Reaction temperature is too low or reaction time is too short for efficient cyclization. | - Experiment with increasing the reaction temperature and extending the reaction time, while monitoring for potential degradation. | |
| Product is difficult to purify from starting material and by-products | Similar polarities of the product, starting material, and oligomeric by-products. | - Utilize column chromatography with a suitable stationary and mobile phase to separate the components.- Consider recrystallization from an appropriate solvent system. Multiple recrystallizations may be necessary.- For removal of unreacted 6-aminohexanoic acid, ion-exchange chromatography can be an effective technique.[4][5] |
| Formation of unexpected by-products | Degradation of starting material or product under harsh reaction conditions. | - Analyze the reaction mixture by techniques such as LC-MS or GC-MS to identify the unknown impurities.- Consider milder reaction conditions (e.g., lower temperature, alternative activating agents). |
Experimental Protocols
Protocol 1: Synthesis of 6-Aminohexanoic Acid from ε-Caprolactam
This protocol describes the hydrolysis of ε-caprolactam to produce the precursor, 6-aminohexanoic acid.[4][6]
Materials:
-
ε-Caprolactam
-
Concentrated Hydrochloric Acid
-
Distilled Water
-
Activated Carbon
-
Ethanol
-
Strongly acidic cation exchange resin (e.g., Amberlite IR-4B)[6]
-
3.5% Ammonium Hydroxide solution
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine ε-caprolactam, concentrated hydrochloric acid, and distilled water.
-
Heat the mixture to reflux (approximately 103-106°C) and maintain for 1.5 hours.[4]
-
After cooling, dilute the reaction mixture with distilled water.
-
Pass the diluted solution through a column packed with a strongly acidic cation exchange resin.
-
Wash the resin with distilled water until the eluent is free of chloride ions.
-
Elute the 6-aminohexanoic acid from the resin using a 3.5% ammonium hydroxide solution.[4]
-
Collect the eluate containing the product.
-
Decolorize the solution with activated carbon, filter, and concentrate the filtrate under reduced pressure.
-
Precipitate the 6-aminohexanoic acid by adding ethanol.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure 6-aminohexanoic acid.
Protocol 2: General Procedure for Intramolecular Cyclization of 6-Aminohexanoic Acid
Note: A specific, detailed protocol for the synthesis of this compound was not found in the provided search results. The following is a generalized procedure based on the principles of intramolecular amide formation.
Materials:
-
6-Aminohexanoic acid
-
High-boiling, non-polar solvent (e.g., xylene, toluene)
-
Dehydrating agent (optional, e.g., molecular sieves) or Dean-Stark apparatus
-
Hydrochloric acid (e.g., as a solution in a suitable solvent like dioxane or isopropanol)
Procedure:
-
Set up a reaction flask with a reflux condenser and a Dean-Stark trap if using azeotropic removal of water.
-
Dissolve 6-aminohexanoic acid in a large volume of the high-boiling solvent to achieve high dilution.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the consumption of the starting material and the formation of the lactam.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture if any solids are present.
-
Concentrate the solvent under reduced pressure to obtain the crude 6-Aminoazepan-2-one.
-
Dissolve the crude product in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of hydrochloric acid in a compatible solvent with stirring to precipitate the hydrochloride salt.
-
Collect the this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthetic pathway from ε-Caprolactam to this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Cas 1292369-18-6,this compound | lookchem [lookchem.com]
- 2. 6-(6-Aminohexanamido)hexanoic acid | C12H24N2O3 | CID 895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
- 4. The preparation of 6-aminocaproic_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 6-Aminoazepan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Aminoazepan-2-one hydrochloride. The information is designed to assist in the seamless scale-up of this important pharmaceutical intermediate.
Troubleshooting Guide
This guide is structured to help you identify and resolve issues that may arise during the multi-step synthesis of this compound, which typically involves the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, followed by amination and hydrochloride salt formation.
Issue 1: Low Yield in Beckmann Rearrangement
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | - Ensure the reaction temperature is maintained, typically above 130°C for the Beckmann rearrangement.[1] - Verify the concentration and activity of the acid catalyst (e.g., sulfuric acid, PPA).[1] |
| Side reactions | - Control the reaction temperature to minimize the formation of by-products. The reaction is highly exothermic.[2] - Ensure the quality of the cyclohexanone oxime starting material, as impurities can lead to side reactions. |
| Isomerization of oxime | - Confirm that the oxime does not isomerize under the reaction conditions, which could lead to a mixture of amide products.[1] |
| Product degradation | - Minimize the reaction time to prevent the degradation of the caprolactam product under harsh acidic conditions. |
Issue 2: Formation of Significant By-products (e.g., Ammonium Sulfate)
| Potential Cause | Troubleshooting Action |
| Neutralization step | - The use of ammonia to neutralize the sulfuric acid catalyst after the Beckmann rearrangement is a major source of ammonium sulfate.[3][4][5] - Consider alternative catalysts or processes that minimize the formation of salt by-products.[5] |
| Impure starting materials | - Use high-purity cyclohexanone to reduce the formation of by-products during the oximation and rearrangement steps.[5] |
Issue 3: Difficulties in Amination of ε-Caprolactam
| Potential Cause | Troubleshooting Action |
| Low conversion | - Optimize the reaction conditions for amination, including temperature, pressure, and catalyst. - Ensure efficient mixing to facilitate the reaction between the lactam and the aminating agent. |
| Catalyst poisoning | - The primary amine product can sometimes inhibit or poison the catalyst in reductive amination reactions.[6] - Consider using a catalyst that is less susceptible to product inhibition. |
| Formation of secondary amines | - The product amine can sometimes react further to form secondary amines.[6] - Adjust the stoichiometry of the reactants and reaction time to minimize the formation of over-aminated products. |
Issue 4: Problems with Crystallization and Isolation of this compound
| Potential Cause | Troubleshooting Action |
| Product "oiling out" | - If the hydrochloride salt oils out instead of crystallizing, try using a different solvent or a more dilute solution.[7] - The addition of a seed crystal can sometimes induce crystallization. |
| Incomplete salt formation | - Ensure the stoichiometric addition of hydrochloric acid to fully convert the amine to its hydrochloride salt. |
| Hygroscopic product | - Amine hydrochloride salts can be hygroscopic. Dry the final product thoroughly under vacuum and store it in a desiccator. |
| Impurity co-precipitation | - Impurities can interfere with crystal lattice formation. Ensure the purity of the 6-Aminoazepan-2-one free base before salt formation. - Recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol) can improve purity.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial route for the synthesis of ε-caprolactam, the precursor to 6-Aminoazepan-2-one?
A1: The most prevalent industrial method for producing ε-caprolactam is the Beckmann rearrangement of cyclohexanone oxime.[1][3][4][10][11] This process typically uses a strong acid, like sulfuric acid, as a catalyst.[1]
Q2: What are the main safety concerns when scaling up the Beckmann rearrangement?
A2: The Beckmann rearrangement is a highly exothermic reaction, with a heat of reaction greater than 254 kJ per mole of cyclohexanone oxime.[2] Therefore, efficient heat removal is critical to prevent thermal runaway. Additionally, the use of strong acids like fuming sulfuric acid requires appropriate handling procedures and corrosion-resistant equipment.
Q3: How can the formation of ammonium sulfate by-product be minimized?
A3: The formation of ammonium sulfate is a significant issue in the traditional Beckmann rearrangement process due to the use of sulfuric acid and subsequent neutralization with ammonia.[3][4][5] Research is ongoing into alternative, more sustainable methods, such as vapor-phase Beckmann rearrangement using solid acid catalysts, to reduce or eliminate this salt by-product.
Q4: What are some common challenges in the amination step?
A4: Key challenges in amination reactions include achieving high selectivity for the desired primary amine, preventing over-amination to secondary or tertiary amines, and potential catalyst deactivation or inhibition by the amine product.[6]
Q5: What are the best practices for crystallizing the final hydrochloride salt?
A5: To obtain a pure, crystalline hydrochloride salt, it is recommended to start with a high-purity freebase. The salt can be precipitated by adding a solution of HCl in a suitable organic solvent to a solution of the amine. If the salt "oils out," trying different solvents, adjusting the concentration, or using a co-solvent system can be effective.[7] Washing the isolated salt with a cold solvent can help remove residual impurities.[9]
Data Presentation
Table 1: Representative Yields at Different Scales (Hypothetical Data)
| Step | Lab Scale (100 g) Yield (%) | Pilot Scale (10 kg) Yield (%) |
| Beckmann Rearrangement | 95 | 92 |
| Amination | 85 | 80 |
| Hydrochloride Salt Formation | 98 | 97 |
| Overall Yield | 80 | 72 |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of ε-Caprolactam via Beckmann Rearrangement
-
Reaction Setup: In a fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Charge Catalyst: Carefully add 200 mL of fuming sulfuric acid (20% SO₃) to the flask and cool the flask in an ice-water bath.
-
Add Reactant: Slowly add 100 g of cyclohexanone oxime to the stirred sulfuric acid, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90°C and hold for 30 minutes. The reaction is exothermic, so careful temperature control is essential.
-
Quenching and Neutralization: Cool the reaction mixture to below 10°C and slowly add it to a stirred solution of 30% aqueous ammonia, keeping the temperature of the neutralization mixture below 40°C. The pH should be adjusted to 7-8.
-
Extraction: Extract the aqueous layer with toluene (3 x 200 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ε-caprolactam. The crude product can be further purified by vacuum distillation.
Protocol 2: Lab-Scale Synthesis of this compound
-
Amination (Illustrative): In a high-pressure autoclave, charge 50 g of ε-caprolactam, a suitable catalyst (e.g., a supported ruthenium catalyst), and a solvent such as methanol.
-
Reaction: Pressurize the autoclave with ammonia and hydrogen gas and heat to the desired temperature (e.g., 120-150°C). Maintain the pressure and stir for several hours until the reaction is complete (monitored by GC or LC-MS).
-
Work-up: Cool the reactor, vent the gases, and filter to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain crude 6-Aminoazepan-2-one.
-
Salt Formation: Dissolve the crude 6-Aminoazepan-2-one in a suitable solvent like isopropanol.
-
Acidification: Slowly add a solution of anhydrous HCl in isopropanol dropwise with stirring until the pH is acidic.
-
Crystallization: The hydrochloride salt should precipitate. Cool the mixture in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold isopropanol, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Caprolactam - Wikipedia [en.wikipedia.org]
- 4. valcogroup-valves.com [valcogroup-valves.com]
- 5. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Page loading... [guidechem.com]
Technical Support Center: Catalyst Selection for 6-Aminoazepan-2-one Hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 6-Aminoazepan-2-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical applications?
This compound is the hydrochloride salt of 6-amino-ε-caprolactam. It is a versatile bifunctional monomer used as a building block in the synthesis of various pharmaceuticals and other organic compounds.[1] Its most significant application is in polymer chemistry, particularly as a monomer for producing copolyamides and polyesteramides through ring-opening polymerization (ROP).[1] The hydrochloride salt form enhances its stability and solubility in water, making it suitable for a range of applications.[1]
Q2: What are the primary reaction types involving this compound?
The most common and critical reaction is the Ring-Opening Polymerization (ROP) . Due to its cyclic lactam structure, 6-Aminoazepan-2-one can undergo polymerization to form polyamide or polyesteramide chains. Other potential reactions can involve derivatization of the primary amine, though this often requires neutralization of the hydrochloride salt.
Q3: What general classes of catalysts are suitable for the Ring-Opening Polymerization (ROP) of lactams like 6-Aminoazepan-2-one?
Several classes of catalysts are effective for the ROP of lactams and related cyclic monomers. The choice depends on the desired polymer properties, reaction conditions, and tolerance to the monomer's functional groups.
-
Metal-Based Catalysts: Compounds based on tin (e.g., stannous octoate), zinc, or titanium are widely used for ROP and polycondensation reactions.[2][3] However, their activity can be inhibited by amine groups.
-
Organocatalysts: Metal-free catalysts, such as tertiary amines (e.g., Et₃N), 1,4-diazabicyclo[2.2.2]octane (DABCO), and amidines (e.g., DBU), are increasingly popular.[4][5][6] They are often more tolerant to functional groups and can provide excellent control over the polymerization.
-
Acid and Base Catalysts: Both acid catalysis (using Brønsted or Lewis acids) and base catalysis can initiate polymerization.[7] The hydrochloride salt of the monomer itself introduces acidity into the system.
-
Enzymatic Catalysts: Lipases, such as Novozym 435, can catalyze ROP under mild conditions, offering high selectivity and an environmentally friendly approach.[3][8]
Q4: How does the primary amine and hydrochloride salt in the monomer affect catalyst selection?
The presence of both a primary amine and a hydrochloride salt presents a unique challenge and dictates catalyst choice:
-
Catalyst Poisoning: The lone pair of electrons on the nitrogen of the free amine can coordinate strongly to metal centers, acting as a poison and deactivating many metal-based catalysts.[9][10]
-
Side Reactions: The amine group is nucleophilic and can participate in side reactions, potentially leading to branched structures or undesired byproducts.[11]
-
Influence of Hydrochloride: The HCl salt protects the amine from some side reactions but introduces an acidic proton and chloride ions. This acidic environment can favor cationic ROP mechanisms but may be incompatible with base-sensitive catalysts. The chloride ion can also interact with and inhibit certain catalytic systems.
Troubleshooting Guide for Common Experimental Issues
This guide addresses specific problems that may be encountered during the catalytic reaction of this compound.
Issue 1: Low or No Monomer Conversion
-
Question: My ring-opening polymerization reaction shows very low or no conversion. What are the likely causes?
-
Answer: This is a common issue that can stem from several factors related to the catalyst's activity and the reaction environment.
-
Catalyst Inactivity or Poisoning: The chosen catalyst may be inhibited by the amine functionality of the monomer once the hydrochloride is neutralized or by trace impurities.[9][12][13] Water and oxygen are particularly detrimental to many catalytic systems.[12]
-
Inappropriate Reaction Conditions: The temperature may be too low to overcome the activation energy, or the solvent may not be suitable for the reaction.[7][14]
-
Solution:
-
Ensure Inert and Anhydrous Conditions: Rigorously dry all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[9][12]
-
Select a Tolerant Catalyst: Consider using organocatalysts like DBU or enzymatic catalysts, which are generally more robust in the presence of amine groups.[3][4]
-
Optimize Temperature: Systematically increase the reaction temperature while monitoring for potential side reactions or catalyst decomposition.[12]
-
-
Issue 2: The Reaction is Extremely Slow
-
Question: The reaction is proceeding, but the rate is too slow for practical purposes. How can I increase the reaction speed?
-
Answer: A slow reaction rate can be attributed to insufficient catalytic activity or suboptimal conditions.
-
Insufficient Catalyst Loading: The concentration of the catalyst may be too low to achieve a desirable rate.[15]
-
Poor Solubility: The monomer or catalyst may not be fully dissolved in the chosen solvent, limiting interaction.[14][15]
-
Product Inhibition: In some cases, the newly formed polymer or amine end-groups can coordinate with the catalyst, slowing it down.[13]
-
Solution:
-
Increase Catalyst Loading: Incrementally increase the catalyst concentration (e.g., from 1 mol% to 3 mol%) and monitor the effect on the rate.[15]
-
Screen Solvents: Test a range of solvents to find one that provides optimal solubility for all components at the reaction temperature.[14]
-
Add a Weak Acid: If product inhibition by the amine is suspected, adding a small amount of a non-coordinating weak acid can protonate the amine, preventing it from interfering with the catalyst.[13]
-
-
Issue 3: Poor Control Over Polymer Molecular Weight or High Polydispersity
-
Question: I am unable to control the molecular weight of my polymer, and the polydispersity index (PDI) is very high. What should I investigate?
-
Answer: Lack of control over polymer characteristics often points to issues with the initiation step or the presence of chain-transfer and termination side reactions.
-
Inefficient Initiation: The catalyst may not be efficiently initiating the polymerization, leading to a broad distribution of chain lengths.
-
Multiple Active Species: The reaction conditions might be generating multiple types of active catalytic species, each propagating at a different rate.
-
Chain Transfer Reactions: Impurities (especially water) or the amine group itself can act as chain-transfer agents.
-
Solution:
-
Use a Well-Defined Catalyst/Initiator System: Employ catalyst systems known for controlled polymerization, such as specific organocatalysts combined with an alcohol initiator.[2][4]
-
Control Stoichiometry: The molecular weight in a controlled ROP is often determined by the initial monomer-to-initiator ratio. Ensure precise measurement of these components.
-
Purify Monomer: Purify the this compound before use to remove any impurities that could interfere with the polymerization.
-
-
Data Presentation: Catalyst System Comparison
The following table summarizes various catalyst types applicable to ring-opening polymerization of lactams and related monomers, providing a starting point for selection.
| Catalyst Class | Specific Examples | Typical Loading (mol%) | Temperature (°C) | Advantages | Potential Issues for 6-Aminoazepan-2-one HCl |
| Metal-Based | Stannous Octoate (Sn(Oct)₂)[2], Titanium Butoxide[3] | 0.1 - 2.0 | 120 - 180 | High activity, commercially available. | Highly susceptible to poisoning by amine groups.[9][10] Potential metal contamination. |
| Organocatalysts | DBU, TBD, Tertiary Amines (Et₃N)[4][5] | 1.0 - 10.0 | 25 - 100 | Good functional group tolerance, metal-free products, controlled polymerization possible.[4] | Can be basic and may require neutralization of the HCl salt. |
| Acid Catalysts | p-Toluenesulfonic acid (p-TSA)[3], HCl | 0.5 - 5.0 | 80 - 150 | Can directly utilize the acidic nature of the monomer salt. | Can lead to side reactions and degradation at high temperatures.[3] |
| Enzymatic | Novozym 435 (Lipase B)[3] | 5 - 10 (wt%) | 35 - 80 | Mild conditions, high selectivity, biodegradable.[3] | Slower reaction rates, higher cost, limited solvent compatibility. |
Experimental Protocols
Representative Protocol for Organocatalyzed Ring-Opening Polymerization
This protocol is a general guideline and should be optimized for specific experimental goals.
-
Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with dry argon or nitrogen.
-
Reagent Addition: To the flask, add this compound (1.0 equiv) and a suitable initiator (e.g., benzyl alcohol, 1-5 mol% depending on target molecular weight).
-
Solvent and Base: Add a minimal amount of anhydrous solvent (e.g., toluene or THF) to dissolve the components. If the reaction requires the free amine, add a non-nucleophilic base (e.g., proton sponge) to neutralize the HCl in situ.
-
Catalyst Addition: Add the organocatalyst (e.g., DBU, 1-5 mol%) to the stirred mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) in a preheated oil bath.
-
Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by techniques such as ¹H NMR (to observe monomer disappearance) or GPC (to track polymer growth).
-
Work-up: Once the desired conversion is reached, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a cold non-solvent (e.g., methanol or hexane).
-
Purification: Collect the polymer by filtration, wash it with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum to a constant weight.
Visualizations
Caption: Catalyst selection workflow for 6-Aminoazepan-2-one HCl.
Caption: Troubleshooting workflow for common reaction issues.
References
- 1. Cas 1292369-18-6,this compound | lookchem [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Khan Academy [khanacademy.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine groups alter product selectivity and rate of catalytic hydride transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
NMR Characterization of 6-Aminoazepan-2-one Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 6-Aminoazepan-2-one hydrochloride. Due to the limited availability of public NMR data for this specific compound, this guide leverages data from structurally related analogs, ε-caprolactam and α-amino-ε-caprolactam, to provide a predictive framework and comparative context for researchers working with this molecule.
Structural Comparison
This compound is a derivative of ε-caprolactam, featuring an amino group at the C-6 position. Its structure is isomeric with α-amino-ε-caprolactam, where the amino group is located at the C-3 position. Understanding the NMR spectra of these related compounds is crucial for the characterization of this compound.
A Comparative Guide to the Mass Spectrometry Analysis of 6-Aminoazepan-2-one Hydrochloride
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for 6-Aminoazepan-2-one hydrochloride, a key building block in pharmaceutical synthesis. Given the limited availability of specific validated methods for this exact molecule, this document leverages established methods for structurally similar compounds, particularly aminocaproic acid and other primary amines, to provide a robust analytical framework.
The primary focus of this guide is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for sensitive and selective quantification. We will also explore alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) to offer a broader perspective on available analytical strategies.
Performance Comparison of Analytical Techniques
The selection of an analytical technique is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance of LC-MS/MS and HPLC-UV based on data from analogous compounds.
| Performance Parameter | Method A: LC-MS/MS (for 6-Aminocaproic Acid)[1][2] | Method B: HPLC-UV (for Bioactive Amines after Derivatization)[3][4] |
| Linearity (r²) | ≥ 0.995 | > 0.99 |
| Range | 31.25 - 1000 ng/mL | 1.4 - 22.4 mg/kg |
| Accuracy (% Recovery) | 93.9% - 106.1% | 90.5% - 108.3% |
| Precision (%RSD) | ||
| - Intra-day | < 8.7% | < 10% |
| - Inter-day | < 9.9% | < 10% |
| Limit of Detection (LOD) | 15.6 ng/mL | 0.2 - 0.4 mg/kg |
| Limit of Quantification (LOQ) | 31.25 ng/mL | 0.7 - 1.1 mg/kg |
| Specificity/Selectivity | High (Mass-based detection) | Moderate (Chromatographic separation, potential interferences) |
Experimental Workflow and Methodologies
A well-defined experimental workflow is crucial for reproducible and reliable results. The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound.
Detailed Experimental Protocol: LC-MS/MS
This protocol is adapted from a validated method for the analysis of 6-aminocaproic acid, a structurally similar compound, and should be validated for this compound.[1][2]
1. Sample Preparation:
-
To 100 µL of plasma sample, add an appropriate amount of a suitable internal standard (e.g., an isotopically labeled analog of the analyte).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Phenomenex Luna HILIC, 2.0 mm x 100 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-10 min: 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
6-Aminoazepan-2-one: The precursor ion would be the protonated molecule [M+H]⁺ (m/z 129.1). Product ions would need to be determined by direct infusion of a standard solution. A plausible fragmentation would involve the loss of ammonia (NH₃), similar to other primary amines.
-
Internal Standard: MRM transition for the specific internal standard used.
-
-
Collision Energy and other MS parameters: To be optimized by infusing a standard solution of the analyte.
Alternative Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique. However, as this compound lacks a strong chromophore, derivatization is necessary to achieve adequate sensitivity.
Derivatization:
A common derivatizing agent for primary amines is dansyl chloride, which introduces a fluorescent and UV-active group.[4] The derivatization is typically carried out in a basic medium.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detector set at the maximum absorbance wavelength of the dansyl derivative (around 254 nm).
Performance Considerations:
While HPLC-UV is a cost-effective method, it is generally less sensitive and selective than LC-MS/MS. The derivatization step adds complexity and potential for variability. Method validation would be crucial to ensure accuracy and precision.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is mandatory for GC-MS analysis.
Derivatization:
Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are commonly used to increase the volatility of polar compounds containing amino and amide groups.
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
Ionization: Electron Ionization (EI).
Performance Considerations:
GC-MS can offer high resolution and is a powerful tool for structural elucidation. However, the derivatization step is essential and can be a source of error. The thermal stability of the derivative must also be considered.
Logical Decision Pathway for Method Selection
The choice of analytical method depends on several factors. The following diagram provides a logical pathway for selecting the most appropriate technique for the analysis of this compound.
References
- 1. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of 6-Aminoazepan-2-one Hydrochloride: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 6-Aminoazepan-2-one hydrochloride is paramount for the integrity and success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. Since this compound lacks a significant UV chromophore, a pre-column derivatization step is necessary to enable detection by a standard UV-Vis detector. A widely used derivatizing agent for primary amines is o-phthalaldehyde (OPA), which reacts with the primary amino group in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative.
Experimental Protocol: Stability-Indicating HPLC Method
This proposed reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, meaning it can separate the main component from potential degradation products and process-related impurities. The primary degradation pathway for the lactam ring in 6-Aminoazepan-2-one is hydrolysis.
1. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve 5 mg of this compound reference standard in 10 mL of diluent.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.
2. Pre-column Derivatization Procedure:
-
OPA Reagent: Prepare a solution of o-phthalaldehyde in a borate buffer with the addition of a thiol, such as N-acetyl-L-cysteine or 3-mercaptopropionic acid.[1]
-
In an autosampler vial, mix a defined volume of the sample or standard solution with an excess of the OPA reagent.
-
Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature before injection.[2]
3. Chromatographic Conditions:
| Parameter | Specification |
| Instrument | HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Sodium Acetate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 20% B to 80% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Experimental Workflow for HPLC Purity Analysis
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the purity assessment of this compound, each with its own advantages and limitations.
| Analytical Method | Principle | Application for Purity Assessment | Advantages | Disadvantages |
| HPLC with UV Detection | Differential partitioning between a stationary and mobile phase. | Quantitative determination of the main component and impurities. | High resolution, high sensitivity, excellent quantitation, suitable for stability-indicating assays. | Requires derivatization for non-chromophoric analytes, more complex instrumentation.[3][4] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a stationary phase. | Qualitative screening for impurities. | Simple, rapid, low cost, multiple samples can be analyzed simultaneously.[3] | Primarily qualitative, lower resolution and sensitivity compared to HPLC. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | Purity determination and impurity profiling. | High separation efficiency, minimal sample and solvent consumption.[5][6] | Can have lower sensitivity with UV detection, potential for reproducibility issues.[7] |
Experimental Protocols for Alternative Methods
Thin-Layer Chromatography (TLC)
TLC is a valuable technique for rapid, qualitative screening of impurities.
1. Plate and Mobile Phase:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1, v/v/v).
2. Sample Application:
-
Spot dilute solutions of the reference standard and test sample onto the TLC plate.
3. Development and Visualization:
-
Develop the plate in a saturated chromatography chamber.
-
After development, dry the plate and visualize the spots by spraying with a ninhydrin solution followed by heating. Amino-containing compounds will appear as colored spots (typically purple or pink).[8][9]
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for charged molecules. For non-UV absorbing analytes like this compound, indirect UV detection is a suitable approach.
1. Capillary and Electrolyte:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): A buffer containing a UV-absorbing salt with mobility similar to the analyte, for example, 10 mM imidazole in 20 mM phosphate buffer at pH 7.0.
2. Analysis Conditions:
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Indirect UV detection at a wavelength where the BGE has high absorbance (e.g., 214 nm).
Potential Degradation Pathway
A critical aspect of a purity method is its ability to be stability-indicating. The lactam ring in 6-Aminoazepan-2-one is susceptible to hydrolysis, which would lead to the formation of 6-aminohexanoic acid. The analytical method should be able to separate the parent compound from this primary degradant.
References
- 1. academic.oup.com [academic.oup.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pharmdecks.com [pharmdecks.com]
- 4. imgroupofresearchers.com [imgroupofresearchers.com]
- 5. researchgate.net [researchgate.net]
- 6. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 7. comparison between CE and UPLC - Chromatography Forum [chromforum.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
A Comparative Guide: 6-Aminoazepan-2-one Hydrochloride vs. Caprolactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 6-Aminoazepan-2-one hydrochloride and caprolactam, two structurally related cyclic amide compounds. While caprolactam is a widely utilized industrial chemical, this compound is primarily encountered in the context of pharmaceutical and specialized organic synthesis. This document aims to objectively present their known properties, applications, and relevant experimental data to assist researchers in making informed decisions.
Chemical Structure and Physicochemical Properties
Caprolactam and this compound share a seven-membered ring structure, an azepan-2-one core. The key distinction lies in the presence of an amino group and its protonation in this compound.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Caprolactam |
| Chemical Formula | C₆H₁₃ClN₂O[1] | C₆H₁₁NO[2] |
| Molecular Weight | 164.63 g/mol [1] | 113.16 g/mol [2] |
| Appearance | White crystalline solid[3] | White, hygroscopic crystalline solid or flakes[4][5] |
| Melting Point | Data not available | 69.2 °C[2] |
| Boiling Point | Data not available | 270.8 °C[2] |
| Solubility in Water | Soluble (as a salt)[3] | 866.89 g/L at 22 °C[2] |
| IUPAC Name | 6-aminoazepan-2-one;hydrochloride | Azepan-2-one[2] |
| CAS Number | 1292369-18-6[1] | 105-60-2[2] |
Note: Comprehensive experimental data for the physicochemical properties of this compound is limited in publicly available literature.
Applications
The applications of these two compounds diverge significantly, primarily due to the functional differences imparted by the amino group in this compound.
This compound
The primary applications of this compound are in specialized synthesis:
-
Pharmaceutical Synthesis: It serves as a building block for medicinally important compounds.[3] Its structure can be incorporated into larger molecules to enhance their therapeutic properties.[3] For instance, L-α-Amino-ε-caprolactam hydrochloride has been used in the total synthesis of bengamides, which are bioactive compounds.[6]
-
Organic Synthesis: It is a valuable intermediate in various organic reactions for creating new chemical entities.[3]
-
Monomer Production: It is described as a monomer in the production of caprolactam, highlighting its role as a potential precursor.[3]
Caprolactam
Caprolactam is a high-volume industrial chemical with a dominant application:
-
Polymer Production: The vast majority of caprolactam is used as the monomer for the synthesis of Nylon 6, a widely used polyamide.[2] The conversion happens through ring-opening polymerization.[2] Nylon 6 finds extensive use in fibers for textiles and carpets, as well as in engineering plastics for automotive and industrial applications.
-
Pharmaceutical Synthesis: Caprolactam is also used in the synthesis of several pharmaceutical drugs, including pentylenetetrazol, meptazinol, and laurocapram.[7]
Performance and Experimental Data
Polymerization
Caprolactam is well-studied in terms of its polymerization kinetics. It can undergo both anionic and hydrolytic ring-opening polymerization to produce Nylon 6. The seven-membered ring of caprolactam possesses sufficient ring strain to facilitate polymerization.
6-Aminoazepan-2-one, the free base of the hydrochloride salt, also has the potential to undergo ring-opening polymerization. In fact, α-Amino-ε-caprolactam has been used as a comonomer with caprolactam to synthesize branched polyamide 6.[8] The presence of the additional amino group can introduce branching and alter the polymer's properties.[8]
Experimental Protocol: Hydrolytic Ring-Opening Polymerization of Caprolactam
This protocol describes a typical laboratory-scale synthesis of Nylon 6 from caprolactam.
Objective: To synthesize Polyamide-6 (Nylon-6) via hydrolytic ring-opening polymerization.
Materials:
-
ε-Caprolactam monomer
-
Deionized water
-
Nitrogen gas
Procedure:
-
Reactor Preparation: In a high-pressure autoclave, add the desired amounts of ε-caprolactam and water.
-
Inerting: Seal the autoclave, evacuate it, and then backfill with nitrogen gas. This cycle should be repeated multiple times to ensure an inert atmosphere.
-
Pre-polymerization: While stirring, heat the reactor to approximately 225°C and maintain this temperature for about 30-60 minutes.
-
Polymerization: Increase the temperature to 245-250°C and maintain it for several hours under pressure to facilitate the polymerization process.
-
Pressure Release and Further Polymerization: Gradually release the pressure to atmospheric pressure and continue the reaction for an additional hour.
-
Product Isolation: Cool the reactor and extrude the molten polymer into a water bath to solidify. The resulting polymer strand is then pelletized.
-
Purification: The polymer pellets are washed with hot deionized water to remove any unreacted monomer and oligomers.
-
Drying: The purified pellets are dried in a vacuum oven.
Diagram: Hydrolytic Polymerization of Caprolactam
Caption: Workflow for the hydrolytic polymerization of caprolactam to Nylon 6.
Synthesis of this compound
While not a performance comparison, understanding the synthesis of this compound provides insight into its origin and potential impurities. A common route starts from L-lysine hydrochloride.
Experimental Protocol: Synthesis of (S)-3-Aminoazepan-2-one Hydrochloride [6]
Objective: To synthesize (S)-3-Aminoazepan-2-one hydrochloride from L-lysine hydrochloride.
Materials:
-
L-lysine hydrochloride
-
Methanol
-
Thionyl chloride
-
Sodium methoxide
-
Ammonium chloride
-
Dimethoxyethane
-
Ethanol
-
Hydrogen chloride (gas or saturated solution in ethanol)
-
Argon gas
Procedure:
-
Esterification: Dissolve L-lysine hydrochloride in methanol under an argon atmosphere at 0 °C. Slowly add thionyl chloride and then reflux the mixture to form L-lysine methyl ester dihydrochloride.
-
Cyclization: Dissolve the L-lysine methyl ester dihydrochloride in methanol under argon. Add sodium methoxide and reflux the solution.
-
Hydrolysis and Workup: Add ammonium chloride to hydrolyze the reaction. Filter the mixture and remove the solvent under vacuum.
-
Purification and Salt Formation: Dissolve the residue in dimethoxyethane, filter, and remove the solvent. Dissolve the resulting residue in ethanol and add a saturated solution of hydrogen chloride in ethanol to precipitate the crude product.
-
Recrystallization: Recrystallize the crude product from methanol to obtain pure (S)-3-aminoazepan-2-one hydrochloride.
Diagram: Synthesis of this compound
Caption: Synthetic pathway for (S)-3-Aminoazepan-2-one hydrochloride from L-lysine.
Toxicity and Safety
Table 2: Comparison of Toxicity Data
| Parameter | This compound | Caprolactam |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[9] | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2] |
| Acute Oral Toxicity (LD50, rat) | Data not available | 1.1 g/kg[2] |
| Carcinogenicity | Data not available | IARC Group 4: "probably not carcinogenic to humans" (classification later removed, now considered not classifiable)[2] |
Caprolactam is considered an irritant and mildly toxic.[2] Acute exposure can cause irritation to the eyes, nose, throat, and skin.[10] For this compound, the available GHS hazard statements indicate similar irritant properties and oral toxicity.[9]
Signaling Pathways and Logical Relationships
As these compounds are primarily used in chemical synthesis and polymer science, their interaction with biological signaling pathways is not their main area of study, except in the context of their application in drug development.
Diagram: Logical Relationship of Compounds
Caption: Relationship between 6-aminocaproic acid, its cyclized forms, and Nylon 6.
Conclusion
This compound and caprolactam are closely related structurally, with the former being the hydrochloride salt of an amino-substituted derivative of the latter. Their applications are distinct: caprolactam is a commodity chemical for large-scale polymer production, while this compound is a specialty chemical used as a building block in pharmaceutical and organic synthesis.
The presence of the amino group in this compound offers a reactive handle for further functionalization, making it valuable in drug design. However, this also differentiates its potential polymerization behavior from that of caprolactam, allowing for the creation of branched or functionalized polyamides.
A significant gap in the literature exists regarding the direct comparison of these two compounds, particularly in terms of their polymerization kinetics and the properties of the resulting polymers. Further research is warranted to explore the potential of 6-Aminoazepan-2-one and its derivatives as monomers for novel polyamides with tailored properties for advanced applications, including in the biomedical field. Researchers interested in utilizing this compound should be prepared to perform initial characterization and optimization studies, as comprehensive data is not as readily available as it is for caprolactam.
References
- 1. americanelements.com [americanelements.com]
- 2. Caprolactam - Wikipedia [en.wikipedia.org]
- 3. Cas 1292369-18-6,this compound | lookchem [lookchem.com]
- 4. Caprolactam | 105-60-2 [chemicalbook.com]
- 5. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L(-)-ALPHA-AMINO-EPSILON-CAPROLACTAM | 26081-07-2 [chemicalbook.com]
- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Spectroscopic Data Comparison: 6-Aminoazepan-2-one Hydrochloride and Alternatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the spectroscopic data for 6-Aminoazepan-2-one hydrochloride and its structural isomers and analogues. Due to the limited availability of public spectroscopic data for this compound, this document focuses on a comparative discussion with readily available data for ε-Caprolactam and 3-Aminoazepan-2-one. This comparison aims to offer a predictive overview of the expected spectroscopic characteristics of this compound.
Introduction to Compared Compounds
This compound is a derivative of caprolactam, a seven-membered lactam. The position of the amino group on the azepane ring significantly influences the spectroscopic properties of the molecule. For a comprehensive comparison, we will consider the following compounds:
-
This compound (Target Compound): The primary subject of this guide.
-
ε-Caprolactam (Analogue): The parent lactam without the amino substituent. Its well-documented spectroscopic data provides a baseline.
-
3-Aminoazepan-2-one (Isomer): An isomer of the target compound, where the amino group is at the alpha position relative to the carbonyl group.
Physicochemical Properties Comparison
A summary of the key physicochemical properties of the compared compounds is presented below.
| Property | This compound | ε-Caprolactam | 3-Aminoazepan-2-one |
| CAS Number | 1292369-18-6[1][2] | 105-60-2 | 671-42-1[3] |
| Molecular Formula | C₆H₁₃ClN₂O[1] | C₆H₁₁NO | C₆H₁₂N₂O |
| Molecular Weight | 164.63 g/mol [1] | 113.16 g/mol | 128.17 g/mol [3] |
| Structure |
Spectroscopic Data Comparison
Detailed spectroscopic data for this compound is not publicly available. The following sections present available data for the comparative compounds and predictive analysis for the target compound.
¹H NMR Spectroscopy
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
| ε-Caprolactam | Not Specified | 1.50-1.80 (m, 6H, CH₂), 2.45 (t, 2H, COCH₂), 3.20 (t, 2H, NCH₂), 7.40 (br s, 1H, NH)[4] |
| 3-Aminoazepan-2-one | Not Available | Data not publicly available. |
| This compound (Predicted) | D₂O | Expected signals would include multiplets for the methylene protons of the azepane ring, a downfield signal for the proton at the 6-position adjacent to the amino group, and a signal for the NH proton of the lactam. The hydrochloride salt form would likely result in a downfield shift of the proton alpha to the amino group. |
¹³C NMR Spectroscopy
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| ε-Caprolactam | Not Available | Data not publicly available in searched results. |
| 3-Aminoazepan-2-one | Not Available | Data not publicly available. |
| This compound (Predicted) | D₂O | A signal for the carbonyl carbon is expected around 170-180 ppm. Signals for the five methylene carbons and the one methine carbon of the azepane ring are expected in the aliphatic region. The carbon bearing the amino group would be shifted downfield compared to the other methylene carbons. |
Infrared (IR) Spectroscopy
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| ε-Caprolactam | Vapor Phase | ~3400 (N-H stretch), ~2930, 2860 (C-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II)[5] |
| 3-Aminoazepan-2-one | Not Available | Data not publicly available. |
| This compound (Predicted) | Solid (KBr or ATR) | Expected to show characteristic peaks for the N-H stretching of the primary amine and the secondary amide, C-H stretching of the methylene groups, a strong C=O stretching of the lactam, and N-H bending vibrations. The hydrochloride salt may show broad absorption in the 2400-3200 cm⁻¹ region due to the ammonium salt. |
Mass Spectrometry
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| ε-Caprolactam | Not Specified | 114.09 |
| 3-Aminoazepan-2-one | Not Specified | 129.11 |
| This compound | ESI | 129.11 (for the free base) |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern if MS/MS data is acquired.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a small molecule like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
A Comparative Guide to Determining the Enantiomeric Purity of 6-Aminoazepan-2-one Hydrochloride
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methods for determining the enantiomeric purity of 6-Aminoazepan-2-one hydrochloride, a chiral amino lactam. The comparison includes High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy, complete with detailed experimental protocols and supporting data to facilitate method selection.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess (ee) of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the stage of drug development. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Method | Principle | Typical Stationary Phase/Reagent | Advantages | Disadvantages |
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC), Cyclofructan-based (e.g., Larihc® CF6-P) | High resolution and accuracy, well-established, versatile, direct analysis without derivatization. | Higher cost of chiral columns, method development can be time-consuming. |
| Chiral HPLC (Indirect) | Separation of diastereomers formed by reacting the analyte with a chiral derivatizing agent (CDA) on an achiral column. | Marfey's reagent (L-FDAA), Mosher's acid chloride (MTPA-Cl) on a C18 column. | Utilizes standard, less expensive achiral columns, high sensitivity with UV-active CDAs. | Requires a derivatization step which adds complexity and potential for error, CDA must be of high enantiomeric purity. |
| NMR Spectroscopy | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) leading to distinct NMR signals for each enantiomer. | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), (R)-1,1'-Bi-2-naphthol (BINOL) with 2-formylphenylboronic acid. | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to HPLC, requires higher sample concentrations, may require specialized NMR expertise for complex spectra. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. Requires a chromophore near the stereocenter. | Derivatization with a chromophoric CDA (e.g., 4-chlorocoumarin). | High-throughput potential with plate readers, low sample consumption. | Indirect method requiring derivatization, chromophore must be introduced, less universally available instrumentation. |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed. These protocols are adapted for the analysis of this compound based on established methods for primary amines and amino acids.
Method 1: Direct Chiral HPLC
Objective: To separate the enantiomers of this compound directly using a chiral stationary phase.
Materials:
-
This compound sample
-
HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
-
Basic additive: Diethylamine (DEA) or Triethylamine (TEA)
-
Acidic additive: Trifluoroacetic acid (TFA)
-
Chiral HPLC columns: Chiralpak® IA (amylose-based) and Larihc® CF6-P (cyclofructan-based)
Instrumentation:
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve this compound in the initial mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Screening):
-
Column 1: Chiralpak® IA
-
Mobile Phase A (Normal Phase): Hexane/IPA (90:10, v/v) with 0.1% DEA.
-
Mobile Phase B (Polar Organic): ACN/MeOH (90:10, v/v) with 0.1% TEA.
-
-
Column 2: Larihc® CF6-P
-
Mobile Phase C (Polar Organic): ACN/MeOH (90:10, v/v) with 0.3% TFA and 0.2% TEA.[1]
-
-
General Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to the lactam chromophore)
-
Injection Volume: 10 µL
-
-
-
Optimization: If partial separation is observed, optimize the mobile phase composition by varying the ratio of the strong eluting solvent (alcohol or ACN) and the type and concentration of the additives.
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated as: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Method 2: Indirect Chiral HPLC via Derivatization with Marfey's Reagent
Objective: To separate the diastereomeric derivatives of this compound on a standard achiral HPLC column.[2]
Materials:
-
This compound sample
-
Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
Acetone
-
Sodium bicarbonate buffer (50 mM, pH ~9.0)
-
Hydrochloric acid (2 M)
-
HPLC-grade Water and Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in 50 mM sodium bicarbonate buffer.
-
Derivatization:
-
To 100 µL of the sample solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
Dilute the mixture with the initial mobile phase (e.g., 1:10).
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 10% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
-
-
Quantification: Calculate the % ee from the integrated peak areas of the two diastereomers.
Method 3: NMR Spectroscopy with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess by observing the chemical shift non-equivalence of the enantiomers in the presence of a chiral solvating agent.[3]
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (≥300 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Add approximately 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add 1.1 to 1.5 equivalents of (R)-Mosher's acid.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of 6-Aminoazepan-2-one that shows splitting into two distinct signals corresponding to the two diastereomeric complexes. The proton adjacent to the amino group is a likely candidate.
-
-
Quantification:
-
Integrate the two separated signals. The ratio of the integrals corresponds to the enantiomeric ratio of the sample.
-
Calculate the % ee using the integral values.
-
Visualizations
Caption: Comparative workflow for direct and indirect chiral HPLC analysis.
Caption: General workflows for NMR and CD spectroscopic analysis.
Caption: Logical relationships between the analytical problem and the proposed solutions.
References
A Comparative Guide to the Reactivity of 6-Aminoazepan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 6-Aminoazepan-2-one hydrochloride, a versatile bifunctional building block. Due to the limited availability of direct quantitative experimental data for this specific molecule, this comparison is based on established principles of chemical reactivity for its constituent functional groups: a primary amine hydrochloride and a seven-membered lactam (caprolactam). This guide will explore its reactivity profile under various conditions and in comparison to related structures, offering valuable insights for its application in organic synthesis and drug development.
Understanding the Dual Functionality
This compound possesses two key reactive sites: a primary amino group and a cyclic amide (lactam). The reactivity of each site is influenced by the other and by the reaction conditions. The hydrochloride salt form indicates that the primary amino group is protonated, which significantly impacts its nucleophilicity.
Reactivity of the Amino Group
The primary amino group is the most nucleophilic site in the deprotonated form of the molecule. Its reactivity is characteristic of a primary amine.
Key Reactions:
-
Acylation: The free amine readily reacts with acylating agents such as acyl chlorides and anhydrides to form amides. This is a common strategy for introducing various substituents.
-
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, over-alkylation can be a competing side reaction.
-
Reductive Amination: The amine can react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines.
-
Nucleophilic Addition: The amino group can participate in nucleophilic addition reactions to electrophilic double bonds (e.g., Michael addition).
Comparative Reactivity:
The nucleophilicity of the primary amino group in 6-aminoazepan-2-one is expected to be comparable to other primary alkyl amines. It is significantly more nucleophilic than the nitrogen atom within the lactam ring. This is because the lone pair of electrons on the lactam nitrogen is delocalized by resonance with the adjacent carbonyl group, reducing its availability for nucleophilic attack.[1][2][3]
Reactivity of the Lactam Ring
The seven-membered lactam ring, a caprolactam derivative, is a relatively stable amide. Its reactivity is primarily centered on the electrophilic carbonyl carbon.
Key Reactions:
-
Hydrolysis: The lactam can be hydrolyzed to the corresponding amino acid, 6-aminocaproic acid, under acidic or basic conditions. This ring-opening reaction is a key consideration in terms of the compound's stability.
-
Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, yielding a cyclic amine.
-
N-Alkylation/N-Acylation: While less reactive than the primary amine, the lactam nitrogen can undergo alkylation or acylation under specific conditions, often requiring a strong base to deprotonate the amide proton first.
Comparative Reactivity:
The seven-membered ring of 6-aminoazepan-2-one is considerably less strained than smaller lactam rings, such as β-lactams (four-membered rings).[4] Consequently, it is significantly less prone to ring-opening reactions. Its reactivity is more comparable to acyclic amides.
Influence of Reaction Conditions
The reactivity of this compound is highly dependent on the pH of the reaction medium.
-
Acidic Conditions: In acidic media, the primary amino group exists in its protonated, non-nucleophilic ammonium form. Reactions will primarily involve the lactam, such as acid-catalyzed hydrolysis, although this typically requires harsh conditions (high temperature and strong acid).
-
Neutral Conditions: Under neutral conditions, a small equilibrium concentration of the free amine will be present, which may be sufficient for some reactions with highly reactive electrophiles.
-
Basic Conditions: The addition of a base is necessary to deprotonate the ammonium salt and generate the free primary amine, which is a potent nucleophile. Under these conditions, reactions at the amino group will predominate. Strong basic conditions can also promote the hydrolysis of the lactam ring.
Intramolecular Reactivity
Data Summary
As direct quantitative comparative data for this compound is scarce, the following table provides a qualitative comparison of the reactivity of its functional groups with related structures based on established chemical principles.
| Feature | 6-Aminoazepan-2-one (Free Amine) | Primary Alkylamine (e.g., Hexylamine) | Caprolactam | β-Lactam (e.g., in Penicillin) |
| Primary Reactive Site | Primary Amino Group | Primary Amino Group | Carbonyl Carbon | Carbonyl Carbon |
| Nucleophilicity | High (at the amino group) | High | Low | Moderate (activated by ring strain) |
| Electrophilicity | Low | Low | Moderate (at the carbonyl carbon) | High (at the carbonyl carbon) |
| Ring Strain | Low | N/A | Low | High |
| Susceptibility to Hydrolysis | Lactam ring is stable | N/A | Low (requires acid/base) | High (readily hydrolyzed) |
Experimental Protocols
Detailed, validated experimental protocols for specific reactions of this compound are proprietary and depend on the desired transformation. However, general methodologies for the reactions of its functional groups can be outlined.
General Protocol for N-Acylation of the Primary Amino Group:
-
Deprotonation: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride and generate the free amine.
-
Acylation: Cool the solution in an ice bath. Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) dropwise with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Reactivity and Workflows
Diagram of Functional Group Reactivity
Caption: Reactivity sites of 6-Aminoazepan-2-one.
Experimental Workflow for N-Acylation
Caption: General workflow for N-acylation.
References
Comparative Analysis of 6-Aminoazepan-2-one Hydrochloride Derivatives: A Landscape of Limited Biological Data
The core structure, 6-Aminoazepan-2-one, also known as 6-amino-epsilon-caprolactam, represents a potentially interesting scaffold for medicinal chemistry. The presence of a lactam ring and an amino group offers multiple points for chemical modification, theoretically allowing for the generation of a diverse library of compounds with a range of pharmacological properties. However, it appears that this specific chemical space remains largely unexplored in terms of systematic biological evaluation.
Our investigation to collate data for a comparative guide involved searching for studies on various potential biological activities, including anticancer, antimicrobial, enzyme inhibitory, and receptor binding properties of 6-Aminoazepan-2-one derivatives. The search results consistently pointed to related but structurally distinct chemical classes, such as:
-
Azepan-3-one derivatives: These have been investigated as inhibitors of cathepsin K, an enzyme involved in bone resorption.
-
Quinazolinone and Aurone derivatives: These classes of compounds have been explored for their potential as anticancer and antimicrobial agents.
-
Carbapenems and other complex molecules: While some of these may contain a 6-amino moiety, their overall structure and biological targets are significantly different from the simple 6-Aminoazepan-2-one core.
The lack of specific data for 6-Aminoazepan-2-one hydrochloride derivatives means that tables summarizing quantitative data (e.g., IC50, EC50, MIC values), detailed experimental protocols for key biological assays, and diagrams of associated signaling pathways cannot be generated at this time.
Future Directions and Opportunities
The absence of research in this area presents a clear opportunity for medicinal chemists and pharmacologists. A systematic investigation into the synthesis and biological screening of a library of this compound derivatives could uncover novel bioactive compounds. Such a study would involve:
-
Synthesis of a diverse library of derivatives: Modifications could be made at the amino group (e.g., acylation, alkylation, arylation) and potentially at other positions of the azepan-2-one ring.
-
Broad biological screening: The synthesized compounds could be tested against a wide range of biological targets, including various enzymes, receptors, and cancer cell lines, as well as for antimicrobial activity.
-
Structure-Activity Relationship (SAR) studies: Once initial hits are identified, further chemical modifications could be made to optimize potency and selectivity.
Such a research program would be essential to populate the knowledge base and would be the first step toward understanding the potential of this compound derivatives as therapeutic agents.
Logical Relationship for Future Research
To guide potential future research in this area, the following logical workflow could be adopted:
Caption: A proposed workflow for the systematic investigation of 6-Aminoazepan-2-one derivatives.
A Comparative Guide to the Thermal Analysis of 6-Aminoazepan-2-one Hydrochloride and Related Compounds
This guide provides a comparative thermal analysis of 6-Aminoazepan-2-one hydrochloride and structurally related compounds. The following sections detail the thermal properties, experimental protocols for thermal analysis, and a visual representation of the analytical workflow. This information is intended for researchers, scientists, and drug development professionals working with these and similar pharmaceutical compounds.
Comparison of Thermal Properties
The thermal stability and decomposition profile of a pharmaceutical compound are critical parameters that influence its storage, formulation, and processing. Here, we compare the thermal properties of a close analog to this compound with other relevant molecules.
Due to the limited availability of public data on the specific thermal analysis of this compound, this guide utilizes data from a simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) study on a comparable pharmaceutical salt, referred to as "Sample B: HCl salt of Sample A monohydrate"[1][2]. For a broader comparison, data for ε-caprolactam, the parent lactam, and 6-aminocaproic acid, its hydrolyzed form, are also included.
| Compound | Event | Temperature (°C) | Weight Loss (%) | Method |
| Sample B: HCl salt of Sample A monohydrate | Endothermic Event (Water Loss) | Ends at 111.81 | Matches 1:1 stoichiometric ratio for a monohydrate | TGA-DSC |
| Exothermic Event (Decomposition) | Starts at 291.64 (DSC Peak) | - | TGA-DSC | |
| ε-Caprolactam | Melting Point | 69 | - | DSC |
| Boiling Point | ~260 | - | - | |
| 6-Aminocaproic acid | Melting Point | 207 - 209 (decomposes) | - | - |
| Nylon 6 | Decomposition Onset | ~393.31 | - | TGA |
| Decomposition Peak | ~427.71 | - | TGA |
Analysis of Thermal Behavior:
-
Sample B (HCl salt monohydrate) exhibits a two-stage thermal profile. The initial endothermic event corresponds to the loss of water of hydration, a common characteristic of hydrated pharmaceutical salts[1][2]. The subsequent exothermic event at a much higher temperature indicates the decomposition of the molecule itself[1][2].
-
ε-Caprolactam , the un-substituted lactam ring, has a significantly lower melting point and a boiling point that precedes the decomposition temperature of its amino-substituted hydrochloride salt analog.
-
6-Aminocaproic acid , the ring-opened form of 6-aminoazepan-2-one, shows a high melting point with decomposition, suggesting that the linear amino acid structure has different thermal stability compared to the cyclic lactam.
-
Nylon 6 , the polymer derived from caprolactam, displays a much higher decomposition temperature, which is expected due to its polymeric structure.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of thermal analysis experiments. The following protocols are based on standard procedures for simultaneous TGA-DSC analysis of pharmaceutical compounds[1][2].
Simultaneous Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)
Objective: To simultaneously measure the change in mass and heat flow of a sample as a function of temperature.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used. An example of such an instrument is the PerkinElmer Pyris STA 9[1][2].
Experimental Parameters:
-
Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed and placed in an appropriate crucible (e.g., alumina ceramic pan).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as dry nitrogen, with a constant flow rate (e.g., 30 mL/minute) to prevent oxidative degradation[1][2].
-
Temperature Program: The sample is subjected to a linear heating ramp. A common heating rate for pharmaceutical analysis is 10 °C/minute[1][2]. The temperature range is set to cover all expected thermal events, for instance, from 30 °C to 350 °C[1][2].
-
Calibration: The instrument's temperature and heat flow are calibrated using standard reference materials with known melting points (e.g., indium). The balance is calibrated using a certified weight[1].
Data Analysis:
-
TGA Curve: The TGA curve plots the percentage of weight loss on the y-axis against temperature on the x-axis. This data is used to determine the temperature at which weight loss occurs and the magnitude of the weight loss, which can be correlated to events like dehydration or decomposition.
-
DSC Curve: The DSC curve plots the heat flow on the y-axis against temperature on the x-axis. Endothermic events (e.g., melting, dehydration) are typically shown as peaks pointing down, while exothermic events (e.g., decomposition, crystallization) are shown as peaks pointing up. The peak temperature and the area under the peak provide information about the transition temperature and the enthalpy of the event, respectively.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow of a thermal analysis experiment and the relationship between the observed thermal events.
Caption: Workflow for Simultaneous TGA-DSC Analysis.
Caption: Relationship of Thermal Events for a Hydrated Salt.
References
assessing the stability of 6-Aminoazepan-2-one hydrochloride under stress conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of robust formulation and analytical method development. This guide provides a comparative assessment of the stability of 6-Aminoazepan-2-one hydrochloride under various stress conditions. Due to the limited publicly available stability data specifically for this compound, this guide leverages data from its closely related structures, 6-aminocaproic acid and caprolactam, to provide a predictive comparison.
Forced degradation studies are crucial for identifying potential degradation products and establishing degradation pathways.[1][2] These studies are typically conducted under conditions more severe than accelerated stability testing to elicit degradation.[2]
Comparative Stability Profile
The stability of this compound under different stress conditions is summarized below. The data is inferred from studies on 6-aminocaproic acid and caprolactam.
| Stress Condition | Predicted Stability of this compound | Comparison with Alternatives (based on related structures) | Potential Degradants |
| Acidic Hydrolysis | Susceptible to hydrolysis of the lactam ring to form 6-aminocaproic acid hydrochloride. The rate is dependent on acid concentration and temperature. | Similar to other lactam-containing compounds which are known to undergo acid-catalyzed hydrolysis. | 6-aminocaproic acid hydrochloride |
| Alkaline Hydrolysis | Susceptible to hydrolysis of the lactam ring to form the corresponding carboxylate salt of 6-aminocaproic acid. | Generally, lactams are more readily hydrolyzed under basic conditions compared to acidic conditions. | 6-aminocaproic acid (as a salt) |
| Oxidative Stress | The amino group is a potential site for oxidation. The stability will depend on the oxidizing agent and conditions. | Compounds with primary amino groups are generally susceptible to oxidation. | To be determined experimentally. |
| Thermal Stress | Expected to be relatively stable at moderate temperatures in solid form. At elevated temperatures, degradation, including dimerization, trimerization, and cyclization back to caprolactam (for the free base), may occur.[3] | The thermal stability of the lactam ring is generally high, as seen in the high-temperature processing of nylon-6, which is a polymer of caprolactam.[4] | Dimers, Trimers, Caprolactam[3] |
| Photolytic Stress | The molecule does not contain significant chromophores that absorb UV-Vis light, suggesting it may be relatively photostable. However, photostability testing is necessary for confirmation. | Many small organic molecules can undergo degradation upon exposure to light, even without strong chromophores. | To be determined experimentally. |
Experimental Protocols
The following are detailed methodologies for key stress testing experiments.
Acidic and Alkaline Hydrolysis
Objective: To assess the susceptibility of this compound to hydrolysis in acidic and basic media.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).
-
For acidic hydrolysis, dilute the stock solution with 0.1 M to 1 M hydrochloric acid.[5]
-
For alkaline hydrolysis, dilute the stock solution with 0.1 M to 1 M sodium hydroxide.[5]
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
At specified time points, withdraw samples and neutralize them.
-
Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and any degradation products.
Oxidative Degradation
Objective: To evaluate the stability of the molecule in the presence of an oxidizing agent.
Protocol:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3%) to the drug solution.[5]
-
Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).[5]
-
At defined intervals, take samples and quench the oxidation reaction if necessary.
-
Analyze the samples by HPLC to determine the extent of degradation.
Thermal Degradation
Objective: To investigate the effect of elevated temperature on the solid drug substance.
Protocol:
-
Place a known amount of solid this compound in a suitable container (e.g., a glass vial).
-
Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven for an extended period (e.g., 48 hours).[5]
-
At the end of the study, dissolve the sample in a suitable solvent.
-
Analyze the solution by HPLC to identify and quantify any thermal degradants.
Photostability Testing
Objective: To assess the stability of the drug substance when exposed to light.
Protocol:
-
Expose the solid drug substance and a solution of the drug to a light source that provides both ultraviolet (UV) and visible (VIS) light.
-
The exposure should be in accordance with ICH Q1B guidelines.
-
A control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Visualizing the Workflow and Degradation Pathway
To better understand the experimental process and potential degradation, the following diagrams are provided.
Caption: Forced degradation experimental workflow.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Comparative Guide to the Quantitative Analysis of 6-Aminoazepan-2-one Hydrochloride in a Mixture
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 6-Aminoazepan-2-one hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this compound in various sample matrices. The guide details three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration, presenting their experimental protocols, performance characteristics, and a comparative summary to aid in method selection.
Introduction to Analytical Challenges
This compound is a cyclic amine derivative, and its quantification can be approached by targeting either the amine functional group or the overall molecular structure. The choice of the analytical method depends on several factors, including the concentration of the analyte, the complexity of the mixture, the presence of interfering substances, and the required precision and accuracy.
Comparison of Analytical Methodologies
The following table summarizes the key aspects of the three analytical techniques discussed in this guide.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Potentiometric Titration |
| Principle | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Separation of volatile compounds based on partitioning in a gaseous mobile phase, with flame ionization detection. | Neutralization reaction between the amine hydrochloride and a titrant, monitored by a pH electrode. |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Derivatization may be required to improve volatility and peak shape. Dissolution in a volatile solvent. | Dissolution in a suitable solvent (e.g., water, ethanol). |
| Instrumentation | HPLC system with UV detector. | Gas chromatograph with Flame Ionization Detector (FID). | Autotitrator or pH meter with a burette. |
| Selectivity | High, can separate the analyte from structurally similar impurities. | High, especially with capillary columns. | Low, titrates all acidic/basic species present. |
| Sensitivity | High (µg/mL to ng/mL range). | Very high (ng/mL to pg/mL range). | Moderate (mg/mL range). |
| Analysis Time | 10-30 minutes per sample. | 10-30 minutes per sample. | 5-15 minutes per sample. |
| Pros | High selectivity, suitable for non-volatile compounds, well-established. | High sensitivity and resolution. | Simple, rapid, low cost, no need for reference standards for titrant standardization. |
| Cons | Higher cost of instrumentation and solvents. | May require derivatization for polar amines, not suitable for non-volatile matrix components.[1] | Non-selective, may be affected by other acidic or basic components in the mixture.[2] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is highly suitable for the quantification of this compound in a mixture due to its selectivity and sensitivity. A reversed-phase method is proposed here.
Protocol:
-
Instrumentation: HPLC system with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm), UV detector, and data acquisition software.[3]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), adjusted to a suitable pH (e.g., pH 4.0). The ratio might be optimized, for instance, 25:75 (v/v) acetonitrile:buffer.[3]
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh a portion of the mixture, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: As 6-Aminoazepan-2-one lacks a strong chromophore, detection might be performed at a low UV wavelength (e.g., 210 nm).
-
-
Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the concentration of this compound from the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for separating and quantifying volatile compounds. For polar compounds like amines, derivatization is often necessary to improve peak shape and thermal stability.[4][5]
Protocol:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Derivatization Reagent: Benzenesulfonyl chloride (BSC) can be used for the derivatization of the primary amine group.[4]
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards.
-
To each standard, add a buffer to make it alkaline, followed by the derivatizing agent (BSC). Vortex and allow the reaction to complete.
-
Extract the derivative into an organic solvent (e.g., hexane).
-
-
Sample Preparation: Prepare the sample in the same manner as the standards, including the derivatization step.
-
Chromatographic Conditions:
-
Analysis: Inject the derivatized standards to create a calibration curve. Inject the derivatized sample and quantify using the calibration curve.
Potentiometric Titration
This classical method provides a simple and cost-effective way to determine the total amine hydrochloride content in a sample.[2][6]
Protocol:
-
Instrumentation: An automatic titrator or a pH meter with a magnetic stirrer and a burette.
-
Titrant Preparation: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
Sample Preparation: Accurately weigh a suitable amount of the mixture and dissolve it in deionized water or a mixture of water and alcohol to ensure complete dissolution.
-
Titration Procedure:
-
Place the dissolved sample on the magnetic stirrer and immerse the pH electrode.
-
Titrate the sample with the standardized 0.1 M NaOH solution.
-
Record the volume of titrant added and the corresponding pH values.
-
The equivalence point is determined from the point of inflection of the titration curve. There may be two equivalence points: the first for the neutralization of the hydrochloride and the second for the neutralization of the protonated amine.
-
-
Calculation: Calculate the amount of this compound in the sample based on the volume of NaOH consumed to reach the appropriate equivalence point and the stoichiometry of the reaction.
Visualized Workflows and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflows for each analytical technique and a decision-making process for method selection.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. dit.sa.gov.au [dit.sa.gov.au]
Safety Operating Guide
Navigating the Safe Disposal of 6-Aminoazepan-2-one Hydrochloride: A Guide for Laboratory Professionals
Essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
The proper disposal of chemical reagents is a critical aspect of ensuring laboratory safety and environmental protection. For professionals in research and drug development, adherence to established protocols for hazardous waste management is paramount. This guide provides a comprehensive, step-by-step approach to the proper disposal of 6-Aminoazepan-2-one hydrochloride, a compound that requires careful handling due to its potential hazards.
Essential Safety and Hazard Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Summary of Key Hazard and Property Data:
| Property | Data |
| Appearance | Solid |
| CAS Number | 1292369-18-6 |
| Molecular Formula | C₆H₁₃ClN₂O |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
| Incompatibilities | Strong oxidizing agents, strong acids[1] |
| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas[1]. |
Detailed Disposal Protocol
The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal program. On-site treatment or neutralization should not be attempted without explicit protocols and approval from your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions.
-
Solid Waste: Collect unused or expired this compound solid in its original container if possible. If the original container is unavailable, use a new, clean, and compatible container clearly labeled with the full chemical name.
-
Liquid Waste (Solutions): Collect any solutions containing this compound in a designated, compatible, and leak-proof container for halogenated organic waste.
-
Contaminated Materials: Any items contaminated with this compound, such as weighing paper, pipette tips, and gloves, should be collected as solid hazardous waste.
-
Do Not Mix: Avoid mixing this waste stream with other incompatible chemical wastes, especially strong oxidizing agents or strong acids[1].
-
No Drain Disposal: Crucially, do not dispose of solutions containing this chemical down the drain.
Step 2: Container Management and Labeling
All chemical waste must be managed in accordance with local and national regulations.
-
Container Integrity: Ensure that waste containers are in good condition and are kept securely closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Harmful," "Irritant"). The date of waste accumulation should also be included.
Step 3: Storage
-
Store waste containers in a designated and well-ventilated satellite accumulation area.
-
Segregate the waste container from incompatible materials, particularly strong oxidizing agents and acids.
Step 4: Arrange for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Follow all institutional procedures for waste manifest and pickup requests.
Spill Management Procedures
In the event of a spill, follow these procedures:
-
Ensure Safety: Evacuate the immediate area if necessary. Ensure proper ventilation.
-
Wear PPE: Before cleaning, don appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and a respirator if significant dust is generated.
-
Contain and Clean:
-
For solid spills , carefully sweep or vacuum the material to avoid generating dust. Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
For liquid spills , absorb the spill with an inert absorbent material (e.g., sand, vermiculite). Place the contaminated absorbent material into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department as required by your institution's policies.
Empty Container Decontamination
Empty containers that once held this compound must be properly decontaminated before disposal.
-
Triple-Rinse: Triple-rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on institutional and local regulations.
-
Container Disposal: Once decontaminated, the container can typically be disposed of in the regular trash, though institutional policies may vary. Deface the original label to prevent misuse.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Aminoazepan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 6-Aminoazepan-2-one hydrochloride (CAS: 1292369-18-6). Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure. The following equipment is mandatory:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Government-approved eye and face protection should be worn to safeguard against splashes and airborne particles.[1] |
| Hand Protection | Chemical-Resistant Gloves | Use compatible chemical-resistant gloves. Gloves must be inspected for integrity before each use. Employ proper glove removal technique to prevent skin contact.[1] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin contact.[1] A lab coat is standard; for tasks with a higher risk of splashes, a chemical-resistant apron is recommended. |
| Respiratory Protection | Government-Approved Respirator | A government-approved respirator is necessary when handling the compound, especially in powdered form or when aerosols may be generated.[1] All respiratory protection should be used in accordance with a comprehensive respiratory protection program. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed, upright container in a dry, cool, and well-ventilated area.[1]
-
The recommended storage temperature is under inert gas (nitrogen or argon) at 2-8°C.[2]
-
Avoid overheating.[1]
2. Preparation and Handling:
-
All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not allow the substance to come into contact with eyes, skin, or clothing.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.[1]
3. Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.[1]
-
Wear the appropriate PPE as outlined above.
-
For solid spills, carefully wipe dry and place the material into a sealed bag or container for waste disposal.[1]
-
Avoid generating dust.
-
After the material has been collected, ventilate the area and wash the spill site.[1]
-
Prevent the spilled product from entering drains.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate this waste at the point of generation. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Step-by-Step Disposal Protocol:
-
Unused Compound: Collect any unused or expired solid this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Solutions: Collect any aqueous or organic solutions containing this compound in a separate, appropriately labeled hazardous waste container for liquids.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Storage Pending Disposal: Store sealed waste containers in a designated and secure satellite accumulation area until they can be collected by a licensed hazardous waste disposal service.
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
